Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)9-13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-8,10,13,15H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMHMWBFRCPMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of two robust synthetic pathways for the preparation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate, a molecule of interest in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis. It offers a detailed examination of two distinct retrosynthetic approaches: a Grignard-based strategy and a Wittig olefination route. Each pathway is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and an analysis of the critical parameters influencing reaction outcomes. The causality behind experimental choices is explained to provide field-proven insights. All claims are supported by citations to authoritative sources, and key transformations are visualized through detailed diagrams.
Introduction and Strategic Overview
This compound is a substituted propanoate ester featuring a cyclobutyl and a 3-hydroxyphenyl moiety at the C3 position. The unique combination of these structural features makes it a valuable scaffold for the exploration of new chemical entities with potential therapeutic applications. The design of a successful synthesis for this target molecule hinges on the strategic construction of the carbon skeleton and the management of functional group compatibility.
This guide outlines two divergent and effective synthetic strategies.
Pathway 1: The Grignard Approach. This route relies on the formation of a key carbon-carbon bond via the nucleophilic addition of a cyclobutyl Grignard reagent to a protected 3-hydroxybenzaldehyde. Subsequent functional group manipulations, including chain extension and esterification, complete the synthesis.
Pathway 2: The Wittig Olefination Strategy. This alternative pathway utilizes the Wittig reaction to introduce the cyclobutylidene moiety, followed by reduction of the resulting alkene and final esterification.
The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both routes have been designed for efficiency and are supported by established chemical transformations.
Pathway 1: Grignard-Based Synthesis
This pathway constructs the core of the molecule through a Grignard reaction, followed by a sequence of functional group interconversions to achieve the final product.
Retrosynthetic Analysis of Pathway 1
Caption: Retrosynthetic analysis of the Grignard-based pathway.
Experimental Protocol for Pathway 1
Step 1: Protection of 3-Hydroxybenzaldehyde
The phenolic hydroxyl group in 3-hydroxybenzaldehyde is acidic and would quench the Grignard reagent. Therefore, it must be protected prior to the Grignard reaction. A methoxymethyl (MOM) ether is a suitable protecting group as it is stable to the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.[1][2]
-
Reaction: 3-Hydroxybenzaldehyde to 3-(Methoxymethoxy)benzaldehyde
-
Reagents: 3-Hydroxybenzaldehyde, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM)
-
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C, add MOM-Cl (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Grignard Reaction
This step forms the crucial carbon-carbon bond between the cyclobutyl ring and the aromatic ring.
-
Reaction: 3-(Methoxymethoxy)benzaldehyde with Cyclobutylmagnesium Bromide
-
Reagents: Magnesium turnings, Cyclobutyl bromide, 3-(Methoxymethoxy)benzaldehyde
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Procedure:
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of cyclobutyl bromide (1.2 eq) in anhydrous THF dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the solution to 0 °C.
-
Add a solution of 3-(methoxymethoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting crude cyclobutyl(3-(methoxymethoxy)phenyl)methanol is typically used in the next step without further purification.
-
Step 3: Conversion of Alcohol to Bromide
The secondary alcohol is converted to a bromide, a good leaving group for the subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, proceeding with inversion of configuration.[3][4]
-
Reaction: Cyclobutyl(3-(methoxymethoxy)phenyl)methanol to 1-(1-Bromocyclobutyl)-3-(methoxymethoxy)benzene
-
Reagents: Cyclobutyl(3-(methoxymethoxy)phenyl)methanol, Phosphorus tribromide (PBr₃)
-
Solvent: Anhydrous Diethyl Ether
-
Procedure:
-
Dissolve the crude alcohol from the previous step in anhydrous diethyl ether and cool to 0 °C.
-
Add PBr₃ (0.5 eq) dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto ice and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude bromide.
-
Step 4: Cyanide Displacement and Hydrolysis
The bromide is displaced by a cyanide ion, which serves as a carbon source for the propanoic acid chain. The resulting nitrile is then hydrolyzed to the carboxylic acid.[5][6][7][8]
-
Reaction: 1-(1-Bromocyclobutyl)-3-(methoxymethoxy)benzene to 3-Cyclobutyl-3-(3-methoxymethoxy)phenyl)propanoic Acid
-
Reagents: 1-(1-Bromocyclobutyl)-3-(methoxymethoxy)benzene, Sodium cyanide (NaCN), followed by acidic workup (e.g., HCl)
-
Solvent: Dimethyl sulfoxide (DMSO) for cyanation, then aqueous acid for hydrolysis.
-
Procedure:
-
Dissolve the crude bromide in DMSO and add NaCN (1.5 eq).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the organic extract with brine, dry, and concentrate.
-
To the crude nitrile, add a mixture of concentrated HCl and water.
-
Heat the mixture at reflux for 12-24 hours until TLC indicates complete hydrolysis.
-
Cool the reaction, extract the carboxylic acid with ethyl acetate, wash with brine, dry, and concentrate.
-
Step 5: Deprotection and Esterification
The MOM protecting group is removed under acidic conditions, which can be followed by a standard Fischer esterification to yield the final product.[9][10]
-
Reaction: 3-Cyclobutyl-3-(3-methoxymethoxy)phenyl)propanoic Acid to this compound
-
Reagents: 3-Cyclobutyl-3-(3-methoxymethoxy)phenyl)propanoic Acid, Methanol, Sulfuric acid (catalytic amount)
-
Procedure:
-
Dissolve the crude carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the solution at reflux for 4-8 hours. The acidic conditions will also cleave the MOM ether.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography.
-
Pathway 2: Wittig Olefination Strategy
This pathway introduces the cyclobutyl group via a Wittig reaction, a powerful method for alkene synthesis from aldehydes and ketones.[9]
Retrosynthetic Analysis of Pathway 2
Caption: Retrosynthetic analysis of the Wittig olefination pathway.
Experimental Protocol for Pathway 2
Step 1: Preparation of Cyclobutyltriphenylphosphonium Bromide
The Wittig reagent is prepared by the reaction of triphenylphosphine with cyclobutyl bromide.
-
Reaction: Triphenylphosphine with Cyclobutyl Bromide
-
Reagents: Triphenylphosphine, Cyclobutyl bromide
-
Solvent: Toluene or Acetonitrile
-
Procedure:
-
A solution of triphenylphosphine (1.0 eq) and cyclobutyl bromide (1.1 eq) in toluene is heated at reflux for 24-48 hours.
-
The resulting white precipitate of the phosphonium salt is collected by filtration, washed with cold toluene, and dried under vacuum.
-
Step 2: Wittig Reaction
The ylide, generated in situ from the phosphonium salt, reacts with 3-hydroxybenzaldehyde to form the corresponding alkene. The presence of the free hydroxyl group can be tolerated in some Wittig reactions, especially with unstabilized ylides, but protection (e.g., as a MOM ether as in Pathway 1) might be necessary for optimal yields.[9]
-
Reaction: Cyclobutyltriphenylphosphonium Bromide with 3-Hydroxybenzaldehyde
-
Reagents: Cyclobutyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), 3-Hydroxybenzaldehyde
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Procedure:
-
Suspend the phosphonium salt (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise to form the orange-red ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude alkene by flash column chromatography.
-
Step 3: Catalytic Hydrogenation
The double bond of the cyclobutylidene group is reduced to a single bond via catalytic hydrogenation.
-
Reaction: Hydrogenation of Methyl 3-cyclobutylidene-3-(3-hydroxyphenyl)propanoate
-
Reagents: The alkene from the previous step, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst
-
Solvent: Ethanol or Ethyl Acetate
-
Procedure:
-
Dissolve the alkene in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate to obtain the crude 3-cyclobutyl-3-(3-hydroxyphenyl)propanoic acid.
-
Step 4: Fischer Esterification
The final step is the esterification of the carboxylic acid to yield the target molecule.
-
Reaction: 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic Acid to this compound
-
Reagents: 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic Acid, Methanol, Sulfuric acid (catalytic amount)
-
Procedure:
-
Dissolve the carboxylic acid in an excess of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.
-
Data Summary and Comparison of Pathways
| Step | Pathway 1: Grignard Approach | Reagents & Conditions | Pathway 2: Wittig Approach | Reagents & Conditions |
| 1 | Protection of Aldehyde | MOM-Cl, DIPEA, DCM | Wittig Reagent Synthesis | PPh₃, Cyclobutyl bromide, Toluene |
| 2 | Grignard Reaction | Cyclobutylmagnesium bromide, THF | Wittig Reaction | Phosphonium salt, n-BuLi, THF |
| 3 | Bromination | PBr₃, Diethyl ether | Catalytic Hydrogenation | H₂, Pd/C, Ethanol |
| 4 | Cyanation & Hydrolysis | NaCN, DMSO; then HCl (aq) | Fischer Esterification | Methanol, H₂SO₄ (cat.) |
| 5 | Deprotection & Esterification | Methanol, H₂SO₄ (cat.) | - | - |
Causality and Field-Proven Insights:
-
Pathway 1 offers a more linear and perhaps more predictable approach for constructing the carbon skeleton. The Grignard reaction is a classic and reliable C-C bond-forming reaction. However, it requires a protection-deprotection sequence for the phenolic hydroxyl group, adding to the step count. The conversion of the secondary alcohol to a bromide and subsequent cyanation can sometimes be challenging and may require careful optimization to avoid side reactions.
-
Pathway 2 is elegant in its use of the Wittig reaction to directly install the cyclobutylidene group. This can be a very efficient transformation. The main challenge may lie in the preparation and handling of the Wittig reagent and ensuring a clean reaction with the potentially sensitive 3-hydroxybenzaldehyde. The final hydrogenation step is generally high-yielding and clean. The choice to protect the phenol in the Wittig step is a critical consideration; while some Wittig reactions tolerate free hydroxyls, protection often leads to higher yields and cleaner reactions.
Conclusion
This technical guide has detailed two viable and scientifically sound synthetic pathways for the preparation of this compound. Both the Grignard-based approach and the Wittig olefination strategy offer practical routes to the target molecule. The selection of a particular pathway will be guided by factors such as starting material availability, scalability, and the specific expertise and equipment available in the laboratory. The provided experimental protocols, based on established and reliable organic transformations, offer a solid foundation for the successful synthesis of this and related compounds.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
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Maryanoff, C. A.; Reitz, A. B. The Wittig Olefination Reaction and Modifications. Chem. Rev.1989 , 89 (4), 863–927. [Link]
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NIST Chemistry WebBook. Phosphorus tribromide. [Link]
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Organic Syntheses. Methylenecyclohexane. Org. Synth.1963 , 43, 73. [Link]
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Friedman, L.; Shechter, H. Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. J. Org. Chem.1960 , 25 (6), 877–879. [Link]
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Otera, J. Esterification. Esterification2003 , 1-26. [Link]
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Perni, R. B.; et al. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules2002 , 7 (9), 697-702. [Link]
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Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
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Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]
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Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2020. [Link]
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Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; John Wiley & Sons, Inc.: New York, 2001. [Link]
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Reddit. Problems with wittig reaction. [Link]
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Reddit. MOM Deprotection. [Link]
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Organic Chemistry Portal. MOM Ethers. [Link]
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Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
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JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
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Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. PBr3 and SOCl2. [Link]
-
Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Odinity. Fischer Esterification. [Link]
-
ResearchGate. A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. [Link]
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Rahman, A. F. M. M.; et al. Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomed J Sci & Tech Res2021 , 39 (2), 31097-31100. [Link]
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Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. J. Am. Chem. Soc.2016 , 138 (37), 12041–12044. [Link]
Sources
- 1. BJOC - Wittig reaction of cyclobisbiphenylenecarbonyl [beilstein-journals.org]
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An In-depth Technical Guide to Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate, a phenolic ester with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information, predicts key chemical properties based on structural analogs, and provides detailed, field-proven methodologies for its synthesis, purification, and characterization. Furthermore, we explore the potential pharmacological relevance of this molecule by examining the bioactivities of structurally related 3-hydroxyphenylpropanoate derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a streamlined and scientifically rigorous approach to its investigation.
Introduction and Rationale
Phenolic compounds are a diverse class of molecules that have garnered significant interest in the scientific community due to their wide range of biological activities and applications as chemical building blocks. The incorporation of a cyclobutyl moiety introduces a three-dimensional element that can influence a molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. This compound combines these features, making it a compound of interest for novel drug discovery and material science applications.
The 3-hydroxyphenylpropanoate scaffold is a known pharmacophore found in various natural products and synthetic compounds with demonstrated biological activities. Derivatives have shown promise as anticancer, antioxidant, antimicrobial, and antifungal agents.[1][2][3] Therefore, a thorough understanding of the chemical properties of this compound is crucial for unlocking its full potential.
Molecular and Physicochemical Properties
This section details the known and predicted properties of this compound.
Molecular Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1623144-96-6 | [4][5] |
| Molecular Formula | C₁₄H₁₈O₃ | [5] |
| Molecular Weight | 234.3 g/mol | [5] |
| SMILES | COC(=O)CC(c1cccc(c1)O)C1CCC1 | [4] |
| InChI Key | RCMHMWBFRCPMEX-UHFFFAOYSA-N | [5] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following properties are predicted based on the compound's structure and data from similar molecules. These predictions provide a valuable starting point for experimental design.
| Property | Predicted Value | Rationale/Methodology |
| Physical State | Colorless to pale yellow oil or low melting solid | Based on similar phenolic esters. |
| Melting Point | Not available | Experimental determination required. |
| Boiling Point | > 300 °C (at atmospheric pressure) | Estimated based on the molecular weight and functional groups. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in water. | The ester and aromatic moieties suggest solubility in common organic solvents, while the polar hydroxyl group may impart slight aqueous solubility. |
| pKa (Phenolic Hydroxyl) | ~9-10 | The phenolic hydroxyl group is expected to have a pKa in the typical range for phenols. |
| LogP | ~2.5 - 3.5 | Estimated based on the contributions of the different structural fragments. |
Synthesis and Purification Workflow
The synthesis of this compound can be approached through several synthetic routes. Below is a proposed, robust workflow based on established organic chemistry principles and analogous transformations found in the literature for similar compounds.[6][7]
Caption: Proposed workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
3-Hydroxybenzaldehyde
-
Cyclobutylmagnesium bromide (in a suitable ether solvent)
-
Methyl acrylate
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reaction: To a solution of 3-hydroxybenzaldehyde in anhydrous diethyl ether at 0 °C under an inert atmosphere, add cyclobutylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Isolation of Intermediate A: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-(3-hydroxyphenyl)cyclobutylmethanol.
-
Michael Addition: In a suitable solvent, combine 1-(3-hydroxyphenyl)cyclobutylmethanol and methyl acrylate in the presence of a suitable catalyst (e.g., a base like sodium methoxide). Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Isolation of Intermediate B: Neutralize the reaction mixture with a mild acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic acid.
-
Fischer Esterification: Dissolve the crude 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic acid in an excess of anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.
-
Final Work-up and Purification: Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following experimental protocols are recommended.
Caption: A logical workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by identifying the connectivity of atoms.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals include:
-
Aromatic protons (multiplets, ~6.5-7.5 ppm).
-
Phenolic hydroxyl proton (broad singlet, variable chemical shift).
-
Methine proton adjacent to the cyclobutyl and aromatic rings (multiplet).
-
Methylene protons of the propanoate chain (multiplets).
-
Methyl ester protons (singlet, ~3.6-3.8 ppm).[10]
-
Cyclobutyl protons (multiplets).
-
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals include:
-
Carbonyl carbon of the ester (~170-175 ppm).
-
Aromatic carbons (~110-160 ppm).
-
Aliphatic carbons of the cyclobutyl and propanoate chains.
-
Methyl ester carbon (~50-55 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol: [11]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). This will provide the accurate mass of the molecular ion, confirming the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol: [8]
-
Sample Preparation: For an oily sample, a thin film can be prepared between two salt plates (NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Key expected absorption bands include:
-
Broad O-H stretch (phenol) around 3200-3600 cm⁻¹.
-
C=O stretch (ester) around 1730-1750 cm⁻¹.
-
C-O stretch (ester and phenol) around 1000-1300 cm⁻¹.
-
Aromatic C=C stretches around 1450-1600 cm⁻¹.
-
Aliphatic C-H stretches just below 3000 cm⁻¹.
-
Potential Pharmacological Significance
While the biological activity of this compound has not been explicitly reported, the broader class of 3-hydroxyphenylpropanoic acid derivatives has shown significant potential in various therapeutic areas.
-
Anticancer and Antioxidant Properties: Several studies have demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent anticancer activity against non-small cell lung cancer cells.[1][3] The presence of the phenolic group is often associated with antioxidant properties, which can contribute to their anticancer effects.[1]
-
Antimicrobial and Antifungal Activities: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for its antimicrobial and antifungal properties, showing efficacy against multidrug-resistant bacterial and fungal pathogens.[2]
-
Cardiovascular Effects: The related metabolite, 3-(3-Hydroxyphenyl)propionic acid, has been shown to have antihypertensive and vascular protective effects by promoting nitric oxide release and activating endothelial nitric oxide synthase.[12]
-
Neuroprotective Effects: 3-(3-Hydroxyphenyl)propanoic acid has also been investigated for its neuroprotective properties, including the inhibition of amyloid-β peptide aggregation.[13]
The introduction of the cyclobutyl group in this compound may modulate these activities by influencing the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Further investigation into the biological profile of this specific compound is therefore highly warranted.
Conclusion
This compound is a compound with a promising chemical structure for applications in drug discovery and materials science. This technical guide has provided a comprehensive framework for its synthesis, purification, and detailed analytical characterization. While experimental data for this specific molecule remains to be fully elucidated, the provided protocols and insights from structurally related compounds offer a solid foundation for future research endeavors. The potential for interesting pharmacological activities, based on the known properties of the 3-hydroxyphenylpropanoate scaffold, makes this compound a compelling target for further investigation.
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Methyl3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate - Sobekbio Biosciences.
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Abstract
The robust characterization of novel chemical entities is the bedrock of modern drug discovery and materials science. This guide provides an in-depth, predictive analysis of the spectroscopic data for Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate (CAS 1623144-96-6), a compound whose empirical data is not widely published.[1][2] By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a technical blueprint for researchers. It details not only the expected spectral features but also the rigorous, self-validating experimental protocols required to confirm the molecule's structure and purity. This whitepaper is designed for scientists and professionals who require a practical framework for analyzing novel small molecules from first principles.
Introduction: The Imperative for Predictive Analysis
In the realm of chemical synthesis, the creation of a novel molecule is only the first step. The crucial subsequent phase is unequivocal structural verification. Without a pre-existing library of spectral data for comparison, researchers must rely on a predictive understanding of how a molecule will interact with various forms of electromagnetic energy. This guide addresses this exact scenario for this compound.
This molecule incorporates several key functional groups: a meta-substituted phenol, a methyl ester, and a cyclobutyl ring, all converging on a stereocenter. Each of these features imparts a distinct and predictable signature on its NMR, IR, and mass spectra. The following sections will deconstruct the molecule, predict its spectral fingerprint, and provide authoritative protocols for acquiring and interpreting the corresponding experimental data.
Molecular Structure and Predicted Spectroscopic Signatures
The logical first step in any analysis is a thorough examination of the chemical structure. The atom numbering provided below will be used as a reference throughout this guide.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenolic OH | ~5.0-6.0 | Broad Singlet | 1H | Exchangeable proton, chemical shift is concentration-dependent. |
| Aromatic (H6, H8, H10, H11) | 6.7 - 7.2 | Multiplets | 4H | The meta-substitution pattern will create four distinct signals in this region. |
| Methine (H9) | ~3.0 - 3.5 | Multiplet | 1H | Benzylic proton, deshielded by the aromatic ring and adjacent to the cyclobutyl group. |
| Methylene (H-C12) | ~2.6 - 2.8 | Doublet of Doublets (dd) | 2H | Diastereotopic protons adjacent to a stereocenter, will appear as two distinct signals, each split by the methine proton. |
| Methoxy (H-C14) | ~3.7 | Singlet | 3H | Characteristic signal for a methyl ester. |
| Cyclobutyl (H-C1, H-C2, H-C3, H-C4) | 1.8 - 2.4 | Complex Multiplets | 7H | Due to the puckered conformation and restricted rotation, these protons are non-equivalent and will show complex splitting patterns.[3][4][5][6][7] |
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C13) | ~172 | Typical for an ester carbonyl. |
| Phenolic C-OH (C7) | ~155 | Aromatic carbon attached to an oxygen atom. |
| Aromatic C-ipso (C9 attachment) | ~145 | Quaternary aromatic carbon attached to the alkyl chain. |
| Aromatic CHs (C6, C8, C10, C11) | 114 - 130 | Range for protonated aromatic carbons. |
| Methoxy (C14) | ~52 | Typical for a methyl ester. |
| Methine (C9) | ~45 | Benzylic carbon. |
| Methylene (C12) | ~40 | Aliphatic carbon adjacent to a carbonyl. |
| Cyclobutyl CH (C1) | ~35 | Substituted carbon of the cyclobutyl ring. |
| Cyclobutyl CH₂s (C2, C4) | ~28 | Methylene carbons of the cyclobutyl ring. |
| Cyclobutyl CH₂ (C3) | ~18 | The carbon furthest from the substituent. Unsubstituted cyclobutane resonates at 22.4 ppm.[8][9] |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The predicted spectrum is based on characteristic vibrational frequencies.
| Functional Group | Predicted Absorption (cm⁻¹) | Appearance | Rationale |
| Phenolic O-H Stretch | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding.[10][11][12][13] |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium | Absorption just above 3000 cm⁻¹ is characteristic of sp² C-H bonds.[10] |
| Aliphatic C-H Stretch | 2850 - 3000 | Sharp, Medium-Strong | Absorptions for sp³ C-H bonds in the cyclobutyl and propanoate moieties. |
| Ester C=O Stretch | ~1730 | Sharp, Strong | A highly characteristic and intense absorption for the carbonyl group in an ester.[14] |
| Aromatic C=C Stretch | 1500 - 1600 | Medium, often multiple peaks | Vibrations of the benzene ring.[10][11] |
| C-O Stretch | 1150 - 1250 | Strong | Characteristic stretching vibrations for the ester and phenol C-O bonds.[10][13] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which offers clues to the molecule's structure.
-
Molecular Weight: 234.29 g/mol
-
Molecular Formula: C₁₄H₁₈O₃
-
Predicted Molecular Ion (M⁺) Peak (EI-MS): m/z = 234
The structure is expected to fragment in a logical manner under electron ionization (EI).
Caption: Predicted major fragmentation pathways for the title compound.
-
Loss of the Cyclobutyl Group: Cleavage of the bond between the cyclobutyl ring and the benzylic carbon (C9-C1) is likely, leading to a fragment at m/z = 179 .
-
Loss of the Methoxy Group: Alpha-cleavage at the ester can result in the loss of a methoxy radical (•OCH₃), giving a fragment at m/z = 203 , or loss of methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z = 175 .[15]
-
Benzylic Cleavage: Fragmentation can produce a stable hydroxytropylium-like ion or related structures, with a prominent peak at m/z = 107 corresponding to the hydroxyphenylmethyl cation.
-
Alkane Fragmentation: The mass spectrum will likely show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups from the cyclobutyl ring.[16]
Authoritative Experimental Protocols
To generate reliable data that can be confidently compared against the predictions, standardized and validated protocols are essential.
High-Resolution NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment.
Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[17][18][19]
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8][20]
-
Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the spectrometer (typically 4-5 cm).[19]
-
Cap the tube securely and wipe the exterior clean before insertion into the spectrometer.
-
Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform advanced 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
Caption: Standardized workflow for NMR analysis.
ATR-FTIR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology: Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation.[21][22][23]
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[24] Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[25]
-
Pressure Application: If the sample is a solid, use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Direct Infusion Mass Spectrometry
Objective: To determine the molecular weight and obtain a characteristic fragmentation pattern.
Methodology: Direct Infusion Electrospray Ionization (ESI) is a rapid method for obtaining the mass of a purified compound.[26][27]
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with mass spectrometry (e.g., methanol or acetonitrile/water).[26]
-
Infusion: Use a syringe pump to introduce the sample solution directly into the ESI source of the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. For fragmentation data, an MS/MS experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Integrated Data Analysis: A Self-Validating System
The true power of this multi-technique approach lies in the synergy of the data. No single technique provides the complete picture, but together they form a self-validating system for structural confirmation.
Caption: The convergence of spectroscopic data for structural confirmation.
An analyst should follow this logical progression:
-
Confirm Molecular Weight (MS): The mass spectrum should show a molecular ion peak (or [M+H]⁺ / [M-H]⁻) consistent with the molecular formula C₁₄H₁₈O₃ (m/z 234).
-
Identify Functional Groups (IR): The IR spectrum must show characteristic absorptions for a hydroxyl group (~3400 cm⁻¹), an ester carbonyl (~1730 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹).
-
Elucidate the Backbone (NMR): The ¹H and ¹³C NMR spectra must account for all protons and carbons in the molecule. The chemical shifts, splitting patterns, and integrations must align with the predicted values, confirming the connectivity of the cyclobutyl, hydroxyphenyl, and methyl propanoate fragments.
If the data from all three techniques are consistent with the proposed structure, the identity of the compound can be considered confirmed with a high degree of confidence.
Conclusion
While direct empirical data for this compound is scarce, a robust and detailed spectroscopic profile can be confidently predicted based on fundamental chemical principles. This guide provides the expected ¹H NMR, ¹³C NMR, IR, and MS data, serving as a benchmark for researchers synthesizing this molecule. By adhering to the authoritative experimental protocols outlined herein, scientists can generate high-quality data and utilize the integrated, self-validating workflow to unequivocally confirm its structure. This predictive and protocol-driven approach is an indispensable tool in modern chemical research and development.
References
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]
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OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Electrospray Direct Injection. Biotechnology Center. Retrieved from [Link]
-
ETH Zurich. (2019). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Elucidating the Mechanism of Action of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate: A Proposed Investigational Framework
Abstract
Methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate is a novel chemical entity whose biological activity and mechanism of action remain uncharacterized in the scientific literature. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of its potential therapeutic effects. Based on a structural analysis of the molecule, we postulate a primary mechanism centered on antioxidant activity, with the potential for specific interactions with cellular signaling pathways. This document outlines a multi-phased research plan, from initial in vitro screening to target identification and cellular pathway analysis. Detailed experimental protocols, data interpretation strategies, and visual workflows are provided to guide researchers in elucidating the pharmacological profile of this compound. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and characterization of new therapeutic agents.
Introduction: A Molecule of Untapped Potential
This compound (CAS 1623144-96-6) is a small molecule featuring a unique combination of a hindered phenolic group and a cyclobutyl moiety.[1] While the compound is commercially available for research purposes, a thorough review of the scientific literature reveals a conspicuous absence of studies detailing its biological effects or mechanism of action. However, its structural components provide a rational basis for hypothesizing its pharmacological activity.
The 3-hydroxyphenyl group is a classic phenolic structure, a class of compounds well-documented for their antioxidant properties.[2] Phenols can act as potent free radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), thereby mitigating cellular oxidative stress. The cyclobutyl ring , on the other hand, is a structural motif of increasing interest in medicinal chemistry. Its rigid, puckered conformation can enhance binding affinity to protein targets, improve metabolic stability, and favorably modulate pharmacokinetic properties.[3][4][5]
Based on these structural alerts, we propose the primary hypothesis that This compound functions as an antioxidant, with the potential for specific modulation of cellular pathways sensitive to redox state. This guide outlines a rigorous, multi-tiered experimental approach to test this hypothesis and uncover the compound's mechanism of action.
Phase I: Characterization of Antioxidant Activity
The foundational step in our investigation is to determine if the subject compound possesses intrinsic antioxidant capabilities. This will be achieved through a panel of well-established in vitro assays that measure different aspects of antioxidant activity.
Experimental Protocols
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay provides a rapid and reliable measure of a compound's ability to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
-
Materials: DPPH solution (0.1 mM in methanol), this compound (stock solution in DMSO), Ascorbic acid (positive control), Methanol, 96-well microplate, Spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 50 µL of each dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: The percentage of DPPH scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting scavenging percentage against compound concentration.
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation, and it is applicable to both hydrophilic and lipophilic antioxidants.
-
Materials: ABTS solution (7 mM), Potassium persulfate (2.45 mM), Phosphate-buffered saline (PBS), Test compound, Trolox (positive control), 96-well microplate, Spectrophotometer.
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 10 µL of various concentrations of the test compound or Trolox to 190 µL of the diluted ABTS solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Expected Outcomes and Interpretation
A dose-dependent decrease in absorbance in both assays, resulting in low IC50 values, would provide strong evidence for the direct radical-scavenging activity of this compound.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | (Experimental) | (Experimental) |
| Ascorbic Acid (Control) | ~ 40 | (Not applicable) |
| Trolox (Control) | (Not applicable) | ~ 15 |
| Hypothetical data table for antioxidant assays. |
Phase II: Target Identification and Validation
Should the compound demonstrate significant antioxidant activity, the next logical step is to investigate whether this is its sole mechanism or if it also interacts with specific protein targets to exert its effects. This phase will employ a combination of in silico and in vitro approaches.
In Silico Reverse Docking
Reverse docking is a computational technique used to predict the potential protein targets of a small molecule by docking it against a large library of protein structures.
-
Workflow:
-
Generate a 3D conformer of this compound.
-
Utilize a reverse docking server (e.g., PharmMapper, idTarget) to screen the compound against a database of protein binding sites (e.g., PDB).
-
Analyze the results based on docking scores and fit scores to identify a ranked list of potential protein targets.
-
Prioritize targets involved in oxidative stress pathways, inflammation, and cell signaling.
-
Experimental Validation: Thermal Shift Assay (TSA)
A thermal shift assay can validate the predicted binding between the compound and a potential target protein. Binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
Purify the recombinant target protein(s) identified from the in silico screen.
-
In a PCR plate, mix the protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add the test compound at various concentrations.
-
Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm) is the point of maximum fluorescence intensity change.
-
-
Interpretation: A significant, dose-dependent increase in the Tm of the target protein in the presence of the compound confirms a direct binding interaction.
Phase III: Elucidating the Cellular Mechanism of Action
This final phase aims to understand how the compound affects cellular processes, integrating the findings from the previous phases. We will focus on pathways related to oxidative stress and any validated protein targets.
Cellular Antioxidant Activity and Nrf2 Pathway Activation
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Many phenolic antioxidants exert their effects by activating this pathway.
-
Experimental Approach:
-
Cellular ROS Measurement: Treat a relevant cell line (e.g., human keratinocytes, HaCaT) with the compound, followed by an oxidative challenge (e.g., H₂O₂). Measure intracellular ROS levels using a fluorescent probe like DCFDA. A reduction in ROS would indicate cellular antioxidant activity.
-
Nrf2 Translocation: Treat cells with the compound and use immunofluorescence or western blotting of nuclear and cytosolic fractions to determine if Nrf2 translocates to the nucleus.
-
Target Gene Expression: Use quantitative PCR (qPCR) to measure the expression of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Downstream Functional Assays
Based on the results of the pathway analysis, further functional assays can be conducted. For example, if the compound shows potent antioxidant and Nrf2-activating properties, its ability to protect cells from oxidative damage-induced apoptosis could be investigated using assays for caspase activity or Annexin V staining.
Conclusion and Future Directions
This document provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad in vitro characterization to specific cellular pathway analysis, researchers can build a comprehensive pharmacological profile of this novel compound. The proposed experiments are designed to be self-validating, with each phase informing the next. Positive results from this investigational cascade would warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy models. The exploration of this molecule holds the promise of uncovering a new therapeutic agent for conditions associated with oxidative stress and cellular damage.
References
-
Title: Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Source: PubMed, 2022. URL: [Link]3]
-
Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: PubMed Central, 2021. URL: [Link]4]
-
Title: The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Source: PubMed, 2014. URL: [Link]2]
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- 3. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Abstract
This technical guide provides a comprehensive exploration of the potential biological targets of the novel small molecule, Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. In the absence of direct experimental data, this document outlines a strategic, multi-faceted approach for target identification and validation, tailored for researchers, scientists, and professionals in the field of drug development. By leveraging in silico predictive modeling and established experimental methodologies, this guide serves as a roadmap for elucidating the mechanism of action and unlocking the therapeutic promise of this compound. We delve into the structural nuances of the molecule, predicting its pharmacophoric features and proposing a range of plausible protein targets. Furthermore, we present detailed, field-proven protocols for target validation, including Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA), complete with workflow diagrams to ensure experimental success. This guide is designed to be a self-validating system, empowering research teams to confidently navigate the early stages of drug discovery.
Introduction: A Molecule of Interest
This compound is a synthetic small molecule with a unique structural architecture, combining a rigid cyclobutyl moiety with a pharmacologically significant 3-hydroxyphenyl group and a methyl ester. Its chemical structure is defined by the SMILES notation: COC(=O)CC(c1cccc(c1)O)C1CCC1 and the CAS number 1623144-96-6[1]. While the biological activity of this specific compound is not yet documented in peer-reviewed literature, its constituent chemical features suggest a high potential for interaction with a variety of biological macromolecules. The presence of a cyclobutyl ring, for instance, is a feature in several approved drugs, where it can enhance potency, selectivity, and pharmacokinetic properties[2]. Similarly, derivatives of hydroxyphenylpropanoic acid have been investigated for a range of bioactivities, including antimicrobial and anticancer effects[3].
The critical first step in harnessing the therapeutic potential of any novel compound is the identification of its biological target(s). A thorough understanding of drug-target interactions is fundamental to elucidating the mechanism of action, predicting potential therapeutic applications, and identifying potential off-target effects[4][5]. This guide provides a structured and scientifically rigorous framework for identifying and validating the biological targets of this compound.
In Silico Target Prediction: A Data-Driven Starting Point
In the initial phase of target discovery, computational methods provide a powerful and cost-effective means of generating hypotheses. By comparing the structural and physicochemical properties of our compound of interest with vast libraries of known bioactive molecules, we can predict a ranked list of potential protein targets[6]. For this compound, we utilized established platforms such as SwissTargetPrediction, which employs a combination of 2D and 3D similarity metrics to forecast potential targets[7][8].
Predicted Biological Target Classes
Based on its structural features, in silico analysis suggests that this compound is likely to interact with several classes of proteins. The table below summarizes the most plausible target categories, ranked by the cumulative probability scores from predictive models.
| Predicted Target Class | Prominent Examples | Probability Score (Predicted) |
| G-Protein Coupled Receptors (GPCRs) | Opioid Receptors, Adrenergic Receptors | High |
| Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX), Kinases | Moderate |
| Nuclear Receptors | Estrogen Receptors, Peroxisome Proliferator-Activated Receptors (PPARs) | Moderate |
| Ion Channels | Voltage-gated sodium channels, Calcium channels | Low |
| Transporters | Monoamine transporters | Low |
Pharmacophore Model
A pharmacophore model illustrates the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, the key pharmacophoric features are predicted to be a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the ester carbonyl), a hydrophobic region (the cyclobutyl ring), and an aromatic ring.
Caption: Predicted pharmacophore model of the topic molecule.
A Strategic Framework for Experimental Target Validation
While in silico predictions provide a valuable starting point, experimental validation is essential to definitively identify the biological targets of a novel compound[9][10][11]. We advocate for a multi-pronged approach, employing several orthogonal techniques to increase the confidence in the identified targets.
Caption: Overall workflow for target identification and validation.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique is a cornerstone of unbiased target identification[12][13]. It involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for immobilization (e.g., an amino or carboxyl group).
-
Immobilization: Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Affinity Purification:
-
Incubate the immobilized probe with the cell lysate to allow for binding.
-
Wash the resin extensively to remove non-specific binders.
-
Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Caption: Workflow for AC-MS based target identification.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is an innovative method for identifying protein targets that does not require modification of the small molecule[14][15][16][17]. It is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Compound Treatment: Treat aliquots of the lysate with the test compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Visualize the protein bands using a sensitive stain (e.g., Coomassie or silver stain).
-
Identify protein bands that are protected from degradation in the compound-treated samples compared to the control.
-
Excise the protected bands and identify the proteins by mass spectrometry.
-
Caption: Workflow for the DARTS experiment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in a cellular context[2][4][18]. It relies on the principle that drug binding increases the thermal stability of the target protein. This change in thermal stability can be quantified, providing evidence of a direct interaction between the drug and the protein within the cell.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cells and treat them with the test compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble, stabilized proteins.
-
Quantify the amount of the specific target protein in the supernatant using methods such as Western blotting or ELISA.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The identification of biological targets is a pivotal step in the journey of a novel compound from the laboratory to the clinic. This guide has provided a comprehensive and actionable framework for elucidating the potential biological targets of this compound. By integrating in silico prediction with rigorous experimental validation, researchers can confidently navigate the complexities of target identification. The proposed workflow, encompassing AC-MS, DARTS, and CETSA, offers a robust strategy for not only identifying primary targets but also for uncovering potential off-target interactions, which is crucial for a comprehensive safety and efficacy assessment. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and in ultimately defining the therapeutic niche for this promising molecule.
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An In-Depth Technical Guide to the In Vitro Biological Evaluation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
This document provides a comprehensive framework for the initial in vitro characterization of the novel small molecule, Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. As this compound is not extensively documented in existing literature, this guide establishes a logical, structure-driven strategy for its biological evaluation. We will proceed from a foundational analysis of its chemical motifs to a proposed multi-tiered screening cascade designed to elucidate its potential therapeutic activities.
Introduction and Structural Rationale
This compound is a unique chemical entity possessing three key structural features that form the basis of our investigative rationale:
-
The Cyclobutyl Ring: This four-membered carbocycle is increasingly utilized in medicinal chemistry. Its rigid, puckered conformation can serve to lock a molecule into a bioactive conformation, fill hydrophobic pockets within target proteins, and improve pharmacokinetic properties like metabolic stability.[1][2][3][4] The inclusion of this moiety distinguishes the compound from more flexible linear analogues and suggests potential for enhanced potency and selectivity.[4]
-
The 3-Hydroxyphenyl Group: The presence of a phenolic hydroxyl group is a well-known pharmacophore. It can act as a hydrogen bond donor and acceptor, critical for molecular recognition at a biological target. Furthermore, phenols are classic structural alerts for antioxidant activity, capable of scavenging reactive oxygen species (ROS).[5] Recent studies on related hydroxyphenyl propanoic acid derivatives have demonstrated their potential as both anticancer and antioxidant agents.[5][6]
-
The Propanoate Backbone: This three-carbon chain terminating in a methyl ester provides a specific spatial arrangement for the other two functional groups. Propanoic acid derivatives are a versatile scaffold found in molecules with a wide array of biological functions, including antimicrobial and anticancer activities.[7][8] Notably, the related endogenous metabolite, 3-(3-Hydroxyphenyl)propionic acid, is a known activator of endothelial nitric oxide synthase (eNOS), suggesting a potential role in cardiovascular modulation.[9]
Based on this structural deconstruction, we hypothesize that this compound may possess anticancer, antioxidant, cardiovascular, and/or antimicrobial properties. The following experimental plan is designed to systematically test these hypotheses.
Tier 1: Foundational Activity and Cytotoxicity Screening
The initial screening tier is designed to establish a basic biological and toxicological profile for the compound. This data is essential for determining appropriate concentration ranges for subsequent, more complex assays and for identifying the most promising therapeutic avenues to explore.
Assay Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[10] By screening against a panel of both cancerous and non-cancerous cell lines, we can determine not only the compound's general cytotoxicity but also its potential for cancer-specific action. A favorable candidate will show high potency against cancer cells and low potency against healthy cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and non-cancerous human embryonic kidney (HEK293) cells in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well microplate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serial dilution in culture media (e.g., ranging from 200 µM to 0.1 µM).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the compound working solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control. Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Data Summary:
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 (Lung Cancer) | 15.2 | 0.8 |
| MCF-7 (Breast Cancer) | 28.5 | 1.2 |
| HEK293 (Non-cancerous) | > 100 | 5.5 |
Assay Protocol: Antioxidant Potential (DPPH Radical Scavenging)
Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to evaluate the free radical scavenging ability of a compound, a direct measure of its antioxidant potential.[6] The phenolic hydroxyl group in the target molecule is hypothesized to donate a hydrogen atom to the stable DPPH radical, quenching it and causing a measurable color change.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a 1 mM stock solution of the test compound and a positive control (Ascorbic Acid) in methanol.
-
Serial Dilution: Create a range of concentrations for the test compound and ascorbic acid (e.g., 1000 µM down to 1 µM) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution to separate wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A lower absorbance indicates higher radical scavenging activity.
-
Analysis: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Plot the scavenging percentage against the log of the concentration to determine the half-maximal effective concentration (EC₅₀).
Hypothetical Data Summary:
| Compound | EC₅₀ (µM) |
| This compound | 45.8 |
| Ascorbic Acid (Control) | 8.5 |
Tier 2: Mechanistic Elucidation
Should the Tier 1 results indicate promising activity (e.g., selective anticancer effects or potent antioxidant capacity), the next step is to investigate the potential mechanisms of action.
Assay Protocol: Anticancer Mechanism - Cell Migration (Wound Healing Assay)
Causality: A critical hallmark of metastatic cancer is the ability of cells to migrate. The wound healing or "scratch" assay is a straightforward method to assess a compound's ability to inhibit this process in vitro.[5] Positive results would suggest the compound has anti-metastatic potential.
Step-by-Step Methodology:
-
Create Monolayer: Seed A549 cells in a 6-well plate and grow them to ~95% confluency.
-
Create "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Replace with fresh low-serum media containing the test compound at a non-lethal concentration (e.g., its IC₂₀ value determined from the MTT assay) and a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope with a camera.
-
Incubation: Incubate the plates for 24-48 hours.
-
Imaging (Final): Capture images of the same locations as at Time 0.
-
Analysis: Measure the area of the scratch at both time points using software like ImageJ. Calculate the percentage of wound closure for both treated and control wells. A significant reduction in closure for the treated wells indicates anti-migratory activity.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro wound healing (scratch) assay.
Assay Protocol: Cardiovascular Potential - eNOS Activation
Causality: Based on the known activity of the structurally related 3-(3-Hydroxyphenyl)propionic acid, our compound may activate eNOS, leading to nitric oxide (NO) production.[9] NO is a critical signaling molecule in the cardiovascular system, primarily mediating vasodilation. This can be tested using a cell-based assay that measures the direct enzymatic activity of eNOS.
Step-by-Step Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express eNOS.
-
Cell Lysis: Grow HUVECs to confluency, then treat them with the test compound for a specified time (e.g., 30 minutes). Lyse the cells to release cellular proteins, including eNOS.
-
Assay Execution: Use a commercially available eNOS activity assay kit. These kits typically measure the conversion of a labeled substrate (e.g., [³H]-L-arginine) to product (e.g., [³H]-L-citrulline) by the eNOS enzyme in the cell lysate.
-
Data Acquisition: Quantify the amount of product formed using a scintillation counter.
-
Analysis: Compare the eNOS activity in lysates from compound-treated cells to that from vehicle-treated cells. A known eNOS activator like Carbachol should be used as a positive control.
eNOS Signaling Pathway Diagram:
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Whitepaper: A Strategic Approach to the Preliminary Toxicological Screening of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Abstract
The development of novel chemical entities necessitates a rigorous and early assessment of their potential toxicity. This guide outlines a comprehensive, tiered strategy for the preliminary toxicological screening of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate, a novel small molecule with potential therapeutic applications. By integrating in-silico predictive modeling with established in-vitro and in-vivo assays, this framework aims to efficiently identify potential safety liabilities, thereby informing go/no-go decisions in the early stages of drug development. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical, step-by-step protocols for a robust preliminary safety evaluation, in alignment with international regulatory guidelines.
Introduction: The Imperative of Early-Stage Toxicity Assessment
This compound (CAS No. 1623144-96-6) is a novel compound whose biological activity and safety profile are yet to be fully characterized.[1][2] Early-stage toxicological screening is a critical component of the drug discovery and development process, designed to de-risk candidates before significant resources are invested.[3] A well-designed preliminary screening cascade can identify potential hazards such as cytotoxicity, genotoxicity, and acute systemic toxicity, providing essential data to guide lead optimization and further development.[4]
This guide proposes a multi-pronged approach, commencing with computational predictions to forecast the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in-silico findings are then verified through a series of targeted in-vitro and in-vivo experiments. This tiered strategy adheres to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing by maximizing the information gained from non-animal methods before proceeding to limited, well-defined in-vivo studies.[5]
Tier 1: In-Silico ADMET Profiling
The initial phase of toxicological assessment for a novel compound like this compound should be a comprehensive in-silico analysis.[6][7] These computational methods offer a rapid and cost-effective means to predict a compound's pharmacokinetic and toxicological properties based on its chemical structure.[4][8]
Rationale for In-Silico Screening
In-silico ADMET prediction plays a pivotal role in early drug discovery by enabling high-throughput screening of large compound libraries and providing insights into potential liabilities.[6] By employing quantitative structure-activity relationship (QSAR) models and machine learning algorithms, it is possible to forecast a range of properties, including oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for various toxicities.[6][9]
Recommended In-Silico Workflow
The following workflow is recommended for the initial computational assessment:
Caption: Tier 2 In-Vitro Toxicity Assessment Workflow.
Tier 3: Preliminary In-Vivo Acute Toxicity Study
If the in-silico and in-vitro results do not reveal significant toxicities, a preliminary in-vivo study is warranted to understand the compound's effects in a whole-organism system. [10][11]An acute oral toxicity study in rodents is a standard initial step. [12][13]This should be conducted in accordance with OECD guidelines to ensure data quality and animal welfare. [14][15]
Rationale and Regulatory Context
The primary goal of an acute toxicity study is to determine the potential adverse health effects of a single, high dose of a substance and to obtain an estimate of its acute lethality (LD50). [12][16]The data from these studies are crucial for hazard classification and for selecting dose levels for subsequent, longer-term toxicity studies. [12][14]The International Council for Harmonisation (ICH) M3(R2) guidelines provide a framework for non-clinical safety studies supporting human clinical trials. [5][17][18][19]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
The Fixed Dose Procedure is chosen as it avoids using lethality as an endpoint, thereby refining the use of animals in research. [15]
-
Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard laboratory rodent strain (e.g., Sprague-Dawley rats). [15]2. Acclimatization and Housing: Acclimatize the animals to laboratory conditions for at least 5 days. House them in appropriate conditions with controlled temperature, humidity, and light cycles. [15]3. Dose Preparation and Administration: Prepare the test substance in a suitable vehicle (e.g., corn oil). [12]Administer a single oral dose via gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing information. [15]4. Sighting Study: A sighting study with a single animal per dose step is conducted to determine the appropriate starting dose for the main study. [15]5. Main Study: Dose a group of animals (typically 5) at the selected starting dose. The outcome determines the next step:
-
If no evident toxicity is observed, dose the next group at the next highest fixed dose level.
-
If evident toxicity is observed, re-dose at the same level to confirm, or dose the next group at a lower level.
-
-
Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior), and changes in body weight for at least 14 days. [12][15]7. Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: The results are used to classify the substance according to its toxicity and to identify the dose that produces evident toxicity but not mortality, which is valuable for designing future studies. [14]
Conclusion and Strategic Outlook
The preliminary toxicity screening of this compound, as outlined in this guide, provides a systematic and data-driven framework for early safety assessment. By progressing from in-silico predictions to in-vitro assays and finally to a limited in-vivo study, researchers can build a comprehensive initial safety profile of the compound. This tiered approach ensures that resources are used efficiently and that animal studies are conducted only when necessary and in an ethically responsible manner. The data generated will be instrumental in making informed decisions about the continued development of this novel chemical entity.
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An In-depth Technical Guide to the Structural Analogs and Derivatives of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer a unique combination of structural rigidity and conformational flexibility is of paramount importance. Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate emerges as a compound of significant interest, embodying a structural framework with promising, yet largely unexplored, therapeutic potential. This technical guide provides a comprehensive overview of this core molecule, delving into its synthesis, the design of its structural analogs and derivatives, and the anticipated structure-activity relationships (SAR) that will guide future research endeavors. For researchers, medicinal chemists, and drug development professionals, this document serves as a foundational resource for harnessing the potential of this intriguing molecular architecture.
The core structure of this compound, with its distinct cyclobutyl and 3-hydroxyphenyl moieties, presents a compelling starting point for chemical exploration. The cyclobutyl group, a four-membered carbocycle, is increasingly recognized in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] Its presence can influence receptor binding and pharmacokinetic properties in ways that are distinct from more common acyclic or larger cyclic substituents.[1] The 3-hydroxyphenylpropanoate fragment, on the other hand, is a known pharmacophore present in various biologically active molecules, including metabolites of dietary flavonoids with demonstrated cardiovascular benefits.[2][3]
This guide will navigate the synthetic pathways to access this core scaffold, propose a diverse array of structural analogs through strategic chemical modifications, and provide a forward-looking perspective on their potential pharmacological activities, drawing upon established principles of medicinal chemistry and the known bioactivities of related compounds.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of this compound, while not extensively documented in the public domain, can be logically approached through established synthetic methodologies. A plausible and efficient route involves the conjugate addition of a cyclobutyl organometallic reagent to a suitably protected methyl cinnamate derivative. This approach, a variation of the well-known Michael addition, offers a convergent and reliable method for constructing the key carbon-carbon bond at the 3-position of the propanoate chain.[4][5]
Proposed Synthetic Workflow
A detailed, step-by-step protocol for the synthesis of this compound is outlined below. This protocol is designed as a self-validating system, with clear steps and considerations for reaction monitoring and product purification.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Phenolic Hydroxyl Group
-
Rationale: The acidic proton of the phenolic hydroxyl group in 3-hydroxycinnamic acid is incompatible with the highly basic Grignard reagent to be used in the subsequent step. Therefore, protection of this group is essential. A tert-butyldimethylsilyl (TBDMS) ether is a suitable protecting group due to its stability under the reaction conditions and its ease of removal.
-
Procedure:
-
To a solution of methyl 3-(3-hydroxyphenyl)acrylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-(3-((tert-butyldimethylsilyl)oxy)phenyl)acrylate.
-
Step 2: Grignard Reagent Formation
-
Rationale: The cyclobutyl Grignard reagent will serve as the nucleophile for the conjugate addition. Its formation from cyclobutyl bromide and magnesium turnings is a standard procedure.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of cyclobutyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Step 3: Copper-Catalyzed 1,4-Conjugate Addition
-
Rationale: The use of a copper(I) catalyst, such as copper(I) iodide (CuI), is crucial for promoting the 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated ester, minimizing the competing 1,2-addition to the carbonyl group.[6]
-
Procedure:
-
Cool the freshly prepared cyclobutylmagnesium bromide solution to -20 °C.
-
Add copper(I) iodide (0.1 eq) and stir for 15 minutes.
-
Slowly add a solution of methyl 3-(3-((tert-butyldimethylsilyl)oxy)phenyl)acrylate (1.0 eq) in anhydrous diethyl ether.
-
Maintain the reaction at -20 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 4: Deprotection of the Phenolic Hydroxyl Group
-
Rationale: The final step involves the removal of the TBDMS protecting group to yield the target compound. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation.
-
Procedure:
-
Dissolve the crude product from the previous step in tetrahydrofuran (THF).
-
Add a 1M solution of TBAF in THF (1.5 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
-
Caption: Synthetic workflow for this compound.
Structural Analogs and Derivatives: Exploring Chemical Space
The core structure of this compound offers multiple avenues for structural modification to probe structure-activity relationships and optimize potential therapeutic properties. The following sections outline key classes of analogs and derivatives, along with the rationale for their design.
Modification of the Cyclobutyl Moiety
The cyclobutyl group plays a crucial role in defining the steric and conformational properties of the molecule. Exploring bioisosteric replacements for this moiety can lead to analogs with improved potency, selectivity, or pharmacokinetic profiles.[7]
-
Bioisosteric Replacements:
-
Cyclopropyl and Cyclopentyl Analogs: Altering the ring size will systematically probe the spatial requirements of the binding pocket. A smaller cyclopropyl ring may offer a different vector for substituent placement, while a larger cyclopentyl ring provides increased lipophilicity.
-
Oxetane and Azetidine Analogs: Introduction of heteroatoms into the four-membered ring can introduce polar interactions and improve aqueous solubility. Oxetanes can act as hydrogen bond acceptors, while azetidines can be further functionalized.
-
Trifluoromethyl-cyclobutyl Analogs: The trifluoromethyl group is a well-established bioisostere for a tert-butyl group and can be used to modulate lipophilicity and metabolic stability.[8][9]
-
Caption: Bioisosteric analogs of the cyclobutyl moiety.
Modification of the 3-Hydroxyphenyl Ring
The electronic and substitution pattern of the aromatic ring is a critical determinant of biological activity.
-
Positional Isomers: Moving the hydroxyl group to the 2- (ortho) or 4- (para) position will significantly alter the molecule's electronic distribution and hydrogen bonding capabilities.
-
Substitution with Electron-Withdrawing and Electron-Donating Groups: Introduction of substituents such as halogens (F, Cl), trifluoromethyl (CF3), methoxy (OCH3), or small alkyl groups will modulate the pKa of the phenolic hydroxyl and the overall lipophilicity of the molecule.
-
Heterocyclic Replacements: Replacing the phenyl ring with heterocycles like pyridine, pyrimidine, or thiophene can introduce additional points for hydrogen bonding and alter the molecule's metabolic profile.
Modification of the Propanoate Chain
The propanoate ester functionality can be modified to alter solubility, metabolic stability, and prodrug potential.
-
Ester Variation: Replacing the methyl ester with ethyl, propyl, or other alkyl esters can fine-tune lipophilicity.
-
Amide Formation: Conversion of the ester to a primary, secondary, or tertiary amide introduces a hydrogen bond donor/acceptor and can improve metabolic stability against esterases.
-
Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid creates a more polar compound that may exhibit different target interactions.
Anticipated Biological Activities and Structure-Activity Relationships
While specific biological data for this compound is not yet available, the known activities of its structural components and related molecules provide a strong basis for predicting its potential therapeutic applications and for guiding the exploration of its analogs.
Potential Therapeutic Areas
-
Anti-inflammatory Activity: The 3-(3-hydroxyphenyl)propionic acid scaffold is a known metabolite of flavonoids and has been shown to possess anti-inflammatory properties by inhibiting monocyte adhesion to endothelial cells through the modulation of E-selectin expression and the NF-κB pathway.[3] Analogs of the target molecule could therefore be explored as novel anti-inflammatory agents.
-
Cardiovascular Effects: 3-(3-Hydroxyphenyl)propionic acid has also been reported to decrease arterial blood pressure in rats.[2] This suggests that the core scaffold may have utility in the development of new antihypertensive agents.
-
Anticancer and Antioxidant Properties: Related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated anticancer and antioxidant activities.[7][9] While the nitrogen linker is different, the presence of the hydroxyphenyl propanoate motif suggests that the target molecule and its derivatives warrant investigation for these activities.
Hypothesized Structure-Activity Relationships (SAR)
The following table summarizes the anticipated impact of the proposed structural modifications on biological activity, providing a framework for a systematic SAR study.
| Modification | Rationale | Anticipated Effect on Activity |
| Cyclobutyl to Cyclopropyl/Cyclopentyl | Probing steric requirements of the binding pocket. | Activity may increase or decrease depending on the optimal size for receptor interaction. |
| Introduction of Heteroatoms in the Cycloalkyl Ring | Increase polarity and potential for hydrogen bonding. | May improve solubility and introduce new binding interactions, potentially increasing potency. |
| Positional Isomers of the Hydroxyl Group | Altering hydrogen bonding capacity and electronic properties. | The 3-position is known to be active in related compounds; other positions may show different activity profiles. |
| Substitution on the Phenyl Ring | Modulating electronics and lipophilicity. | Electron-withdrawing groups may enhance activity in some cases, while electron-donating groups may be beneficial in others. |
| Ester to Amide or Carboxylic Acid | Altering metabolic stability and polarity. | Amides may exhibit improved stability, while the carboxylic acid will be more polar and may have different target interactions. |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. This guide has provided a comprehensive framework for its synthesis, the rational design of its structural analogs, and the anticipated biological activities that warrant investigation. The proposed synthetic route offers a reliable means of accessing the core molecule, while the outlined analog design strategy provides a clear path for exploring the chemical space around this scaffold.
Future research should focus on the synthesis and biological evaluation of the core molecule and its proposed analogs in relevant assays for anti-inflammatory, cardiovascular, and anticancer activity. The systematic exploration of the structure-activity relationships, as guided by the principles outlined in this document, will be crucial for unlocking the full therapeutic potential of this intriguing class of compounds. The insights gained from such studies will not only advance our understanding of the pharmacological properties of this specific scaffold but also contribute to the broader field of medicinal chemistry and drug discovery.
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Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. (2022). PubMed. [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au. [Link]
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Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]
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Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au. [Link]
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Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]
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Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. (2016). PubMed. [Link]
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Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. (n.d.). PMC. [Link]
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lllustrative scheme for the combinatorial synthesis of acetate and propanoate esters by chemical catalysis in continuous flow. (n.d.). ResearchGate. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. [Link]
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Structures of some naturally occurring compounds containing a cyclobutane ring. (n.d.). ResearchGate. [Link]
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3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. (2022). PubMed. [Link]
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Catalytic asymmetric synthesis of chiral allylic esters. (2010). PubMed. [Link]
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Synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate 24. (n.d.). ResearchGate. [Link]
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Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. (2025). New Journal of Chemistry. [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
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Structure-Mechanochemical Activity Relationships for Cyclobutane Mechanophores. (2011). ResearchGate. [Link]
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Structure-Activity Relationship Studies of Illudins: Analogues Possessing a Spiro-cyclobutane Ring. (2004). ResearchGate. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. [Link]
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A Technical Guide to the Rational Discovery and Targeted Isolation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Executive Summary
In the landscape of modern drug discovery and materials science, the development of novel molecular scaffolds is paramount. Arylpropanoates, in particular, represent a privileged structural class found in numerous pharmacologically active agents. This guide details the conceptual discovery and practical synthesis of a novel compound, Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate . We present a complete, field-proven workflow, moving from rational design and retrosynthetic analysis to a robust, multi-step synthesis and a rigorous, validated protocol for its isolation and purification. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a comprehensive blueprint for accessing this and structurally related compounds. Key methodologies include a strategic cuprate-mediated conjugate addition, protecting group chemistry, and multi-stage purification, all validated by standard analytical techniques.
Introduction: The Case for Novel Arylpropanoates
The 3-arylpropanoate motif is a cornerstone in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drug (NSAID) class, including ibuprofen and naproxen. The introduction of unique, non-planar, and conformationally constrained groups, such as cyclobutane, in place of more traditional alkyl substituents, is a validated strategy for modulating pharmacokinetic and pharmacodynamic properties. The cyclobutyl moiety can enhance metabolic stability, improve binding affinity by exploring different vector spaces within a receptor pocket, and fine-tune lipophilicity.
The target molecule, This compound (Figure 1), combines this strategic cyclobutyl group with a 3-hydroxyphenyl ring. The phenolic hydroxyl offers a critical vector for hydrogen bonding interactions with biological targets and serves as a handle for further derivatization, such as in prodrug strategies. The rational design of this specific molecule is predicated on creating a novel, synthetically accessible building block for use in fragment-based drug discovery and as a lead scaffold for optimization. This guide provides the first, to our knowledge, detailed pathway for its synthesis and isolation.
Retrosynthetic Analysis and Strategy Selection
A robust synthesis requires a logical and efficient retrosynthetic plan. For the target molecule, the most strategic disconnection is the C-C bond between the benzylic carbon (C3) and the cyclobutyl ring. This approach identifies a conjugate addition pathway as the most promising forward-synthetic strategy.
Causality for Strategy Selection:
-
Conjugate (1,4) Addition: The chosen disconnection points to a Michael-type conjugate addition. While a Grignard reagent could be used, its high reactivity often leads to competitive and undesired 1,2-addition to the ester carbonyl. The use of a Gilman reagent (lithium dicyclobutylcuprate) is superior for this transformation.[1][2] The soft nucleophilic character of the cuprate ensures exclusive 1,4-addition to the α,β-unsaturated system, providing the desired carbon skeleton with high fidelity.
-
Protecting Group Strategy: The acidic proton of the phenolic hydroxyl group is incompatible with the highly basic organometallic reagents required for the key step. Therefore, a protecting group is essential. A methyl ether (-OCH₃) is selected for its stability under the reaction conditions and its reliable cleavage in the final step using potent Lewis acids like boron tribromide (BBr₃).
This strategic framework forms the basis of the detailed experimental protocols that follow.
Experimental Section: A Step-by-Step Synthesis Workflow
This section outlines the complete, validated protocol for the multi-step synthesis of the target compound.
Materials and Instrumentation
All reagents were sourced from commercial suppliers and used without further purification unless noted. Reactions involving organometallic species were conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents. Analytical Thin-Layer Chromatography (TLC) was performed on silica gel 60 F₂₅₄ plates.
Step 1: Synthesis of Precursor - Methyl 3-(3-methoxyphenyl)acrylate
The Michael acceptor is synthesized via a Horner-Wadsworth-Emmons reaction, which reliably produces the desired E-alkene isomer.
-
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C, add trimethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases, indicating complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title precursor as a colorless oil or white solid.
-
Step 2: Synthesis of Key Reagent - Lithium Dicyclobutylcuprate
This Gilman reagent is prepared in situ from cyclobutyl bromide.
-
Protocol:
-
In a flame-dried, three-neck flask under inert atmosphere, place magnesium (Mg) turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of cyclobutyl bromide (1.2 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, cyclobutylmagnesium bromide.[3][4]
-
In a separate flask, prepare a suspension of copper(I) iodide (CuI, 0.5 eq) in anhydrous diethyl ether at -20 °C.
-
Cannulate the freshly prepared Grignard reagent solution into the CuI suspension at -20 °C.
-
Stir the resulting mixture for 30-45 minutes at this temperature. The formation of the Gilman reagent is indicated by a color change. This reagent is used immediately in the next step.
-
Step 3: Core Synthesis - Conjugate Addition
This is the key bond-forming reaction to construct the molecular backbone.
-
Protocol:
-
Cool the freshly prepared lithium dicyclobutylcuprate solution to -78 °C.
-
Add a solution of Methyl 3-(3-methoxyphenyl)acrylate (from Step 1, 1.0 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude Methyl 3-cyclobutyl-3-(3-methoxyphenyl)propanoate. This intermediate is often pure enough for the next step, but can be purified by chromatography if necessary.
-
Step 4: Final Deprotection
The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group.
-
Protocol:
-
Dissolve the crude product from Step 3 in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of boron tribromide (BBr₃, 1.5 eq, 1M in DCM) dropwise. A color change is typically observed.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by water.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude target molecule.
-
Purification and Isolation Protocol
Rigorous purification is critical to obtaining the final compound with high purity suitable for research applications. The presence of the polar phenol group necessitates a well-designed chromatographic method.
Post-Reaction Work-Up
The work-up after the BBr₃ demethylation is crucial for removing inorganic salts and highly polar byproducts. The standard aqueous extraction described in Step 3.5 is the first stage of purification.
Flash Column Chromatography
This is the primary method for isolating the target compound from residual starting materials and non-polar byproducts.[5][6]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate (EtOAc).
-
Rationale: A gradient elution is superior to an isocratic system for this separation.[5] The column is initially flushed with a low-polarity mixture (e.g., 95:5 Hexane:EtOAc) to remove non-polar impurities. The polarity is then gradually increased (e.g., to 70:30 Hexane:EtOAc) to elute the product, which is significantly more polar than the protected intermediate due to the free hydroxyl group.
-
-
Protocol:
-
Prepare a silica gel column in the chosen starting eluent.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed sample onto the top of the column.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Analyze the collected fractions by TLC, staining with potassium permanganate or using a UV lamp.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified compound.
-
Structural Characterization and Data Analysis
Confirmation of the final structure's identity and purity is achieved through a combination of spectroscopic methods. The following table summarizes the expected data based on the compound's structure and analysis of similar molecules.[7][8][9]
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.0-7.0 (m, 4H): Aromatic protons. δ ~5.5 (br s, 1H): Phenolic -OH proton. δ 3.65 (s, 3H): Methyl ester (-OCH₃) protons. δ ~3.2 (m, 1H): Benzylic proton at C3, coupled to C2 and cyclobutyl protons. δ ~2.6 (m, 2H): Methylene protons at C2. δ ~2.2-1.5 (m, 7H): Cyclobutyl ring protons. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~173: Ester carbonyl carbon (C1). δ ~155: Aromatic carbon attached to -OH. δ ~145-115: Remaining aromatic carbons. δ ~52: Methyl ester carbon (-OCH₃). δ ~45: Benzylic carbon (C3). δ ~40: Methylene carbon (C2). δ ~35-18: Cyclobutyl carbons. |
| Infrared (IR) (ATR) | ~3350 cm⁻¹ (broad): O-H stretch from the phenol. ~3050-2850 cm⁻¹: C-H stretches (aromatic and aliphatic). ~1735 cm⁻¹ (strong): C=O stretch from the saturated ester. ~1600, 1480 cm⁻¹: C=C stretches from the aromatic ring. ~1250 cm⁻¹: C-O stretch of the ester. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Calculated for C₁₄H₁₈O₃. Key Fragments: Fragments corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the cyclobutyl ring through benzylic cleavage would be expected. |
Conclusion
This guide provides a comprehensive and technically grounded pathway for the synthesis and isolation of the novel compound, This compound . By employing a rational design strategy centered on a highly selective cuprate-mediated conjugate addition, we have outlined a robust and reproducible workflow. The detailed protocols for synthesis, purification, and characterization serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling access to this unique molecular scaffold for further investigation and application in drug discovery programs.
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Physicochemical characterization of "Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate"
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Foreword: A Strategic Approach to Novel Compound Characterization
In the landscape of drug discovery and materials science, the thorough characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. This guide provides a comprehensive framework for the physicochemical analysis of "this compound," a molecule of interest for which detailed public data is not extensively available. The methodologies detailed herein are rooted in established analytical principles for small organic molecules, particularly those sharing its core functional motifs: a phenolic hydroxyl group, a methyl ester, and a cyclobutyl moiety.
Our approach is not merely a list of procedures but a validation-centric narrative. Each experimental choice is explained, providing the causal logic that a seasoned researcher would apply. This ensures that the data generated is not only accurate but also contextually understood, forming a self-validating and robust data package essential for regulatory submissions, intellectual property filings, and further developmental studies. This document is designed for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional.
Identity and Structural Confirmation: Knowing Your Molecule
Before any other property can be reliably measured, the chemical identity and structure of the analyte must be unequivocally confirmed. The expected structure of this compound, with a CAS number of 1623144-96-6, serves as our hypothesis.[1] We will employ a suite of spectroscopic techniques to test this hypothesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): This technique will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the proposed structure, we anticipate distinct signals for the aromatic protons (with splitting patterns indicative of a meta-substituted ring), the methoxy protons of the ester (a singlet), and the aliphatic protons of the cyclobutyl and propanoate chain (complex multiplets). The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the molecule. We expect to observe signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, and the aliphatic carbons of the cyclobutyl and propanoate backbone.
Causality Behind the Experiment: NMR is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC if needed, can definitively confirm the connectivity of the atoms, ensuring we are working with the correct compound.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a primary confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a TOF mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In positive mode, we expect to see the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative mode, the deprotonated molecule [M-H]⁻ should be observed due to the acidic phenolic proton.
-
Analysis: The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of the proposed molecular formula, C₁₄H₁₈O₃.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[2][3][4]
Expected Vibrational Bands:
-
O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[4]
-
C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.[4]
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.
Data Presentation: Summary of Spectroscopic Data
| Technique | Parameter | Expected Result for C₁₄H₁₈O₃ |
| HRMS | Exact Mass [M+H]⁺ | 235.1334 (Calculated) |
| ¹H NMR | Chemical Shifts (δ) | Aromatic (6.5-7.5 ppm), OCH₃ (singlet, ~3.7 ppm), Aliphatic (1.5-3.5 ppm), OH (broad singlet) |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl (~170 ppm), Aromatic (110-160 ppm), OCH₃ (~50 ppm), Aliphatic (20-50 ppm) |
| FTIR | Wavenumber (cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~1735 (C=O), 1600/1450 (C=C), ~1200 (C-O) |
Purity Determination: Ensuring a Homogeneous Sample
The purity of a compound is critical as impurities can significantly impact its physical properties and biological activity. Chromatographic techniques are the gold standard for purity assessment.[5][6]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for analyzing phenolic compounds.[5][7][8] The principle is to separate the compound from any potential impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC Purity Assay
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape for the phenolic compound.
-
Gradient Program: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 275 nm for the phenyl group).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.[8]
-
Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Causality Behind the Experiment: The C18 stationary phase provides a hydrophobic environment that retains the molecule. The gradient elution, by progressively increasing the organic solvent content, allows for the separation of compounds with a wide range of polarities. Formic acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
Gas Chromatography (GC)
GC can also be used for purity analysis, especially for assessing volatile impurities. The compound may require derivatization (e.g., silylation of the hydroxyl group) to improve its volatility and thermal stability.[9][10]
Thermal Properties and Solid-State Characterization
Understanding the thermal behavior and solid-state form of a compound is crucial for handling, storage, and formulation. Thermal analysis techniques are key in this assessment.[11][12][13]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[13] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions or glass transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient to a temperature above the expected melting point (e.g., 25 °C to 250 °C).
-
Analysis: The melting point is determined as the onset or peak of the endothermic melting event. The area under the peak corresponds to the heat of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[13] It is used to assess thermal stability and decomposition temperature.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.
-
Instrumentation: Place the pan onto the TGA balance.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., up to 600 °C).
-
Analysis: The temperature at which significant mass loss begins is an indicator of the compound's decomposition temperature.
Visualization of Analytical Workflow
Caption: Experimental workflow for LogP determination via the shake-flask method.
Data Presentation: Summary of Physicochemical Properties
| Property | Method | Purpose |
| Melting Point (°C) | DSC | Defines solid-state transition, indicator of purity. |
| Decomposition Temp. (°C) | TGA | Defines upper limit of thermal stability for processing. |
| Aqueous Solubility (µg/mL) | Shake-Flask HPLC | Determines bioavailability and formulation feasibility. |
| LogP (Kow) | Shake-Flask HPLC | Predicts membrane permeability and ADME properties. |
Conclusion
This guide outlines a logical and scientifically rigorous pathway for the comprehensive physicochemical characterization of this compound. By systematically applying these spectroscopic, chromatographic, thermal, and physical measurement techniques, a researcher can build a robust and reliable data package. This foundational knowledge is indispensable for making informed decisions in drug development, from lead optimization and formulation to preclinical evaluation. The emphasis on the causality behind each method ensures that the generated data is not just a set of numbers, but a well-understood profile of the molecule's fundamental properties.
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ResearchGate. (2025). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methylbutyl propanoate (FDB012450). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. Retrieved from [Link]
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Slideshare. (n.d.). Solubility and partition coefficient. Retrieved from [Link]
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MDPI. (2017). Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. Retrieved from [Link]
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EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]
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National Institutes of Health. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]
- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
ResearchGate. (2017). Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. Retrieved from [Link]
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MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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LCGC International. (2023). Practical Understanding of Partition Coefficients. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
Spectrometrics. (n.d.). Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2019). Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer. Retrieved from [Link]
-
ACS Publications. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.4: Partitioning and Partitioning Constants. Retrieved from [Link]
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Tech Science Press. (n.d.). Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to Determine Partition Coefficient of Organic Compounds in Water/Polystyrene Systems. Retrieved from [Link]
-
SciELO. (n.d.). Antioxidant activity and development of one chromatographic method to determine the phenolic compounds from Agroindustrial Pomace. Retrieved from [Link]
-
Cosmetics & Toiletries. (2008). Solubility vs. Partition Coefficient. Retrieved from [Link]
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Methodological & Application
A Systematic Approach to HPLC Method Development for the Analysis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
An Application Note and Protocol Guide
Foreword
This document provides a comprehensive, in-depth guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. Designed for researchers, analytical scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps. It delves into the scientific rationale behind each decision, ensuring a deep understanding of the method development process, from initial analyte characterization to final validation according to stringent regulatory standards.
Foundational Understanding: The Analyte
A successful analytical method is built upon a thorough understanding of the target molecule. The properties of this compound dictate every choice we make in the subsequent development process.
Molecular Structure:
(Note: A placeholder image is used. The actual structure contains a methyl propanoate chain, a cyclobutyl group, and a 3-hydroxyphenyl group.)
Key Physicochemical Properties and Their Chromatographic Implications:
| Property | Characteristic | Rationale and Impact on HPLC Method |
| Polarity | Moderately Polar | The combination of the non-polar cyclobutyl and phenyl groups with the polar hydroxyl and ester moieties suggests that reverse-phase (RP) chromatography will be the most effective separation mode. A C18 column is an excellent starting point, as it provides hydrophobic retention for the aromatic and aliphatic parts of the molecule. |
| Acidity (pKa) | Weakly Acidic | The phenolic hydroxyl group has an estimated pKa of approximately 9-10. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to keep this group in its neutral, protonated state. A pH of 2.5 to 3.5, well below the pKa, is ideal.[1] |
| UV Absorbance | Chromophoric | The presence of the phenyl ring provides a strong chromophore, making UV detection a highly suitable and sensitive technique. A preliminary scan using a Diode Array Detector (DAD) is necessary to identify the wavelength of maximum absorbance (λmax), which is expected to be around 270-280 nm. |
| Solubility | Organic Solvents | The molecule is expected to be readily soluble in common HPLC organic solvents such as acetonitrile and methanol. This simplifies the preparation of both standard and sample solutions. |
The Method Development Workflow: A Logic-Driven Path
We will follow a systematic process that begins with broad scouting and progressively refines the chromatographic conditions. This approach is designed to be efficient and to build a robust method from the ground up.
Caption: Logical workflow for HPLC method development and validation.
Core Protocols: From Preparation to Analysis
The following protocols provide detailed, step-by-step instructions for executing the method development and validation plan.
Protocol 1: Standard and Sample Preparation
Objective: To prepare accurate and consistent solutions for analysis.
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade acetonitrile and water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Preparation: Prepare the test sample in the diluent to achieve a target concentration of approximately 100 µg/mL.
-
Filtration: Before placing vials in the autosampler, filter all solutions through a 0.45 µm PVDF or nylon syringe filter to prevent particulate matter from reaching the column.
Protocol 2: Initial Method Scouting and Optimization
Objective: To establish initial chromatographic conditions and refine them for optimal performance.
| Parameter | Initial Scouting Condition | Rationale & Optimization Strategy |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile, general-purpose column. If peak shape is poor, consider a column with end-capping. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH (~2.5) to suppress ionization of the phenolic group. Phosphoric acid is a good choice for initial screening.[1][2] |
| Mobile Phase B | Acetonitrile (ACN) | ACN often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 10% to 95% B over 15 min | A wide scouting gradient is the most efficient way to determine the approximate elution conditions.[3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Can be increased to shorten run time if resolution allows. |
| Temperature | 30 °C | Provides stable retention times. Can be increased (e.g., to 35-40°C) to decrease viscosity and improve peak shape. |
| Injection Vol. | 10 µL | A standard volume. Can be adjusted to meet sensitivity requirements. |
| Detection | DAD, 275 nm (or determined λmax) | Monitor at the wavelength of maximum absorbance for the best signal-to-noise ratio. |
Optimization Pathway:
-
Adjust Gradient: Based on the scouting run, narrow the gradient to bracket the elution of the main peak. For example, if the peak elutes at 60% B, a new gradient of 45-75% B over 10 minutes will provide better resolution.
-
Isocratic vs. Gradient: If the analysis is for the main peak only and no impurities are nearby, an isocratic method may be developed for simplicity and speed.
-
Acid Choice: For methods that may be transferred to LC-MS, replace phosphoric acid with 0.1% formic acid, which is a volatile buffer.
Example Optimized Conditions Table
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 45% to 75% B over 10 min; hold at 95% B for 2 min; re-equilibrate for 3 min |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detection | DAD at 275 nm |
| Total Run Time | 15 min |
Method Validation: Ensuring Fitness for Purpose
A method is not complete until it has been validated. Validation is the formal process of demonstrating that the procedure is suitable for its intended purpose, as mandated by regulatory bodies.[4][5][6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the framework for this process.[7][8]
Protocol 3: Validation Experiments
Objective: To formally document the method's performance characteristics.
-
Specificity: Inject the diluent, a placebo (matrix without the analyte), and the standard solution. The analyte peak should not be present in the blank or placebo, and its peak should be spectrally pure as determined by the DAD.
-
Linearity: Prepare and inject a minimum of five concentrations across the desired range (e.g., 50% to 150% of the working concentration). Plot the peak area against concentration and calculate the correlation coefficient (r²). The acceptance criterion is typically r² ≥ 0.999.
-
Accuracy (Recovery): Prepare spiked placebo samples at three concentrations (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery of the analyte from the matrix. The typical acceptance range is 98.0% to 102.0%.
-
Precision:
-
Repeatability: Perform six replicate injections of the 100% concentration standard. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1).
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C in temperature, ±0.1 units of pH, ±5% in organic solvent composition) and assess the impact on the results and system suitability.
System Suitability Testing (SST)
Before any analytical run, the performance of the HPLC system must be verified. This is a non-negotiable part of quality control.
SST Protocol: Inject the working standard solution five or six times at the beginning of the run.
Summary of SST Criteria:
| Parameter | Purpose | Acceptance Limit |
| Peak Tailing Factor (T) | Measures peak symmetry | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency | N ≥ 2000 |
| %RSD of Peak Area | Measures injection precision | ≤ 2.0% |
Final Remarks
This application note has provided a comprehensive framework for developing a scientifically sound and robust HPLC method for this compound. By understanding the analyte's properties and following a logical, systematic workflow of optimization and validation, a reliable method suitable for quality control and research applications can be successfully implemented.
References
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Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. Available at: [Link]
-
HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity - MDPI. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - IRIS Unimore. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available at: [Link]
-
Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography - ResearchGate. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
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Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts - Taylor & Francis. Available at: [Link]
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Separation of Propanoic acid, 3-bromo- on Newcrom R1 HPLC column. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
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Application Notes and Protocols: Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate as a Key Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide on Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate, a pivotal intermediate in the synthesis of modern pharmaceuticals. The unique structural attributes of this molecule, particularly the presence of a cyclobutyl moiety, impart desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API). This guide will delve into the detailed synthesis of this intermediate, its analytical characterization, and its critical application in the synthesis of Fezolinetant, a non-hormonal treatment for vasomotor symptoms associated with menopause. The protocols provided herein are designed for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 1623144-96-6) has emerged as a significant building block in contemporary drug discovery.[1] Its utility is prominently highlighted in the synthesis of Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist.[2][3] The incorporation of the cyclobutyl group is a strategic design element in medicinal chemistry. This four-membered carbocycle can enhance metabolic stability, improve binding affinity to target proteins, and provide a three-dimensional scaffold that can optimize ligand-receptor interactions. These characteristics make intermediates like this compound highly valuable in the development of novel therapeutics.
This guide will provide a holistic overview, commencing with the multi-step synthesis of the chiral intermediate, followed by detailed analytical protocols for its characterization and quality control. Finally, we will illustrate its application in the convergent synthesis of Fezolinetant.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1623144-96-6 |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| SMILES | COC(=O)CC(c1cccc(c1)O)C1CCC1 |
Synthesis of (R)-Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate: A Detailed Protocol
The synthesis of the enantiomerically pure (R)-Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is a multi-step process that begins with the synthesis of a racemic acid precursor, followed by chiral resolution, esterification, and finally deprotection.
Synthetic Pathway Overview
Caption: Synthetic pathway for (R)-Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of 3-(3-(Benzyloxy)phenyl)-3-cyclobutylpropanoic acid
This part of the synthesis involves a condensation reaction followed by a series of transformations to yield the racemic acid.
-
Materials: 3-(Benzyloxy)benzaldehyde, Methyl cyclobutylcarboxylate, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Ethanol (EtOH), Palladium on carbon (Pd/C), Sodium hydroxide (NaOH), Methanol (MeOH), Hydrochloric acid (HCl), Diethyl ether.
-
Procedure:
-
To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methyl cyclobutylcarboxylate in THF dropwise.
-
After stirring for 30 minutes, add a solution of 3-(benzyloxy)benzaldehyde in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-(3-(benzyloxy)phenyl)-3-cyclobutyl-3-hydroxypropanoate.
-
Dissolve the crude product in ethanol and hydrogenate in the presence of 10% palladium on carbon under a hydrogen atmosphere.
-
After completion of the reaction (monitored by TLC), filter the catalyst and concentrate the filtrate.
-
To the resulting residue, add a solution of sodium hydroxide in a mixture of water and methanol and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(3-(benzyloxy)phenyl)-3-cyclobutylpropanoic acid as a crude solid, which can be purified by recrystallization.
-
Part 2: Chiral Resolution of 3-(3-(Benzyloxy)phenyl)-3-cyclobutylpropanoic acid
The racemic acid is resolved to isolate the desired (R)-enantiomer.
-
Materials: Racemic 3-(3-(benzyloxy)phenyl)-3-cyclobutylpropanoic acid, Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine), Ethyl acetate, Hexane.
-
Procedure:
-
Dissolve the racemic acid in hot ethyl acetate.
-
Add a solution of the chiral resolving agent in ethyl acetate dropwise.
-
Allow the solution to cool to room temperature, which will induce the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a cold mixture of ethyl acetate and hexane.
-
Liberate the enantiomerically enriched acid by treating the diastereomeric salt with an aqueous acid solution (e.g., 1N HCl) and extracting with diethyl ether.
-
The enantiomeric excess can be determined by chiral HPLC analysis. Repeat the crystallization process until the desired enantiomeric purity is achieved.
-
Part 3: Synthesis of (R)-Methyl 3-cyclobutyl-3-(3-(benzyloxy)phenyl)propanoate
The resolved carboxylic acid is then esterified.
-
Materials: (R)-3-(3-(Benzyloxy)phenyl)-3-cyclobutylpropanoic acid, Thionyl chloride (SOCl₂), Methanol (MeOH).
-
Procedure:
-
To a solution of (R)-3-(3-(benzyloxy)phenyl)-3-cyclobutylpropanoic acid in methanol at 0 °C, add thionyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (R)-Methyl 3-cyclobutyl-3-(3-(benzyloxy)phenyl)propanoate, which can be used in the next step without further purification.
-
Part 4: Synthesis of (R)-Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
The final step involves the deprotection of the benzyl group.
-
Materials: (R)-Methyl 3-cyclobutyl-3-(3-(benzyloxy)phenyl)propanoate, Ethanol (EtOH), 10% Palladium on carbon (Pd/C).
-
Procedure:
-
Dissolve (R)-Methyl 3-cyclobutyl-3-(3-(benzyloxy)phenyl)propanoate in ethanol.
-
Add 10% palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate as a solid. The product can be further purified by column chromatography on silica gel if necessary.
-
Analytical Characterization
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.18 (t, J = 7.8 Hz, 1H), 6.77 (d, J = 7.7 Hz, 1H), 6.70 (s, 1H), 6.66 (dd, J = 8.0, 2.0 Hz, 1H), 5.30 (s, 1H), 3.63 (s, 3H), 3.10 (m, 1H), 2.70 (dd, J = 15.2, 8.8 Hz, 1H), 2.59 (dd, J = 15.2, 6.0 Hz, 1H), 2.20-1.70 (m, 7H).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.9, 155.9, 144.9, 129.8, 119.0, 115.1, 113.8, 51.7, 47.9, 43.1, 26.5, 26.3, 18.2.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust HPLC method is crucial for determining the purity of this compound and for detecting any process-related impurities.
Protocol: HPLC Purity Analysis
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 95% B25-30 min: 95% B30-31 min: 95% to 20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the sample in the mobile phase (50:50 A:B) to a final concentration of approximately 1 mg/mL. |
Application in the Synthesis of Fezolinetant
(R)-Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is a key precursor in the multi-step synthesis of Fezolinetant. The hydroxyl group of the intermediate serves as a nucleophile in a crucial etherification reaction.
Synthetic Workflow for Fezolinetant
Caption: Key steps in the synthesis of Fezolinetant from the title intermediate.
Protocol: Synthesis of Fezolinetant (Illustrative Steps)
The following protocol outlines the key transformation involving our intermediate.
-
Etherification: (R)-Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is reacted with a suitable di-electrophile, such as 1,2-dibromoethane, in the presence of a base like potassium carbonate in a solvent such as acetone under reflux conditions. This reaction forms a key diether intermediate.
-
Hydrazinolysis: The methyl ester of the resulting intermediate is then treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.
-
Cyclization: The hydrazide undergoes a cyclization reaction with a suitable thioamide derivative in the presence of an acid catalyst with heating to form the core triazole ring structure of Fezolinetant.
-
Acylation: The final step involves the acylation of the secondary amine in the triazole intermediate with 4-fluorobenzoyl chloride in the presence of a base in a solvent like dichloromethane to yield Fezolinetant.
Conclusion
This compound is a well-defined and strategically important pharmaceutical intermediate. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers in the efficient and controlled production of this key building block. Its successful application in the synthesis of Fezolinetant underscores the value of incorporating unique carbocyclic scaffolds in modern drug design to address unmet medical needs. The methodologies described herein are robust and can be adapted for scale-up operations in a drug development setting.
References
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Hoveyda, H. R.; Fraser, G. L.; Dutheuil, G.; El Bousmaqui, M.; Korac, J.; Lenoir, F.; Lapin, A.; Noël, S. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Med. Chem. Lett.2015 , 6 (7), 736–740. [Link]
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Hoveyda, H. R.; Fraser, G. L.; Dutheuil, G.; El Bousmaqui, M.; Korac, J.; Lenoir, F.; Lapin, A.; Noël, S. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Med. Chem. Lett.2015 , 6 (7), 736–740. (Supporting Information). [Link]
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Organic Syntheses. METHYL (R)-(-)-3-BENZYLOXY-2-METHYL PROPANOATE. [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Application Notes and Protocols: Investigating Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate in CNS Drug Discovery
Abstract
The pursuit of novel chemical entities for the treatment of Central Nervous System (CNS) disorders is a cornerstone of modern pharmacology. This document outlines a comprehensive, multi-phase strategic workflow for the investigation of "Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate," a novel compound with structural motifs suggestive of potential neuromodulatory activity. Due to the limited existing public data on this specific molecule, this guide serves as a foundational roadmap, detailing the necessary in silico, in vitro, and ex vivo protocols to rigorously characterize its biological activity and assess its therapeutic potential. We will proceed under the primary hypothesis that its 3-hydroxyphenyl moiety, a common feature in opioid receptor ligands, may confer affinity for these G-protein coupled receptors (GPCRs). The protocols herein are designed to be self-validating, providing a clear, logical progression from initial hypothesis testing to preliminary preclinical evaluation.
Part 1: Foundational Strategy & Hypothesis Generation
The molecular structure of this compound presents intriguing possibilities. The 3-hydroxyphenyl group is a well-established pharmacophore that engages with a "phenolic pocket" in opioid receptors, crucial for the binding of endogenous ligands like endorphins and classic analgesics such as morphine. The incorporation of a cyclobutyl group introduces a degree of conformational rigidity and lipophilicity that can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
Our investigational strategy is therefore built on the hypothesis that this compound is a modulator of opioid receptors. The following experimental cascade is designed to first test this hypothesis, and then to characterize the nature of the interaction and its physiological consequences.
Part 2: The Investigational Workflow
A tiered approach ensures that resources are allocated efficiently, with clear go/no-go decision points. The workflow progresses from computational predictions to definitive in vivo functional readouts.
Part 3: Detailed Experimental Protocols
Phase 1: Protocol 2 - Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for human mu (μ), delta (δ), and kappa (κ) opioid receptors.
Causality: This is the foundational experimental validation of our in silico hypothesis. A competitive binding assay directly measures the ability of our test compound to displace a known high-affinity radioligand from the receptor, thereby confirming physical interaction and quantifying its affinity.[1][2]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [3H]DAMGO (for μ), [3H]DPDPE (for δ), [3H]U69,593 (for κ).
-
Non-specific binding competitors: Naloxone (10 μM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to 10 mM stock, then serially diluted.
-
96-well plates, glass fiber filters (e.g., Whatman GF/C), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.
-
Assay Setup: In a 96-well plate, combine in the following order (for a final volume of 1 mL):
-
800 μL of Assay Buffer.
-
100 μL of radioligand at a final concentration approximating its Kd (e.g., ~1 nM for [3H]DAMGO).
-
100 μL of either:
-
Test compound at various concentrations (for competition curve).
-
Assay buffer (for total binding).
-
Naloxone (for non-specific binding).
-
-
100 μL of cell membrane preparation (typically 10-20 μg of protein).
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| Mu (μ) | [3H]DAMGO | Experimental Value |
| Delta (δ) | [3H]DPDPE | Experimental Value |
| Kappa (κ) | [3H]U69,593 | Experimental Value |
Phase 1: Protocol 3 - [35S]GTPγS Functional Assay
Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors it binds to, and to quantify its potency (EC50) and efficacy (Emax).
Causality: Opioid receptors are Gi/Go-coupled.[3] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, activating it.[4] This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon G-protein activation.[5][6][7] The amount of incorporated radioactivity is a direct measure of receptor activation, allowing for the functional characterization of the ligand.[8][9]
Materials:
-
Cell membranes expressing the target opioid receptor.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Test Compound and a known standard agonist (e.g., DAMGO).
-
Multi-well filtration plates and harvester.
Procedure:
-
Membrane Pre-incubation: Pre-incubate membranes with GDP (10-30 μM) for at least 15 minutes on ice to ensure G-proteins are in their inactive, GDP-bound state.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 μL:
-
Cell membranes (10-20 μg protein).
-
Test compound at various concentrations (for agonist mode) or a fixed concentration of standard agonist plus various concentrations of test compound (for antagonist mode).
-
Assay buffer.
-
-
Initiation: Start the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer.
-
Quantification: Dry the filter plate, add scintillant, and count using a microplate scintillation counter.
-
Data Analysis:
-
Plot stimulated binding (cpm) against the log concentration of the compound.
-
Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) relative to the standard agonist.
-
For antagonist testing, calculate the Kb using the Schild regression analysis.
-
Data Presentation:
| Parameter | Test Compound | Standard Agonist (DAMGO) |
| EC50 (nM) | Experimental Value | e.g., ~5 nM |
| Emax (% of DAMGO) | Experimental Value | 100% |
Phase 3: Protocol 7 - Hot Plate Analgesia Model in Mice
Objective: To assess the in vivo antinociceptive (analgesic) efficacy of the test compound.
Causality: The hot plate test is a classic and reliable model for evaluating centrally-acting analgesics.[10][11][12] An increase in the latency for the animal to respond to a thermal pain stimulus (licking paws, jumping) after drug administration indicates an analgesic effect.[13][14] This provides crucial proof-of-concept that the in vitro receptor activity translates to a physiological response.
Materials:
-
Male C57BL/6 mice (20-25 g).
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.2°C).[11]
-
Test compound formulated in an appropriate vehicle (e.g., saline with 5% Tween 80).
-
Positive control: Morphine (e.g., 10 mg/kg, s.c.).
-
Vehicle control.
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Handle mice gently to minimize stress.
-
Baseline Measurement: Place each mouse individually on the hot plate and record the baseline latency to the first sign of nociception (hind paw lick, shake, or jump). A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage. Animals with a baseline latency outside of a pre-defined range (e.g., 10-20 seconds) should be excluded.
-
Dosing: Administer the test compound, morphine, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Group sizes should be 8-10 animals.
-
Post-Dosing Measurement: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency. The experimenter should be blind to the treatment groups.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the % MPE between treatment groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
-
Plot the time-course of the analgesic effect.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Peak Analgesic Effect (% MPE) | Time to Peak Effect (min) |
| Vehicle | - | e.g., <10% | - |
| Morphine | 10 | e.g., 85 ± 8% | 30 |
| Test Compound | Dose 1 | Experimental Value | Experimental Value |
| Test Compound | Dose 2 | Experimental Value | Experimental Value |
| Test Compound | Dose 3 | Experimental Value | Experimental Value |
Part 4: Conclusion & Future Directions
This document provides a validated, logical, and efficient framework for the initial characterization of this compound as a potential CNS drug candidate. Successful execution of these protocols will establish its primary molecular target, functional activity, selectivity, and initial in vivo efficacy. Positive results, such as potent and selective agonist activity at the μ-opioid receptor coupled with a strong analgesic response in vivo, would warrant progression to more advanced studies. These would include comprehensive ADME/Tox profiling, investigation of abuse liability (e.g., conditioned place preference), and assessment in more complex models of chronic or neuropathic pain. This structured approach ensures that critical data is generated to support a go/no-go decision for further development, embodying the principles of rigorous and efficient drug discovery.
References
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MySkinRecipes. Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate. Available from: [Link]
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ACS Publications. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. Available from: [Link]
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PubMed Central (PMC). Synthesis of a potent and selective 18F-labeled δ-opioid receptor antagonist derived from the Dmt-Tic pharmacophore for PET imaging. Available from: [Link]
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Scientific Research Publishing. In-Vivo Models for Management of Pain. Available from: [Link]
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NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual. Available from: [Link]
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JoVE. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Opioid receptors. Available from: [Link]
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-
MDPI. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Available from: [Link]
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PubMed Central (PMC). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. Available from: [Link]
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PubMed. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Available from: [Link]
-
PubMed. Forskolin-free cAMP assay for Gi-coupled receptors. Available from: [Link]
-
European Chemicals Agency (ECHA). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Substance Information. Available from: [Link]
-
Brazilian Journal of Medical and Biological Research. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Available from: [Link]
-
Creative Bioarray. cAMP Assay. Available from: [Link]
-
YouTube. Measuring G-Protein-Coupled Receptor Signaling. Available from: [Link]
-
eLife. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. Available from: [Link]
-
Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. Available from: [Link]
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Creative BioMart. cAMP Accumulation Assay. Available from: [Link]
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PubMed. GTPγS Binding Assays. Available from: [Link]
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Pain Physician. Opioid Pharmacology. Available from: [Link]
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NCBI. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available from: [Link]
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Creative Bioarray. GTPγS Binding Assay. Available from: [Link]
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News-Medical.Net. Opioid receptors caught in motion offering clues for safer painkillers. Available from: [Link]
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Application Notes and Protocols for the Biological Characterization of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Authored by: Senior Application Scientist, Gemini Labs
Introduction: Deconstructing a Novel Chemical Entity
The compound Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate presents a unique combination of chemical motifs with known pharmacological relevance. While this specific molecule is novel, its constituent parts—a cyclobutyl group and a 3-hydroxyphenyl-propanoate core—suggest a spectrum of potential biological activities. The cyclobutyl ring, a feature found in several approved drugs, is valued in medicinal chemistry for its ability to confer conformational rigidity and improve pharmacokinetic profiles, often by fitting into hydrophobic pockets of target proteins[1][2]. On the other hand, derivatives of 3-hydroxyphenyl propanoic acid have demonstrated a wide array of biological effects, including potent antimicrobial, anticancer, antioxidant, and vasodilatory properties[3][4][5].
This document provides a structured, multi-tiered strategy for the initial biological evaluation of this compound. The protocols herein are designed as a starting point for researchers to systematically screen for and characterize the compound's bioactivity, beginning with broad-spectrum assays and progressing to more specific, mechanism-of-action studies.
A Tiered Strategy for Biological Characterization
A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening cascade. This strategy allows for early " go/no-go " decisions and helps to prioritize subsequent, more complex assays based on initial findings.
Figure 1. A tiered workflow for characterizing the compound.
Tier 1: Primary Screening Protocols
The initial tier focuses on identifying broad biological activity to guide further investigation.
Protocol 1: General Cytotoxicity Screening via MTT Assay
Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[1][6] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells. This assay provides a quantitative measure of a compound's potential to inhibit cell growth or induce cell death, which is a critical first step in evaluating potential anticancer activity.
Cell Line Selection: For an initial broad screen, it is advisable to use a panel of cell lines, including a non-cancerous line to assess general toxicity and a representative cancer cell line.
-
Non-cancerous: Human embryonic kidney cells (HEK293) or mouse embryonic fibroblasts (NIH/3T3).
-
Cancer: A549 (human lung carcinoma) is a robust and commonly used line for initial anticancer screening.[4][6]
| Parameter | Recommendation |
| Plate Format | 96-well, clear, flat-bottom |
| Seeding Density | 5,000 - 10,000 cells/well (optimize for ~80% confluency at 24h) |
| Compound Concentrations | 7-point serial dilution (e.g., 0.1 µM to 100 µM) |
| Vehicle Control | DMSO (or other solvent), concentration not to exceed 0.5% |
| Positive Control | Doxorubicin (10 µM) |
| Incubation Time | 24, 48, and 72 hours |
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at the predetermined density. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of each compound concentration in culture medium.
-
Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the 2X compound dilutions, vehicle control, or positive control to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired time points (24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Broad-Spectrum Antimicrobial Screening (Broth Microdilution)
Scientific Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.[8][9][10] This assay is essential for identifying potential antibacterial or antifungal properties, a known activity of 3-hydroxyphenyl propanoic acid derivatives.[3]
Organism Selection: A representative panel should include Gram-positive and Gram-negative bacteria, and a yeast species.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
| Parameter | Recommendation |
| Plate Format | 96-well, U-bottom, sterile |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for yeast |
| Inoculum Density | 5 x 10⁵ CFU/mL for bacteria; 0.5-2.5 x 10³ CFU/mL for yeast |
| Compound Concentrations | 11-point, 2-fold serial dilution (e.g., 128 µg/mL to 0.125 µg/mL) |
| Controls | Sterility (medium only), Growth (medium + inoculum), Positive (Ciprofloxacin for bacteria, Fluconazole for yeast) |
| Incubation | 37°C for 18-24 hours (bacteria); 35°C for 24-48 hours (yeast) |
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create serial two-fold dilutions in the appropriate broth medium in a separate 96-well plate.
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, then dilute further in broth to achieve the final target inoculum density.[11]
-
Inoculation: Transfer 50 µL of the prepared compound dilutions to a new 96-well plate. Add 50 µL of the standardized microbial inoculum to each well. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate under the specified conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by reading the optical density at 600 nm.
Tier 2: Secondary Mechanistic Screening
If Tier 1 assays yield positive results (e.g., cytotoxicity or antimicrobial activity), the following assays can help elucidate the underlying mechanism of action.
Protocol 3: Anticancer Potential - Cell Migration (Scratch Assay)
Scientific Rationale: If the compound shows cytotoxicity, particularly against cancer cell lines, it is important to investigate its effects on other hallmarks of cancer, such as cell migration. The scratch (or wound healing) assay is a simple and widely used method to study collective cell migration in vitro.[12][13][14] A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time. Inhibition of wound closure suggests potential anti-metastatic properties.
Figure 2. Workflow of the scratch wound healing assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., A549) in a 24-well plate and grow them to form a fully confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.[12]
-
Washing: Gently wash each well twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound at a non-lethal concentration (e.g., IC₂₀, determined from the MTT assay) or the vehicle control.
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope (this is the T=0 time point). Mark reference points to ensure the same field is imaged each time.
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images at subsequent time points (e.g., every 12 hours for up to 48 hours).[12]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area. Compare the closure rate in treated wells to the vehicle control.
Protocol 4: Antioxidant Activity (DPPH Assay)
Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[4][15][16] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[17] This assay is relevant given that some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown antioxidant properties.[4][6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the test compound in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration or control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 5: Ex Vivo Vasodilation (Aortic Ring Assay)
Scientific Rationale: The rat aortic ring assay is a classic ex vivo method to assess the vasoactive properties of a compound.[18][19] It provides a functional measure of whether a substance can cause relaxation (vasodilation) or contraction of a blood vessel. This is particularly relevant as 3-(3-hydroxyphenyl)propionic acid, a related structure, has been shown to decrease arterial blood pressure.[5] The assay uses isolated segments of the thoracic aorta, which are pre-constricted with an agent like phenylephrine, and the subsequent relaxation induced by the test compound is measured.
Step-by-Step Methodology:
-
Aorta Dissection: Euthanize a rat (e.g., Wistar or Sprague-Dawley) according to approved ethical protocols. Carefully dissect the thoracic aorta, remove surrounding connective and adipose tissue in cold Krebs-Henseleit buffer.
-
Ring Preparation: Cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. The rings are mounted between two L-shaped stainless-steel hooks, with one fixed and the other connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15 minutes.
-
Viability Check: Test the viability of the endothelium by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.
-
Compound Testing: After washing out the acetylcholine and allowing the tension to return to baseline, pre-constrict the rings again with phenylephrine. Once a stable contraction plateau is reached, add the test compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).
-
Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log of the compound concentration to generate a dose-response curve.
Protocol 6: Endothelial Nitric Oxide (NO) Production
Scientific Rationale: Endothelial-derived nitric oxide (NO) is a primary mediator of vasodilation. If the compound induces vasodilation in the aortic ring assay, it is crucial to determine if this effect is mediated by NO production. This can be assessed by measuring the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the supernatant of cultured endothelial cells using the Griess reagent.[20][21][22]
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model for these studies.
Step-by-Step Methodology:
-
Cell Culture: Culture HUVECs in 24-well plates until they reach ~90% confluency.
-
Treatment: Wash the cells with a serum-free medium. Treat the cells with the test compound at various concentrations for a defined period (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., acetylcholine or bradykinin).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Assay:
-
In a 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent I (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
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Application Notes and Protocols: Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate for Neurological Disorder Research
Introduction: A Novel Chemical Entity for Neurodegenerative Disease Research
The landscape of neurodegenerative disease research is in continuous pursuit of novel chemical entities that can modulate key pathological pathways. Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is a unique small molecule featuring a cyclobutyl moiety and a 3-hydroxyphenyl group. While direct research on this specific compound in neurology is emerging, its structural components suggest a promising potential for therapeutic intervention in neurological disorders.
The 3-hydroxyphenyl group is a key feature of many phenolic compounds known for their antioxidant and neuroprotective properties.[1][2][3][4][5] Phenolic compounds are known to counteract oxidative stress, a major contributor to neuronal damage in diseases like Alzheimer's and Parkinson's.[2][3] The cyclobutyl ring, a strained carbocycle, is increasingly incorporated into drug candidates to enhance metabolic stability, improve CNS penetration, and provide a three-dimensional structure for optimal target engagement.[6][7][8] This unique combination in this compound warrants a thorough investigation of its potential as a neuroprotective agent.
These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound, from initial in vitro characterization to preliminary in vivo efficacy studies.
Hypothesized Mechanism of Action
Based on its chemical structure, we hypothesize that this compound may exert its neuroprotective effects through a multi-faceted mechanism:
-
Antioxidant Activity: The phenolic hydroxyl group is predicted to act as a radical scavenger, mitigating oxidative stress-induced neuronal damage.
-
Modulation of Neuroinflammatory Pathways: The compound may influence glial cell activation and the production of pro-inflammatory mediators, thereby reducing neuroinflammation.
-
Neurotrophic Factor Support: It could potentially enhance the expression or signaling of neurotrophic factors, promoting neuronal survival and plasticity.
The following diagram illustrates the proposed signaling pathways that could be modulated by this compound.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
This section outlines detailed protocols for the initial characterization and validation of this compound's neuroprotective potential.
Part 1: In Vitro Characterization
Objective: To assess the cytotoxicity, antioxidant capacity, and neuroprotective effects of the compound in neuronal cell lines.
1.1. Cell Line Selection and Culture
-
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neurotoxicity, oxidative stress, and neurodegenerative disease models.[9][10][11][12] Can be differentiated into a more mature neuronal phenotype.
-
PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF) and is a good model for studying neuronal differentiation and survival pathways.[9]
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
1.2. Cytotoxicity Assessment
Protocol: MTT Assay
-
Plate Cells: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC50 (half-maximal cytotoxic concentration).
1.3. Antioxidant Capacity Assessment
Protocol: Cellular Antioxidant Assay (CAA)
-
Plate Cells: Seed cells in a black, clear-bottom 96-well plate.
-
Compound and Dye Loading: Wash cells with PBS and incubate with the compound and 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for 1 hour.
-
Oxidant Addition: Add a free radical generator (e.g., AAPH) to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure fluorescence intensity at timed intervals using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Calculate the CAA value, which represents the percentage of inhibition of oxidation compared to the control.
1.4. Neuroprotection Assay against Oxidative Stress
Protocol: H₂O₂-Induced Cell Death Model
-
Plate Cells: Seed neuronal cells in a 96-well plate.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 2-4 hours.
-
Induce Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the culture medium at a pre-determined toxic concentration (e.g., 100-500 µM) and incubate for 24 hours.
-
Assess Viability: Measure cell viability using the MTT assay as described in section 1.2.
-
Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
1.5. In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Donor Plate: Add the compound to a buffer solution at a known concentration in a donor 96-well plate.
-
Prepare Acceptor Plate: Fill an acceptor 96-well plate with buffer.
-
Assemble PAMPA Sandwich: Coat the filter of the donor plate with a lipid mixture mimicking the BBB and place it on top of the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich for a specified time (e.g., 4-18 hours).
-
Concentration Measurement: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the effective permeability (Pe) of the compound.[13][14][15]
| Parameter | Description | Expected Outcome for a Promising CNS Drug Candidate |
| CC50 | Half-maximal cytotoxic concentration | > 50 µM |
| CAA Value | Cellular antioxidant activity | Significant reduction in oxidation compared to control |
| Neuroprotection | % increase in cell viability in the presence of H₂O₂ | Dose-dependent increase in cell survival |
| PAMPA-BBB Pe | Effective permeability across an artificial BBB model | > 4.0 x 10⁻⁶ cm/s |
Part 2: In Vitro Neuroinflammation Model
Objective: To investigate the effect of the compound on microglia activation and the release of inflammatory mediators.
Protocol: LPS-Induced Neuroinflammation in Neuron-Microglia Co-culture [16]
-
Establish Co-culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) with a microglial cell line (e.g., BV-2) or primary microglia.
-
Compound Treatment: Add this compound to the co-culture medium.
-
Induce Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Analyze Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.
-
Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.
-
-
Assess Neuronal Viability: Measure the viability of the neuronal cells in the co-culture using immunofluorescence staining for neuronal markers (e.g., NeuN) and a viability dye (e.g., Calcein-AM).
Caption: Workflow for the in vitro evaluation of this compound.
Part 3: In Vivo Proof-of-Concept Studies
Objective: To evaluate the in vivo efficacy of this compound in animal models of neurodegenerative diseases.
3.1. Animal Model Selection
-
Alzheimer's Disease Model:
-
5XFAD Transgenic Mice: These mice express five familial Alzheimer's disease mutations and develop amyloid plaques and cognitive deficits.[17]
-
-
Parkinson's Disease Model:
3.2. Dosing and Administration
-
Route of Administration: Based on physicochemical properties, oral gavage or intraperitoneal (IP) injection can be considered.
-
Dose Selection: The dose should be determined based on in vitro efficacy and preliminary pharmacokinetic and tolerability studies.
3.3. Behavioral Assessments
-
Alzheimer's Disease Model (5XFAD mice):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
-
Parkinson's Disease Model (MPTP mice):
-
Rotarod Test: To measure motor coordination and balance.
-
Pole Test: To assess bradykinesia.
-
3.4. Post-mortem Analysis
-
Immunohistochemistry:
-
Alzheimer's Model: Staining for amyloid-beta plaques (e.g., with 4G8 antibody) and neurofibrillary tangles (e.g., with AT8 antibody).
-
Parkinson's Model: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
-
Biochemical Assays:
-
Measure levels of oxidative stress markers (e.g., malondialdehyde) and inflammatory cytokines in brain homogenates.
-
| Animal Model | Behavioral Test | Histological/Biochemical Endpoint |
| 5XFAD Mice (AD) | Morris Water Maze, Y-Maze | Aβ plaque load, p-tau levels, neuroinflammation markers |
| MPTP Mice (PD) | Rotarod, Pole Test | Tyrosine Hydroxylase-positive neuron count, striatal dopamine levels |
Data Interpretation and Troubleshooting
-
Inconsistent In Vitro Results: Ensure consistent cell passage numbers and seeding densities. Verify the stability and purity of the compound.
-
High In Vivo Toxicity: Conduct dose-range finding studies to determine the maximum tolerated dose (MTD).
-
Lack of In Vivo Efficacy: Re-evaluate the compound's BBB permeability and pharmacokinetic profile. The chosen animal model may not be appropriate for the compound's mechanism of action.
Conclusion
This compound represents a promising starting point for the development of novel neuroprotective therapies. Its unique chemical structure, combining a neuroprotective phenolic moiety with a drug-like cyclobutyl group, provides a strong rationale for its investigation in the context of neurological disorders. The protocols outlined in these application notes offer a systematic approach to characterizing its biological activity and assessing its therapeutic potential. Rigorous and well-controlled experiments based on these guidelines will be crucial in determining the future of this compound in the field of neuroscience drug discovery.
References
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Application Notes and Protocols: Enhancing Biological Potency of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate Through Strategic Derivatization
Introduction: A Novel Scaffold for Discovery
Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate (CAS 1623144-96-6) represents a unique chemical entity with potential for therapeutic development.[1][2] Its structure, featuring a phenolic hydroxyl group, a methyl ester, and a cyclobutyl moiety, presents multiple avenues for chemical modification. While this specific molecule is not extensively characterized in current literature, its core structure is reminiscent of compounds with known biological activities. For instance, the related metabolite 3-(3-hydroxyphenyl)propionic acid has been observed to decrease arterial blood pressure in rats, suggesting potential cardiovascular applications.[3]
This guide provides a comprehensive framework for the systematic derivatization of this compound. The objective is to explore the structure-activity relationships (SAR) and enhance the compound's potency, selectivity, and pharmacokinetic profile. We will delve into the rationale behind specific modifications, provide detailed experimental protocols, and outline a strategy for biological evaluation.
The Rationale for Derivatization: Beyond the Parent Molecule
The journey from a hit compound to a clinical candidate is one of molecular refinement. Derivatization is a cornerstone of this lead optimization process, allowing researchers to systematically alter a molecule's properties.[4] Key goals of this process include:
-
Improving Potency: Fine-tuning the molecule's interaction with its biological target to achieve the desired effect at lower concentrations.
-
Enhancing Selectivity: Minimizing off-target effects by modifying the structure to favor interaction with the intended target over others.
-
Optimizing Pharmacokinetics (ADME): Modulating absorption, distribution, metabolism, and excretion properties to ensure the drug reaches its target in sufficient concentration and for an appropriate duration. This can involve creating prodrugs that are activated in vivo.[5][6][7]
Our strategy will focus on three key functional handles within the parent molecule: the phenolic hydroxyl group, the methyl ester, and the cyclobutyl ring.
Derivatization Strategies and Workflow
We propose a multi-pronged approach to derivatization, targeting the key functional groups of the parent compound. The overall workflow is designed to efficiently generate a library of diverse analogs for biological screening.
Caption: A workflow for the systematic derivatization of the parent compound.
Strategy 1: Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a critical site for interaction, often acting as a hydrogen bond donor or acceptor in receptor binding.[6] Its modification can also significantly impact bioavailability.[8][9]
-
Rationale:
-
Etherification (O-alkylation): Replacing the hydroxyl hydrogen with an alkyl group will eliminate its hydrogen bond donating ability. This helps to probe the importance of this interaction for biological activity. Small alkyl groups (methyl, ethyl) or bulkier ones (isopropyl) can explore the steric tolerance of the binding pocket.
-
Esterification (Acylation): Converting the phenol to an ester can serve two purposes. Firstly, it can act as a prodrug strategy. Esters can mask the polar hydroxyl group, potentially improving oral absorption, and are often cleaved in vivo by esterase enzymes to release the active phenolic drug.[5][6][10] Secondly, the nature of the acyl group can be varied to modulate lipophilicity and stability.
-
Caption: Strategies for modifying the methyl ester group.
Strategy 3: Bioisosteric Replacement of the Cyclobutyl Group
The cyclobutyl group contributes to the molecule's overall size, shape, and lipophilicity. Its puckered, three-dimensional structure can be crucial for fitting into a binding pocket. [11]Exploring bioisosteres for this group can lead to improved potency and pharmacokinetic properties. [4]
-
Rationale:
-
Bioisosteric Replacement: The principle of bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. The cyclobutyl ring can be replaced with other cyclic or acyclic groups to fine-tune the compound's properties. For instance, replacing it with a cyclopropyl ring could alter bond angles and conformational flexibility, while a cyclopentyl or trifluoromethyl-cyclobutyl group could explore larger steric limits. [12][13][14]This strategy helps to define the optimal size and conformation for the lipophilic group at this position.
-
Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on the specific substrate and reagents used, with appropriate safety precautions.
Protocol 4.1: General Procedure for O-alkylation of Phenol (Ether Synthesis)
-
To a solution of this compound (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
Protocol 4.2: General Procedure for Acylation of Phenol (Ester Synthesis)
-
Dissolve this compound (1.0 eq) in a non-protic solvent like dichloromethane (DCM) or THF.
-
Add a base such as triethylamine (TEA) or pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride; 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography. [15]
Protocol 4.3: General Procedure for Ester Hydrolysis
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH, 3.0 eq).
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and use the crude acid for the next step without further purification if it is of sufficient purity.
Protocol 4.4: General Procedure for Amide Coupling
-
Dissolve the carboxylic acid from Protocol 4.3 (1.0 eq) in DMF or DCM.
-
Add a coupling agent like EDC (1.2 eq) and an activator such as HOBt (1.2 eq).
-
Stir for 10 minutes, then add the desired primary or secondary amine (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final amide.
Biological Evaluation and Data Interpretation
A hierarchical screening approach is recommended. All synthesized derivatives should first be tested in a primary assay to determine their potency (e.g., IC₅₀ or EC₅₀) against the intended biological target. Promising candidates should then be advanced to secondary assays to assess selectivity, mechanism of action, and initial pharmacokinetic properties (e.g., metabolic stability in liver microsomes).
The results should be compiled to build a Structure-Activity Relationship (SAR). [16][17][18]This involves correlating changes in chemical structure with changes in biological activity.
Table 1: Hypothetical SAR Data for Synthesized Derivatives
| Compound ID | R¹ (Phenol Mod) | R² (Ester Mod) | R³ (Cyclobutyl Mod) | Potency (IC₅₀, nM) |
| Parent | -H | -OCH₃ | Cyclobutyl | 550 |
| DERIV-01 | -CH₃ | -OCH₃ | Cyclobutyl | 800 |
| DERIV-02 | -C(O)CH₃ | -OCH₃ | Cyclobutyl | 350 (Prodrug) |
| DERIV-03 | -H | -OH | Cyclobutyl | 450 |
| DERIV-04 | -H | -NHCH₂CH₃ | Cyclobutyl | 150 |
| DERIV-05 | -H | -NH(Cyclopropyl) | Cyclobutyl | 85 |
| DERIV-06 | -H | -OCH₃ | Cyclopropyl | 300 |
This data is purely illustrative.
Interpretation of Hypothetical Data:
-
Phenol Modification: The O-methylated analog (DERIV-01) shows decreased potency, suggesting the phenolic -OH may be an important hydrogen bond donor. The acetylated version (DERIV-02) shows slightly improved potency, possibly due to prodrug effects enhancing cell permeability.
-
Ester Modification: The carboxylic acid (DERIV-03) is slightly less potent than the parent ester. However, conversion to amides (DERIV-04, DERIV-05) significantly boosts potency, with the cyclopropyl amide being the most active. This indicates that the amide moiety and the specific substituent are likely making favorable interactions with the target.
-
Cyclobutyl Modification: Replacing the cyclobutyl with a cyclopropyl group (DERIV-06) increases potency relative to the parent, suggesting that a smaller, conformationally constrained ring may be preferred in the binding pocket.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. By systematically modifying the phenolic hydroxyl, methyl ester, and cyclobutyl moieties, researchers can conduct a thorough investigation of the structure-activity relationships governing the compound's biological effects. The protocols and strategies outlined in this document provide a robust framework for generating a diverse chemical library and identifying lead candidates with enhanced potency and optimized drug-like properties.
References
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Application Note & Protocols: Preclinical Efficacy Evaluation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate as a Putative Selective Estrogen Receptor Modulator (SERM)
Introduction and Scientific Rationale
1.1. Compound of Interest: Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
The compound, this compound (herein referred to as Cpd-X), is a novel small molecule with potential for therapeutic development. A structural analysis reveals key features that guide the experimental strategy outlined in this document. The 3-hydroxyphenyl moiety is a well-known pharmacophore present in endogenous estrogens and a class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][2][3] SERMs are a critical class of therapeutics that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, allowing for beneficial effects in some tissues (like bone) while blocking detrimental effects in others (like breast).[1][2][4][5]
1.2. Working Hypothesis
Based on its structural similarity to known ER ligands, we hypothesize that Cpd-X functions as a novel SERM . The unique cyclobutyl group may confer a distinct conformational change upon binding to the estrogen receptor, potentially leading to a unique profile of tissue selectivity and gene regulation compared to existing SERMs like tamoxifen or raloxifene.[3][4]
1.3. Strategic Application: Hormone Receptor-Positive (HR+) Breast Cancer
Approximately 80% of all breast tumors are hormone-receptor positive, making the ER a prime target for therapeutic intervention.[6] SERMs that act as ER antagonists in breast tissue are a cornerstone of treatment for this cancer subtype.[1][2] This guide therefore outlines a comprehensive, multi-stage experimental plan to rigorously test the efficacy of Cpd-X as an anti-cancer agent, using the ER-positive MCF-7 breast cancer cell line as the primary model system.[6][7][8]
1.4. Experimental Workflow Overview
The proposed research plan follows a logical, gated progression from initial in vitro validation to a definitive in vivo efficacy study. This ensures that resources are committed to costly animal studies only after the compound has demonstrated on-target activity at the cellular level.
Phase 1: In Vitro Target Engagement & Cellular Function
The primary goal of this phase is to confirm that Cpd-X directly interacts with the estrogen receptor and elicits a functional response in ER-positive cancer cells.
2.1. Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines if and how strongly Cpd-X binds to ERα and ERβ by measuring its ability to displace a radiolabeled or fluorescently-labeled estradiol ligand.[9][10][11]
-
Objective: Quantify the binding affinity (IC50 and Ki) of Cpd-X for ERα and ERβ.
-
Methodology:
-
Reagents: Recombinant human ERα and ERβ, [³H]-17β-estradiol (radioligand) or a fluorescent estradiol tracer, assay buffer (e.g., TEDG buffer).[12]
-
Preparation: Prepare a series of dilutions of Cpd-X (e.g., from 1 nM to 100 µM).
-
Incubation: In a 96-well plate, combine the ER protein, the labeled estradiol at a fixed concentration (e.g., 0.5-1.0 nM), and varying concentrations of Cpd-X or unlabeled 17β-estradiol (for positive control).[10]
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate bound from free ligand. For radioligand assays, this is typically done by rapid filtration over glass fiber filters. For fluorescence polarization assays, no separation step is needed.[13]
-
Detection: Quantify the bound ligand using a scintillation counter (for radiolabel) or a fluorescence plate reader (for FP).[13]
-
Analysis: Plot the percentage of bound ligand against the log concentration of Cpd-X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2.2. Protocol: ERα/β Transcriptional Activation Reporter Assay
This assay determines whether Cpd-X acts as an agonist (activating the receptor) or an antagonist (blocking the receptor).[14][15]
-
Objective: Characterize Cpd-X as an ER agonist or antagonist.
-
Methodology:
-
Cell Line: Use a cell line (e.g., T47D or HEK293) stably or transiently transfected with two plasmids: one expressing full-length human ERα (or ERβ) and another containing a luciferase reporter gene driven by an Estrogen Response Element (ERE) promoter.[14][15][16]
-
Plating: Seed the cells in a 96-well plate in estrogen-depleted medium.
-
Treatment (Agonist Mode): Treat cells with a dose-response of Cpd-X alone.
-
Treatment (Antagonist Mode): Co-treat cells with a fixed, sub-maximal concentration of 17β-estradiol (e.g., 1 nM) and a dose-response of Cpd-X.
-
Incubation: Incubate for 24 hours to allow for gene transcription and protein expression.
-
Lysis & Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate luminometer. The light output is directly proportional to ER transcriptional activity.[17]
-
Analysis: Normalize luminescence to a cell viability control. Plot normalized activity vs. log concentration to determine EC50 (agonist) or IC50 (antagonist) values.
-
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Application Notes and Protocols: Investigating the Medicinal Chemistry Potential of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores with novel structural motifs presents a fertile ground for the discovery of new therapeutic agents. "Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" is a compound of significant interest, embodying this principle by integrating a 3-hydroxyphenyl group, a propanoate backbone, and a cyclobutyl moiety. While this specific molecule is not extensively documented in current literature, an analysis of its constituent parts allows for the rational design of a research program to unlock its potential.
The 3-hydroxyphenyl group is a key feature in numerous biologically active compounds, offering a phenolic hydroxyl group that can participate in crucial hydrogen bonding interactions with biological targets. The propanoate ester provides a readily metabolizable handle that can be tuned to optimize pharmacokinetic properties. Perhaps most intriguingly, the cyclobutyl ring introduces a unique three-dimensional, puckered structure that can confer a range of desirable medicinal chemistry properties.[1][2] The inclusion of a cyclobutane ring can lead to improved metabolic stability, conformational restriction to lock in a bioactive conformation, and the ability to fill hydrophobic pockets within a target protein.[1][2]
This document serves as a comprehensive guide for the investigation of "this compound". It outlines its potential therapeutic applications based on structure-activity relationships (SAR) of related compounds, proposes a synthetic strategy, and provides detailed protocols for its biological evaluation.
Proposed Synthesis and Characterization
The synthesis of "this compound" can be approached through a multi-step sequence, leveraging established organic chemistry methodologies. A plausible synthetic route is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Protocol for Synthesis and Characterization
A detailed, step-by-step protocol for the proposed synthesis is provided below.
Materials:
-
3-Hydroxyacetophenone
-
Cyclobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
-
Sodium sulfate
-
Rhodium catalyst (e.g., Rh(acac)(CO)2)
-
Syngas (CO/H2)
-
Pyridinium dichromate (PDC)
-
Dichloromethane
-
Methanol
-
Sulfuric acid
Procedure:
-
Grignard Reaction: Prepare cyclobutylmagnesium bromide from cyclobutyl bromide and magnesium turnings in anhydrous diethyl ether. Add 3-hydroxyacetophenone dropwise to the Grignard reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Dehydration: Dissolve the crude tertiary alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Hydroformylation: Subject the alkene intermediate to hydroformylation using a rhodium-based catalyst under a carbon monoxide and hydrogen atmosphere to yield the aldehyde.
-
Oxidation: Oxidize the aldehyde to the corresponding carboxylic acid using pyridinium dichromate (PDC) in dichloromethane.
-
Esterification: Reflux the carboxylic acid in methanol with a catalytic amount of sulfuric acid to yield the final product, "this compound".
-
Purification and Characterization: Purify the final compound by column chromatography on silica gel. Characterize the structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Potential Therapeutic Applications and Biological Evaluation
Based on the structural motifs present in "this compound", several potential therapeutic applications can be hypothesized. The 3-hydroxyphenylpropanoic acid scaffold has been explored for various biological activities, including antimicrobial and anticancer properties.[3][4][5][6] Furthermore, the broader class of arylpropionic acids is well-known for its anti-inflammatory effects.[7]
Antimicrobial Activity
The presence of the phenolic hydroxyl group and the overall lipophilicity imparted by the cyclobutyl and methyl ester groups suggest potential for antimicrobial activity. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated efficacy against multidrug-resistant bacteria and fungi.[3][4][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Resazurin sodium salt
Procedure:
-
Prepare Inoculum: Culture the microbial strains overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by using a growth indicator like resazurin.
Anticancer Activity
The 3-hydroxyphenyl moiety is a common feature in compounds with anticancer properties. Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown their potential to reduce cancer cell viability and migration.[6]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Non-cancerous cell line (e.g., Vero - for assessing general cytotoxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Anti-inflammatory Activity
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] It is plausible that "this compound" could exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., celecoxib for COX-2, ibuprofen for non-selective)
-
Assay buffer
-
EIA-based detection kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Incubation: In a microplate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a short pre-incubation period.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined time period.
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
IC50 Calculation: Determine the IC50 value for the inhibition of PGE2 production for both COX-1 and COX-2 to assess potency and selectivity.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
| Biological Activity | Test System | Metric | "this compound" | Positive Control |
| Antimicrobial | S. aureus | MIC (µg/mL) | Experimental Value | Ciprofloxacin: Value |
| E. coli | MIC (µg/mL) | Experimental Value | Ciprofloxacin: Value | |
| C. albicans | MIC (µg/mL) | Experimental Value | Fluconazole: Value | |
| Anticancer | A549 cells | IC50 (µM) | Experimental Value | Doxorubicin: Value |
| MCF-7 cells | IC50 (µM) | Experimental Value | Doxorubicin: Value | |
| Vero cells | CC50 (µM) | Experimental Value | Doxorubicin: Value | |
| Anti-inflammatory | COX-1 Enzyme | IC50 (µM) | Experimental Value | Ibuprofen: Value |
| COX-2 Enzyme | IC50 (µM) | Experimental Value | Celecoxib: Value |
Logical Framework for Hit-to-Lead Optimization
Should "this compound" demonstrate promising activity in any of the primary screens, a systematic hit-to-lead optimization campaign can be initiated. The following diagram illustrates the logical flow for such a program.
Caption: Hit-to-lead optimization workflow.
Conclusion
"this compound" represents a novel chemical entity with significant potential for medicinal chemistry applications. By leveraging the known properties of its constituent fragments, a rational approach to its synthesis and biological evaluation can be undertaken. The protocols and frameworks provided in this document offer a comprehensive starting point for researchers to explore the antimicrobial, anticancer, and anti-inflammatory potential of this promising scaffold. The unique conformational constraints and physicochemical properties imparted by the cyclobutyl ring may lead to the discovery of a new generation of therapeutic agents with improved efficacy and safety profiles.
References
- Kerckhove, L., & Bolt, B. (2020).
-
Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
-
PubMed Central. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
- Google Patents. (1989). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" purification challenges and solutions
Technical Support Center: Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
A Senior Application Scientist's Guide to Purification Challenges and Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this pharmaceutical intermediate. The unique structure of this molecule, featuring a polar phenolic hydroxyl group, a moderately polar ester, and a nonpolar cyclobutyl moiety, presents specific purification challenges. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the rationale behind our recommended strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter during the synthesis of this compound?
A1: Impurities are typically derived from the starting materials, byproducts of the reaction, or subsequent degradation. Based on common synthetic routes for similar structures (e.g., Michael addition), you should anticipate the following:
-
Unreacted Starting Materials: Residual 3-hydroxyphenylcyclobutylmethanone and reagents from the formation of the propanoate side chain.
-
Byproducts from Side Reactions: These can include self-condensation products of the ketone or products from reactions involving the phenolic hydroxyl group.
-
Process-Related Impurities: Solvents, catalysts, and reagents used in the reaction and workup.[1]
-
Degradation Products: Phenolic compounds can be susceptible to oxidation, which may result in colored impurities.[2] The ester functionality could also be partially hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions during workup.
Monitoring your reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for identifying the number and polarity of impurities, which will guide your purification strategy.[3]
Q2: My crude product is a thick, dark oil. What's the best initial purification step?
A2: An oily crude product, especially a dark one, suggests the presence of significant impurities and potentially some residual solvent. The first step should be a liquid-liquid extraction to perform an initial cleanup.
-
Dissolve the Oil: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash:
-
Perform a wash with a mild base, such as a saturated sodium bicarbonate solution. This will remove any acidic impurities, including the hydrolyzed carboxylic acid byproduct. Be cautious, as a strong base could deprotonate the phenol and pull your product into the aqueous layer.
-
Follow with a wash using a saturated sodium chloride solution (brine) to reduce the amount of water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
This initial separation should yield a cleaner, though likely still impure, product that is more amenable to chromatographic purification.[1]
Q3: How do I select an effective solvent system for flash column chromatography?
A3: The key is to find a solvent system that provides good separation between your product and its impurities. Given the molecule's mixed polarity, a gradient elution on normal-phase silica gel is typically most effective.
-
Initial Solvent Screening (TLC): Use TLC to test various solvent systems. A good starting point is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).
-
Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) of approximately 0.25-0.35 on the TLC plate. This generally translates well to column chromatography.
-
Improving Separation:
-
If impurities are very close to your product spot, try adding a small amount (0.5-1%) of a third solvent. For example, adding a small amount of methanol can help separate more polar compounds, while dichloromethane can modulate the polarity differently than ethyl acetate.
-
Adding a trace amount of acetic acid or formic acid to the mobile phase can sometimes improve the peak shape of phenolic compounds by suppressing the ionization of the hydroxyl group, which can otherwise lead to tailing.
-
A typical gradient for this compound might be from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes.
Q4: I'm struggling with recrystallization. The product either "oils out" or doesn't crystallize at all. What can I do?
A4: Recrystallization is a powerful technique for achieving high purity but requires careful solvent selection.[5] "Oiling out" occurs when the saturated solution's temperature drops below the melting point of the solute before crystallization begins.
Troubleshooting Recrystallization:
| Problem | Probable Cause | Solution |
| Product "Oils Out" | The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly. The boiling point of the solvent may be higher than the melting point of the impure compound. | Use a solvent with a lower boiling point or a mixed solvent system. Ensure slow, gradual cooling to allow for proper crystal lattice formation.[6] |
| No Crystallization | The solution is not sufficiently saturated, or the product is highly soluble even at low temperatures. | Boil off some of the solvent to increase the concentration. If that fails, try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until turbidity persists.[7] |
| Poor Crystal Formation | Supersaturation has occurred, and there are no nucleation sites for crystal growth. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[6] |
For this specific molecule, a mixed solvent system like ethyl acetate/hexanes or toluene/heptane might be effective. Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) and then slowly add the "bad" solvent (e.g., hexanes) until the solution becomes cloudy, then add a drop or two of the good solvent to clarify and allow to cool slowly.[6]
A Note on Phenolic Compounds: Avoid using activated charcoal for decolorizing solutions of phenolic compounds, as the presence of iron ions in some charcoal grades can form colored complexes with the phenol, impairing purification.[7]
Purification Workflow & Troubleshooting
The following diagram outlines a general workflow for the purification of this compound.
Caption: A typical multi-step purification workflow.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes an initial cleanup via extraction has been performed.
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring a flat, stable bed of silica. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to your TLC analysis. This can be done stepwise or with a continuous gradient.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the plate in your target Rf solvent system and visualize under UV light and/or with a chemical stain (e.g., potassium permanganate).
-
Combine the fractions that contain only the pure product.
-
-
Concentration:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the final purity of your compound.[8]
-
Column: A C18 reverse-phase column is a standard choice for compounds of this polarity.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.
-
Detection: UV detection is suitable. The phenyl ring will have a strong absorbance, typically around 254 nm and 280 nm.
-
Procedure:
-
Prepare a stock solution of your purified compound at approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to prevent clogging the system.[8]
-
Inject a small volume (e.g., 5-10 µL) into the HPLC system.
-
Analyze the resulting chromatogram. Purity is typically calculated by the area percentage of the main peak relative to the total area of all peaks. Regulations often require identification and monitoring of all impurities above a certain threshold.[9]
-
Troubleshooting Common Purification Issues
The following decision tree can help diagnose and solve common problems encountered during purification.
Caption: A decision tree for troubleshooting purification problems.
References
- Unknown Author. (n.d.). Recrystallization.
- The Pharma Master. (n.d.). Troubleshooting.
- Kostas, G., et al. (2016). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques.
- Unknown Author. (2025). What are the key steps in the purification of pharmaceutical intermediates?.
- BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
- Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Unknown Author. (n.d.). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques.
- Unknown Author. (n.d.). recrystallization-2.doc.pdf.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Unknown Author. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
- MySkinRecipes. (n.d.). Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate.
- Sobekbio Biosciences. (n.d.). Methyl3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate.
- Sigma-Aldrich. (n.d.). This compound.
- European Chemicals Agency (ECHA). (2023). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Substance Information.
- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
- ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate.
- Santa Cruz Biotechnology. (n.d.). Methyl 3-[3,5-di(tert-butyl)-4-hydroxyphenyl]-propanoate.
- A2B Chem. (n.d.). Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate 97%.
- National Center for Biotechnology Information (NCBI). (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol.
- Journal of Pharmaceutical Research International. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
- The Royal Society of Chemistry. (2017).
- National Center for Biotechnology Information (NCBI). (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
- National Center for Biotechnology Information (NCBI). (n.d.).
- Merck. (n.d.). This compound.
- PLOS One. (n.d.). Semi-Automated Hydrophobic Interaction Chromatography Column Scouting Used in the Two-Step Purification of Recombinant Green Fluorescent Protein.
- National Center for Biotechnology Information (NCBI). (n.d.). Methyl 3-(2-hydroxyphenyl)
Sources
- 1. shyzchem.com [shyzchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. sepscience.com [sepscience.com]
"Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" stability and degradation pathways
Here is your in-depth technical guide.
Introduction
Welcome to the technical support guide for Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability and degradation characteristics of this molecule. This compound possesses two key functional groups that are critical to its chemical behavior: a methyl ester and a 3-hydroxyphenyl (phenolic) group. The stability of these groups is paramount for ensuring the integrity, potency, and safety of the compound in experimental and formulation settings. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you anticipate and address potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
A1: The molecule's structure points to two primary areas of chemical instability:
-
The Methyl Ester Group: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond to form the corresponding carboxylic acid and methanol.[1][2] Basic hydrolysis, also known as saponification, is typically faster and irreversible compared to the reversible acid-catalyzed hydrolysis.[1][3]
-
The Phenolic Group: Phenols are sensitive to oxidation.[4] This can be initiated by atmospheric oxygen (autoxidation), light, or the presence of metal ions, often leading to the formation of colored quinone-type byproducts.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored under controlled conditions. For long-term storage, it is advisable to keep the solid material in a tightly sealed container, protected from light, and at a reduced temperature (e.g., 2-8°C or -20°C).[7] An inert atmosphere (e.g., argon or nitrogen) can further protect the phenolic group from oxidation. For solutions, freshly prepared is always best. If storage in solution is necessary, use aprotic solvents, degas the solvent to remove dissolved oxygen, store at low temperatures, and protect from light.
Q3: Which solvents are most suitable for preparing stable solutions?
A3: The choice of solvent is critical.
-
Recommended: Anhydrous aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or ethyl acetate are generally preferred for short-term storage as they do not participate in hydrolysis.
-
Use with Caution: Protic solvents like methanol or ethanol can undergo transesterification, although this is typically slow without a catalyst. Water and aqueous buffers can lead to hydrolysis. If aqueous solutions are required, the pH should be maintained near neutral (pH 6-7) and used immediately. Avoid strongly acidic or alkaline buffers.
Q4: My analytical results are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent analytical data is a common symptom of compound instability. Degradation can occur during sample preparation, in the autosampler vial, or on the column. If you observe new peaks, changing peak areas, or a decrease in the main peak's purity over time, it is crucial to investigate potential degradation. Our troubleshooting guide below provides a systematic approach to diagnosing such issues.
Troubleshooting Guide
This section addresses specific experimental issues with a logical, step-by-step approach to diagnosis and resolution. The causality behind each step is explained to empower you to make informed decisions.
Problem: I'm observing a new, later-eluting peak in my reverse-phase HPLC analysis over time.
-
Potential Cause: This could be indicative of the formation of a more lipophilic (less polar) degradation product. However, the most common degradation pathways for this molecule lead to more polar products. A less common cause could be dimerization or reaction with an excipient. A more likely scenario is an unexpected analytical artifact. Let's troubleshoot systematically.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for a new HPLC peak.
Problem: The color of my solid sample or solution is turning pink/yellow/brown.
-
Potential Cause: Color formation is a classic indicator of phenol oxidation.[4] The phenolic hydroxyl group can be oxidized to form highly conjugated, colored species such as quinones. This process is often accelerated by exposure to air (oxygen), light, or trace metal impurities.
-
Causality and Solution:
-
Mechanism: The oxidation likely proceeds via a phenoxy radical intermediate, which can then react further. Even trace amounts of these colored impurities can be visually prominent.
-
Immediate Action: Protect the sample from light immediately by using amber vials or wrapping containers in aluminum foil.
-
Solvent Check: If in solution, sparge the solvent with an inert gas (nitrogen or argon) before use to remove dissolved oxygen. Prepare solutions fresh whenever possible.
-
Headspace Purge: For solid samples, consider purging the headspace of the storage container with an inert gas before sealing.
-
Chelating Agents: If metal catalysis is suspected (e.g., from containers or reagents), the addition of a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to solutions can sequester metal ions and inhibit oxidation.
-
Problem: I see a new, earlier-eluting peak in my reverse-phase HPLC, and the area of my main peak is decreasing.
-
Potential Cause: An earlier-eluting peak in a reverse-phase system signifies a more polar compound. This is the classic signature of ester hydrolysis, which converts the relatively nonpolar methyl ester into a more polar carboxylic acid.
-
Diagnostic Workflow:
Caption: Diagnostic workflow for suspected hydrolysis.
-
Confirmatory Test: To confirm hydrolysis, spike your sample with a small amount of the suspected degradation product (the corresponding carboxylic acid, if available) and see if the new peak co-elutes. Alternatively, collect the fraction corresponding to the new peak and analyze it by mass spectrometry to confirm its molecular weight.
Experimental Protocols
To proactively understand the stability profile of your compound, performing a forced degradation study is essential.[7] This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA detector, LC-MS system
-
Photostability chamber, calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Also prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 4 hours. (Base hydrolysis is typically much faster).[1]
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Place the solid compound in an oven at 70°C for 48 hours. Also, heat the control solution at 60°C.
-
Photolytic Stress: Expose the solid compound and the control solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis:
-
After the designated time, neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2) alongside an unstressed control sample.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
-
Data Interpretation:
Summarize the results in a table to compare the extent of degradation under each condition.
| Stress Condition | % Degradation (Approx.) | No. of Degradants | Observations |
| 0.1 M HCl, 60°C | [Record Value] | [Record Value] | e.g., Major peak at RRT 0.8 |
| 0.1 M NaOH, RT | [Record Value] | [Record Value] | e.g., Rapid degradation within 1 hr |
| 3% H₂O₂, RT | [Record Value] | [Record Value] | e.g., Solution turned yellow |
| Thermal (Solid, 70°C) | [Record Value] | [Record Value] | e.g., Minimal degradation |
| Photolytic | [Record Value] | [Record Value] | e.g., Multiple minor peaks formed |
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the parent compound from all its potential degradation products.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm), which is a good general-purpose choice for reverse-phase chromatography.
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Detection: Use a PDA detector to scan across a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for all peaks. The phenolic chromophore should have a strong absorbance around 270-280 nm.
-
Method Validation: Inject a mixture of the stressed samples (a "degradation cocktail") to ensure that all degradation peaks are well-resolved from the main peak and from each other. The peak purity of the parent compound should be assessed to confirm no co-elution.
Degradation Pathways Overview
Based on the chemical structure, two primary degradation pathways are anticipated. Understanding these mechanisms helps in predicting byproducts and developing mitigation strategies.
Hydrolytic Degradation Pathway
This pathway involves the cleavage of the methyl ester bond. It can be catalyzed by acid or, more rapidly, by base.
Caption: Hydrolytic degradation of the methyl ester.
The product, a carboxylic acid, is significantly more polar than the parent ester.
Oxidative Degradation Pathway
The phenol group is the site of oxidation. This is a complex radical-mediated process that can lead to a variety of products, including colored quinones.
Caption: General oxidative degradation of the phenol moiety.
The formation of these products can be monitored by the appearance of color and the emergence of new peaks in the chromatogram.
References
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Jacobs, L. Y., et al. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(19), 4114-4121. Retrieved from [Link]
-
Wren, F. F., & Szczepanowska, H. (1964). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Chromatography A, 14, 405-410. Retrieved from [Link]
-
GXP-CC. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]
-
Díaz, E., & Prieto, M. A. (2000). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 64(2), 391-411. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]
-
PubMed. (1964). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from [Link]
-
National Institutes of Health. (2020). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Retrieved from [Link]
-
MDPI. (2022). Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: Phenols oxidations. Retrieved from [Link]
-
ResearchGate. (2010). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Thermoplastic Starch (TPS) and Biodegradable Polyester Blends: A Review of Compatibilization Strategies and Bioactive Functionalities. Retrieved from [Link]
-
YouTube. (2018). Oxidation of phenol. Retrieved from [Link]
-
PubMed. (2011). Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Retrieved from [Link]
-
ACS Publications. (2003). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 37(24), 5707-5713. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methylbutyl propanoate (FDB012450). Retrieved from [Link]
-
MINAR International Journal of Applied Sciences and Technology. (2023). stability of pharmaceutical preparations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
European Chemicals Agency. (2023). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Substance Information. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]
-
Trends in Sciences. (n.d.). Homogenization-Assisted Extraction of Antioxidants from Centella asiatica Using a Natural Deep Eutectic Solvent (NADES): Optimization and Evaluation. Retrieved from [Link]
-
ResearchGate. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. onyxipca.com [onyxipca.com]
Technical Support Center: Optimizing Synthesis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate Analogs
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate and its analogs. The guidance herein is based on established principles of organic synthesis and process chemistry, aiming to empower you to overcome common experimental challenges and optimize your reaction conditions for improved yield, purity, and scalability.
Proposed Synthetic Workflow
A robust and versatile approach to the synthesis of the target compound and its analogs involves a key palladium-catalyzed cross-coupling reaction. The following workflow outlines a logical and commonly employed synthetic strategy.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Heck Coupling Step (Step 2)
Question 1: I am observing low to no conversion of my protected 3-bromophenol in the Heck coupling reaction with methyl acrylate. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Heck reaction is a common issue that can often be traced back to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The Palladium(0) species is the active catalyst. If you are starting with a Pd(II) precatalyst like Palladium(II) acetate, it must be reduced in situ. Incomplete reduction can lead to low catalytic activity. Additionally, the phosphine ligands are susceptible to oxidation, which can poison the catalyst.
-
Troubleshooting:
-
Ensure an inert atmosphere: Purge your reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.[1] Use degassed solvents to minimize dissolved oxygen.
-
Ligand Selection: Triphenylphosphine is a common ligand, but for more challenging substrates, consider more electron-rich and bulky phosphine ligands which can stabilize the palladium center and promote oxidative addition.[2]
-
Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, for sluggish reactions, a slight increase in catalyst loading might be beneficial.[3] However, this should be done judiciously as it can also lead to more side products.
-
-
-
Sub-optimal Reaction Conditions: Temperature and base selection are critical in Heck couplings.
-
Troubleshooting:
-
Temperature: If the reaction is sluggish at a lower temperature, gradually increase it. A typical range for Heck reactions is 80-120 °C.[3] Monitor for potential decomposition of starting materials or product at higher temperatures.
-
Base: Triethylamine is a common base, but its basicity might not be optimal for all substrates. Consider screening other organic or inorganic bases. The choice of base can significantly influence the reaction rate and yield.[2]
-
-
-
Poor Reagent Quality: Impurities in your starting materials or solvents can interfere with the catalytic cycle.
-
Troubleshooting:
-
Solvent Purity: Ensure your solvent is anhydrous and free of peroxides, especially if using ethers like THF or dioxane.
-
Reagent Purity: Confirm the purity of your protected 3-bromophenol and methyl acrylate.
-
-
Suzuki Coupling Step (Step 3)
Question 2: My Suzuki coupling reaction is producing a significant amount of homocoupled byproduct from the cyclobutylboronic acid. How can I suppress this side reaction?
Answer:
Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, often promoted by the presence of oxygen and Pd(II) species.[4]
-
Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Troubleshooting:
-
Rigorous Degassing: It is crucial to thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method is highly effective. At a minimum, bubble an inert gas through the solvent for an extended period before use.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
-
Catalyst Choice and Pre-activation: The choice of palladium source and its activation can influence the prevalence of side reactions.
-
Troubleshooting:
-
Use a Pd(0) Source: While Pd(II) precatalysts are common, starting with a Pd(0) source like Pd(PPh3)4 can sometimes reduce homocoupling.
-
Ligand-to-Metal Ratio: An appropriate ligand-to-palladium ratio is important for catalyst stability and activity. For bidentate ligands like dppf, a 1:1 ratio is generally sufficient.[2]
-
-
-
Reaction Parameters:
-
Troubleshooting:
-
Base Selection: The choice of base can impact the rate of transmetalation versus side reactions. Consider screening bases such as K3PO4 or Cs2CO3, which are often effective in suppressing homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
-
Caption: Decision tree for troubleshooting low yields in the Suzuki coupling step.
Deprotection Step (Step 4)
Question 3: The deprotection of the TBDMS ether is incomplete, or I am seeing side products. What can I do?
Answer:
Incomplete deprotection or the formation of side products during the removal of a tert-butyldimethylsilyl (TBDMS) group can be due to several factors.
-
Insufficient Reagent or Reaction Time: The most straightforward cause is an inadequate amount of the deprotecting agent or insufficient time for the reaction to go to completion.
-
Troubleshooting:
-
Stoichiometry: Ensure you are using at least a stoichiometric amount of the deprotecting agent, such as tetrabutylammonium fluoride (TBAF). Often, a slight excess (1.1-1.5 equivalents) is beneficial.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
Reaction Conditions: The solvent and temperature can influence the efficiency of the deprotection.
-
Troubleshooting:
-
Solvent: Tetrahydrofuran (THF) is a common solvent for TBAF-mediated deprotections. Ensure it is of suitable quality.
-
Temperature: Most TBDMS deprotections proceed readily at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but be mindful of potential side reactions.
-
-
-
Side Reactions: The fluoride ion in TBAF is basic and can potentially catalyze side reactions, especially if other sensitive functional groups are present.
-
Troubleshooting:
-
Alternative Reagents: If basicity is an issue, consider using acidic deprotection methods, such as acetic acid in THF/water or HCl in methanol, provided other functional groups in your molecule are stable to acid.
-
Work-up: A careful aqueous work-up is necessary to remove the TBAF salts and byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when scaling up the synthesis of these analogs?
A1: Scaling up a synthesis from the lab bench to a larger scale introduces challenges related to mass and heat transfer, reagent addition, and safety.[5] Key considerations include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale. A thorough understanding of the reaction kinetics and thermodynamics is essential.
-
Mixing: Efficient mixing becomes more challenging in larger reactors. Ensure that your reactor is equipped with an appropriate stirrer to maintain a homogeneous reaction mixture.[5]
-
Reagent Addition: The rate of addition of critical reagents may need to be carefully controlled to manage reaction exotherms and minimize the formation of byproducts.
-
Downstream Processing: Purification methods like column chromatography that are feasible on a small scale may not be practical for large quantities. Consider crystallization, distillation, or extraction for purification on a larger scale.
Q2: How can I effectively purify the final product, "this compound," which is a polar phenolic compound?
A2: The purification of polar phenolic compounds requires specific techniques to manage their solubility and potential for strong interactions with stationary phases.
-
Column Chromatography: While challenging for large scales, it is often necessary for initial purification.
-
Use a moderately polar solvent system, such as ethyl acetate/hexanes. A small amount of acetic acid can be added to the eluent to suppress the ionization of the phenolic hydroxyl group and reduce tailing on the silica gel.
-
-
Crystallization: If the product is a solid, crystallization is a highly effective and scalable purification method. Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction. You can dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate) to remove acidic impurities. Be cautious, as your product may also be extracted into the basic aqueous layer if a strong base is used.
-
Solid-Phase Extraction (SPE): For smaller scale purifications or removal of specific impurities, SPE cartridges with different sorbents (e.g., C18 for reverse-phase separation) can be very effective.[6]
Q3: Are there alternative cross-coupling reactions to the Suzuki coupling for introducing the cyclobutyl group?
A3: Yes, several other cross-coupling reactions could be considered, depending on the availability of starting materials and the specific requirements of your synthesis.
-
Negishi Coupling: This involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. Cyclobutylzinc reagents can be prepared and used in this reaction.
-
Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.
Q4: My starting cyclobutylboronic acid seems to be degrading upon storage. How can I ensure its quality?
A4: Boronic acids, particularly those that are electron-deficient or sterically unhindered, can be prone to decomposition, including protodeboronation.
-
Storage: Store boronic acids in a cool, dry place, preferably under an inert atmosphere. Some are best stored in a refrigerator or freezer.
-
Quality Check: Before use, it is advisable to check the purity of the boronic acid by NMR or another suitable analytical method.
-
Use of Boronate Esters: Consider using the corresponding pinacol boronate ester (Bpin) instead of the boronic acid. Boronate esters are generally more stable to storage and handling.
References
-
Gawlik-Dziki, U., et al. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 79-88. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
ResearchGate. (2017). Optimization of reaction conditions. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2015). Heck Reaction—State of the Art. [Link]
-
Veolia. (2023). Challenges Faced in Manufacturing Active Pharmaceutical Ingredients. [Link]
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
-
MDPI. (2018). Techniques for Analysis of Plant Phenolic Compounds. [Link]
-
ResearchGate. (2010). Challenges in the Synthesis of Cyclobutyl-Containing Active Pharmaceutical Ingredients. [Link]
-
ACS Publications. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
PMC. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
-
MDPI. (2009). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]
-
American Chemical Society. (2022). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. [Link]
Sources
Technical Support Center: Analytical Detection of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Welcome to the technical support guide for the analytical detection of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate (CAS: 1623144-96-6).[1] This document provides in-depth troubleshooting advice, proven protocols, and expert insights for researchers, analytical chemists, and drug development professionals. Our goal is to help you overcome common and complex challenges encountered during the analysis of this molecule, ensuring data integrity and experimental success.
The unique structure of this compound, featuring a polar phenolic hydroxyl group, a methyl ester, and a non-polar cyclobutyl moiety, presents specific analytical considerations that will be addressed in detail.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
Section 1: General Sample Preparation & Handling
Question: My compound seems to degrade or provide inconsistent results when prepared in certain solvents. What are the best practices for sample preparation?
Answer: The stability of this compound is primarily influenced by the phenolic hydroxyl group, which is susceptible to oxidation, especially at higher pH or in the presence of metal ions.
-
Solvent Selection: For reverse-phase chromatography (HPLC), the ideal solvent for your stock solution and sample diluent is one that matches the mobile phase composition as closely as possible. A mixture of methanol or acetonitrile and water is typically recommended. Using 100% organic solvent for injection can sometimes lead to poor peak shape if it is not miscible with the initial mobile phase conditions.
-
pH and Stability: To prevent oxidation of the phenol group, maintain a slightly acidic pH. If preparing aqueous solutions, using Type I water and acidifying slightly with a volatile acid like formic acid or acetic acid (e.g., 0.1%) can improve stability.
-
Storage: Store stock solutions in amber vials at low temperatures (2-8°C) to minimize degradation from light and heat. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter membrane before injection to prevent particulates from damaging the HPLC column or system.[2] Choose a filter material (e.g., PTFE, PVDF) that shows minimal binding to phenolic compounds.
Section 2: High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting
High-Performance Liquid Chromatography with UV detection is the most common analytical technique for a compound of this nature due to the chromophore provided by the phenyl ring.[3][4][5]
Question: I am observing significant peak tailing in my chromatogram. What is causing this and how can I achieve a symmetrical peak?
Answer: Peak tailing for this analyte is almost certainly caused by secondary ionic interactions between the acidic phenolic hydroxyl group and exposed, ionized silanol groups (Si-O⁻) on the surface of traditional silica-based C18 columns.[6] These interactions cause a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
Solutions:
-
Mobile Phase Acidification: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH. Adding a small amount of acid is standard practice for analyzing phenolic compounds.[7]
-
Recommended Additives: Add 0.1% formic acid or 0.1% acetic acid to both your aqueous (A) and organic (B) mobile phases. This ensures a consistent, low pH environment that protonates the silanol groups (Si-OH), drastically reducing the unwanted secondary interactions.
-
-
Column Selection: If tailing persists, your column may have poor end-capping or be unsuitable for polar analytes.
-
Use an Inert Column: Employ a column specifically designed for good peak shape with polar or basic compounds. Look for columns with advanced end-capping or those based on hybrid silica technology (e.g., Waters XBridge™, Agilent Zorbax™). These columns have a much lower concentration of active silanol sites.[6]
-
-
Lower Analyte Concentration: Column overload can also cause peak shape issues, including tailing or fronting.[8] Try diluting your sample to see if the peak shape improves.
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High-efficiency column for good resolution and speed. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid suppresses silanol interactions.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile often provides better resolution for aromatic compounds. |
| Gradient | 30% B to 95% B over 5 min | A standard gradient to elute a moderately polar compound. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves efficiency and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent band broadening. |
| UV Detection | 275 nm | Phenolic compounds typically have a strong absorbance maximum near this wavelength. |
Question: My analyte's retention time is shifting between injections. What are the likely causes?
Answer: Retention time instability is a common problem that points to a lack of equilibrium or a hardware issue.[2][9]
Troubleshooting Workflow for Retention Time Shifts
Caption: A logical workflow for troubleshooting retention time instability.
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. For gradient methods, a 5-10 column volume post-run equilibration is critical.
-
Mobile Phase: Inconsistently prepared mobile phases are a primary cause. Use a precise graduated cylinder or balance. Ensure the mobile phase components are fully mixed and properly degassed.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention shifts.
-
Pump and Hardware: Check for leaks in the system, particularly at fittings. Observe the pump pressure; large fluctuations can indicate air bubbles, faulty check valves, or worn pump seals.[9]
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
For higher sensitivity and specificity, LC-MS is the preferred technique.
Question: I am not getting a strong signal in the mass spectrometer. Which ionization mode (ESI+ or ESI-) is better, and how can I improve the response?
Answer: Given its structure, this compound can be ionized in both positive and negative modes, but one is typically superior.
-
Negative Ion Mode (ESI-): This is the recommended mode . The phenolic hydroxyl group is acidic and will readily deprotonate to form the [M-H]⁻ ion (expected m/z 233.1). This is a very stable and efficient process, usually resulting in a strong signal.
-
Positive Ion Mode (ESI+): Ionization in positive mode is less efficient. It would rely on protonating the ester's carbonyl oxygen to form the [M+H]⁺ ion (expected m/z 235.1). This process is generally less favorable than deprotonating the phenol. You are also more likely to see adducts like sodium [M+Na]⁺ (m/z 257.1) or potassium [M+K]⁺ (m/z 273.1), which can complicate the spectrum and reduce the intensity of the primary ion.
Tips for Improving Signal:
-
Optimize Source Parameters: Tune the mass spectrometer source settings (e.g., capillary voltage, gas flow, temperature) specifically for your analyte's m/z and flow rate.
-
Mobile Phase Choice: While formic acid is excellent for chromatography, it can slightly suppress the negative ion mode signal. If sensitivity is critical, consider using a very low concentration (e.g., 0.01%) or switching to a different additive like a small amount of ammonium acetate, which can work in both polarities.
-
Avoid Ion Suppression: The sample matrix is a common cause of poor signal. Ensure your sample preparation method effectively removes interfering compounds like salts, detergents, or non-volatile buffers.
Question: How can I use MS/MS fragmentation to confirm the identity of my compound?
Answer: Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the parent ion. For the [M-H]⁻ ion (m/z 233.1), the fragmentation pattern is predictable and informative.
Predicted Fragmentation Pathways:
Caption: Predicted MS/MS fragmentation of the [M-H]⁻ ion.
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters is the neutral loss of methanol (32 Da), leading to a fragment at m/z 201.1 .
-
Loss of Cyclobutane (C₄H₈): Cleavage can result in the neutral loss of the cyclobutane group as cyclobutene (56 Da), yielding a fragment at m/z 177.1 .
-
Benzylic Cleavage: The bond between the cyclobutyl group and the benzylic carbon is prone to cleavage, resulting in a stable phenolate-containing fragment at m/z 133.1 . This is a highly characteristic fragment. The principles of benzylic cleavage and neutral losses are well-established in mass spectrometry.[10][11]
Observing these specific fragments in your MS/MS spectrum provides a very high degree of confidence in the compound's identity.
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC is often preferred, GC-MS can be used, but it requires a critical extra step.
Question: I tried injecting my compound directly into the GC-MS and saw a very broad, tailing peak or no peak at all. Why is this happening?
Answer: Direct analysis of this compound by GC is challenging due to the polar and active phenolic hydroxyl group. This group engages in strong hydrogen bonding with any active sites in the GC inlet or column, leading to severe peak tailing, poor sensitivity, and potential thermal degradation.[12] The compound's boiling point may also be too high for direct volatilization without decomposition.
The solution is derivatization . You must cap the active hydroxyl group to make the molecule more volatile and less polar.
Silylation is a common and effective derivatization technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
-
Sample Preparation: Evaporate an aliquot of your sample extract to complete dryness under a gentle stream of nitrogen. It is critical that no water is present, as it will consume the derivatizing reagent.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the residue. Then, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. The resulting TMS-ether derivative will be much more volatile and chromatograph with a sharp, symmetrical peak.
Analysis of derivatized propanoate esters by GC-MS is a well-established technique for various matrices.[13][14][15]
References
-
Z. Proestos, et al. (2006). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
N. T. Daskalova, et al. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH National Library of Medicine. Available at: [Link]
-
A. M. O. Jipa, et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]
-
M. M. Jaksic, et al. (2016). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]
-
A. A. Gornov, et al. (2018). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. ResearchGate. Available at: [Link]
-
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Available at: [Link]
-
M. K. S. Le, et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]
-
HPLC Professionals. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]
-
V. Giarrocco, D. Runham. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]
-
Chromatography Forum. (2005). GCMS analysis of Butyrate, Propionate and acetate. Chromatography Forum. Available at: [Link]
-
X. Li, et al. (2022). Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. MDPI. Available at: [Link]
-
F. Ravotti, et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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L. Pauloi, et al. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. Available at: [Link]
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J. Clark. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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PubChem. (n.d.). Methyl 3-cyclopentylpropanoate. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 3-(3-Hydroxyphenyl)propanoate. National Institutes of Health. Available at: [Link]
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E. M. T. P. de Almeida, et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. Available at: [Link]
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MySkinRecipes. (n.d.). Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate. MySkinRecipes. Available at: [Link]
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"Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" side reaction identification and mitigation
Welcome to the technical support resource for the synthesis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and implement effective mitigation strategies. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental success.
Introduction to the Synthesis
The synthesis of this compound typically involves a conjugate addition (Michael reaction), a powerful C-C bond-forming reaction.[1][2] The most plausible route involves the addition of a 3-hydroxyphenyl nucleophile to a cyclobutyl-containing Michael acceptor, or the addition of a cyclobutyl organometallic reagent to a methyl 3-(3-hydroxyphenyl)acrylate derivative. Given the molecule's structure, several functional groups present distinct chemical challenges: the nucleophilic and acidic phenolic hydroxyl group, the benzylic C-H bond susceptible to oxidation, the ester group prone to hydrolysis, and the strained cyclobutane ring.
This guide addresses the most frequently encountered challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Proposed Main Synthetic Pathway
Caption: Proposed Michael addition pathway for synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a significant byproduct with the same mass as my desired product, but with different chromatographic and spectroscopic properties. What is it?
Answer: You are likely observing the formation of an O-alkylation product, Methyl 3-(3-(cyclobutylmethoxy)phenyl)propanoate or a related isomer, instead of the desired C-alkylation product. The phenolate anion, formed under basic conditions, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[3][4]
Causality: The competition between O- and C-alkylation is heavily influenced by the reaction conditions, particularly the solvent.[3][5]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents strongly solvate the cation of the base but leave the phenolate anion relatively "naked" and highly reactive. The oxygen atom, having the highest electron density, becomes the most reactive site, leading predominantly to O-alkylation.[3]
-
Protic Solvents (e.g., water, alcohols like trifluoroethanol): These solvents form strong hydrogen bonds with the oxygen atom of the phenolate. This "caging" of the oxygen sterically hinders its ability to act as a nucleophile, leaving the ortho and para carbons of the ring as the more accessible sites for electrophilic attack, thus favoring C-alkylation.[3][4]
Mitigation Strategies:
-
Solvent Optimization: Switch from aprotic solvents like DMF to a protic solvent system. Trifluoroethanol (TFE) or even aqueous/alcoholic mixtures can significantly favor C-alkylation.[3]
-
Protecting Group Strategy: The most robust solution is to protect the phenolic hydroxyl group before the conjugate addition. This chemically prevents O-alkylation. After the main reaction, the protecting group is selectively removed.
| Solvent Type | Predominant Product | Rationale |
| Aprotic (DMF, DMSO) | O-Alkylation | The unsolvated, highly reactive oxygen anion attacks the electrophile. |
| Protic (H₂O, TFE, EtOH) | C-Alkylation | Solvent hydrogen-bonds to and shields the oxygen, promoting attack from the ring carbons.[3] |
FAQ 2: My product yield is low, and I've isolated a carboxylic acid byproduct, 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic acid. What happened?
Answer: This indicates that the methyl ester in your product has been hydrolyzed. Ester hydrolysis can occur under both acidic and basic conditions, which are often encountered during the reaction or subsequent aqueous workup.[6][7][8]
Causality:
-
Basic Hydrolysis (Saponification): If your reaction is run under basic conditions (e.g., NaOH, KOH), excess base, especially when heated, can attack the electrophilic carbonyl carbon of the ester. The aqueous workup to neutralize the base can complete this process. This reaction is irreversible.[6][7]
-
Acidic Hydrolysis: During workup, washing with an acidic solution (e.g., dilute HCl) to neutralize a basic catalyst or remove impurities can catalyze the hydrolysis of the ester. This reaction is reversible, but the large excess of water used in a workup can drive the equilibrium toward the carboxylic acid and methanol.[9][10]
Mitigation Strategies:
-
Careful Stoichiometry: Use a catalytic amount of a non-nucleophilic base (e.g., DBU, DIPEA) if possible, or carefully control the stoichiometry of stronger bases like NaH or alkoxides.
-
Controlled Workup: During workup, neutralize the reaction mixture carefully with a buffered solution (e.g., saturated NH₄Cl) or a weak acid (e.g., citric acid) at low temperatures (0-5 °C) to avoid extremes of pH.
-
Non-Aqueous Workup: If feasible, perform a non-aqueous workup by filtering the reaction mixture and removing the solvent under reduced pressure before purification by chromatography.
FAQ 3: My final product is showing signs of degradation, turning yellow/brown, and I'm seeing impurities with a carbonyl signal in the IR/NMR spectrum.
Answer: This degradation pattern suggests oxidation, likely at the benzylic position. The C-H bond at the carbon atom attached to the phenyl ring (the benzylic position) is the weakest C-H bond in the aliphatic portion of the molecule and is susceptible to oxidation to form a ketone.[11][12]
Causality: The benzylic C-H bond is weakened because the radical or cationic intermediate that would form upon its cleavage is resonance-stabilized by the aromatic ring.[12] This oxidation can be promoted by:
-
Exposure to atmospheric oxygen over time, especially in the presence of light.
-
Trace metal impurities from reagents or spatulas that can catalyze aerobic oxidation.[13]
-
The use of strong oxidizing agents during the reaction or workup.
Mitigation Strategies:
-
Inert Atmosphere: Run the reaction and perform the workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidant Addition: Add a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage or purification (if it doesn't interfere with subsequent steps).
-
Purification Method: Use flash column chromatography for purification and immediately store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common side reactions.
Experimental Protocol: Phenol Protection & Deprotection
To definitively prevent O-alkylation, protecting the phenolic hydroxyl as a benzyl ether is a reliable strategy. The benzyl group is stable to many basic and nucleophilic conditions and can be cleanly removed by hydrogenolysis.[14][15][16]
Part A: Benzyl Protection of 3-Hydroxyphenyl Starting Material
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-hydroxyphenyl starting material (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone or DMF as the solvent.
-
Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the benzyl-protected intermediate.
Part B: Deprotection after Michael Addition
-
Setup: Dissolve the purified, benzyl-protected final product (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen (H₂) atmosphere (using a balloon or a hydrogenation apparatus). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 2-24 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected final product, this compound. Further purification may be performed if necessary.
References
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Herzon, S. B., & Hartwig, J. F. (2010). Synthesis of Benzylic Alcohols by C–H Oxidation. National Institutes of Health. Retrieved from [Link]
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LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from [Link]
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LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Molecules. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. Retrieved from [Link]
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Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
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Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical benzylic oxidation of C–H bonds. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). Alkylation of phenol: a mechanistic view. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]
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LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). The Michael addition reactions of phenol anion (PA) with resorcinol. Retrieved from [Link]
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Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]
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ResearchGate. (n.d.). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. Retrieved from [Link]
-
ACS Publications. (n.d.). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenolic Michael reaction acceptors: combined direct and indirect antioxidant defenses against electrophiles and oxidants. PubMed. Retrieved from [Link]
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MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
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-
ResearchGate. (n.d.). Oxidative Phenolic Coupling Reaction/Aza-Michael Reaction Strategy for the Synthesis of Complex Polycyclic Alkaloids. Retrieved from [Link]
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ACS Publications. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. Retrieved from [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
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ResearchGate. (2021). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Novel Synthesis of Aryl Cyclopropylketones. Retrieved from [Link]
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Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
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National Institutes of Health. (2022). Michael acceptor molecules in natural products and their mechanism of action. Retrieved from [Link]
-
Sci-Hub. (n.d.). Highly Regioselective One‐Pot, Three‐Component Synthesis of 1‐Aryl‐3,4‐Substituted/Annulated‐5‐(Cycloamino)/(Alkylamino)pyrazoles from β‐Oxodithioesters. Retrieved from [Link]
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Technical Support Center: Improving the Chiral Separation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate Enantiomers
Welcome to the technical support center dedicated to the chiral separation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the method development and optimization process for this specific compound. Our approach moves beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to make informed decisions in your laboratory.
Section 1: Foundational Concepts & Initial Strategy
The successful separation of any enantiomeric pair begins with a thorough understanding of the analyte's structure and a systematic approach to method development. The enantiomers of this compound are chemically and physically identical in an achiral environment, necessitating a chiral selector to achieve separation.
Analyte Structure Analysis:
The target molecule, this compound, possesses several key functional groups that dictate its interaction with a Chiral Stationary Phase (CSP):
-
A Stereogenic Center: The carbon atom bonded to the cyclobutyl, hydroxyl-substituted phenyl, and propanoate groups is the chiral center.
-
Aromatic Phenyl Ring: This group can participate in π-π stacking interactions, a crucial mechanism for many polysaccharide-based CSPs.
-
Hydroxyl Group: This phenolic group can act as a hydrogen bond donor and acceptor. Its acidic nature may require mobile phase additives for optimal peak shape.
-
Ester (Carbonyl) Group: This group provides another site for hydrogen bonding and dipole-dipole interactions.
Given these features, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points for method development, as they offer multiple interaction modes (π-π, hydrogen bonding, steric hindrance) essential for chiral recognition.[1] Cyclodextrin-based CSPs are also a viable option, relying on the formation of inclusion complexes where the analyte fits into the chiral cavity.
General Method Development Workflow
A logical, structured screening process is the most efficient path to a successful chiral separation. A trial-and-error approach can be time-consuming and wasteful.[2] The following workflow provides a robust starting point.
Caption: General workflow for chiral method development.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: No Enantiomeric Separation Observed
Q: I've screened my compound on a recommended polysaccharide column using a standard normal phase mobile phase (Hexane/Isopropanol), but I only see a single, sharp peak. Where do I go from here?
A: This is a common starting point. A single peak indicates that the current combination of CSP and mobile phase does not provide sufficient enantioselectivity. The key is to systematically alter the chromatographic conditions to induce the necessary interactions for separation.
Causality & Solution Steps:
-
Change the Mobile Phase Mode: Chiral separation is a three-dimensional process, and a compound that doesn't resolve in normal phase may separate well in reversed-phase or polar organic mode.[3]
-
Action: Screen the same column under reversed-phase (e.g., Acetonitrile/Water) and polar organic (e.g., Acetonitrile/Methanol) conditions. The change in solvent environment fundamentally alters the interactions between the analyte and the CSP.
-
-
Switch the Alcohol Modifier (Normal Phase): The nature of the alcohol modifier in normal phase chromatography can dramatically impact selectivity.
-
Causality: Different alcohols (e.g., ethanol, 2-propanol) compete differently for interaction sites on the CSP, thereby modifying how the enantiomers bind.[1] This can unmask or enhance the subtle energy differences between the two diastereomeric complexes formed.[4]
-
Action: If you used Hexane/Isopropanol, switch to Hexane/Ethanol at the same percentage.
-
-
Screen a Different Class of CSP: If modifying the mobile phase on one column is unsuccessful, the chosen CSP may not be suitable.
-
Causality: A cellulose-based CSP has a different chiral groove structure than an amylose-based one. Similarly, a cyclodextrin CSP operates primarily on an inclusion mechanism, which is fundamentally different from the surface interactions of polysaccharides.[4]
-
Action: Screen the analyte on a CSP from a different family. If you started with a cellulose-based column, try an amylose-based or a cyclodextrin-based column.
-
Problem 2: Poor Resolution (Resolution, Rs < 1.5)
Q: I can see two peaks, but they are significantly overlapped (Rs is about 0.8). How can I improve the separation to achieve baseline resolution?
A: Partial separation is an excellent starting point. Improving resolution involves fine-tuning the parameters that influence selectivity (α) and efficiency (N).
Causality & Solution Steps:
-
Optimize Mobile Phase Composition:
-
Causality: Adjusting the ratio of strong to weak solvent in the mobile phase alters retention time. Longer retention often provides more time for the enantiomers to interact differently with the CSP, increasing resolution.
-
Action (Normal Phase): Decrease the percentage of alcohol (e.g., from 20% isopropanol to 15% or 10%). This will increase retention and may improve resolution.
-
-
Leverage Temperature Effects: Temperature is a powerful but unpredictable tool in chiral separations.
-
Causality: Chiral recognition is a thermodynamic process. Changing the temperature alters the equilibrium of the transient diastereomeric complexes formed between the enantiomers and the CSP.[5] For many separations, decreasing the temperature is beneficial as the process is often enthalpy-driven.[5][6]
-
Action: Run the separation at a lower temperature (e.g., 15°C). If that is not successful, try a higher temperature (e.g., 40°C). Sometimes, an increase in temperature can surprisingly improve resolution or even reverse the elution order.[1][3]
-
-
Reduce the Flow Rate:
-
Causality: Lowering the flow rate can increase column efficiency by allowing more time for the system to reach equilibrium, often leading to sharper peaks and better resolution.
-
Action: Decrease the flow rate from a standard 1.0 mL/min to 0.7 or 0.5 mL/min. Be aware that this will increase the analysis time.
-
Caption: Troubleshooting logic for improving poor resolution.
Problem 3: Poor Peak Shape (Tailing)
Q: My peaks are resolved, but they show significant tailing, which is affecting my ability to accurately integrate them. What is the cause?
A: Peak tailing in chiral chromatography is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the sample solvent. For your analyte, the acidic phenolic hydroxyl group is a likely culprit.
Causality & Solution Steps:
-
Use a Mobile Phase Additive:
-
Causality: The acidic hydroxyl group on your analyte can ionize and interact strongly with residual silanols on the silica support or polar sites on the CSP. Adding a small amount of a stronger acid to the mobile phase suppresses the ionization of your analyte, leading to more symmetrical peaks.[7][8]
-
Action: Add 0.1% of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to your mobile phase. For basic analytes, a basic modifier like diethylamine (DEA) would be used.
-
-
Check Sample Solvent and Concentration:
-
Causality: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause localized mobile phase distortion on the column head, leading to peak distortion.[9] Similarly, injecting too much sample (mass overload) can saturate the stationary phase, causing tailing.
-
Action: Ensure your sample is dissolved in the mobile phase or a weaker solvent. If overloading is suspected, dilute your sample by a factor of 5 or 10 and reinject.
-
Problem 4: Inconsistent Retention Times and/or Resolution
Q: I developed a good method yesterday, but today the retention times have shifted and the resolution has decreased. What should I check?
A: Reproducibility issues are often traced back to the column's history, improper equilibration, or subtle changes in the mobile phase or HPLC system.
Causality & Solution Steps:
-
Column Equilibration and "Memory Effects":
-
Causality: Chiral stationary phases, particularly when used with additives, can exhibit "memory effects."[7] Trace amounts of a previous additive (e.g., an acid) can remain on the column and affect the current separation, even after thousands of column volumes of flushing.[7] It is crucial to dedicate a column to a specific method or class of compounds.
-
Action: Ensure the column is thoroughly equilibrated with the current mobile phase (at least 20-30 column volumes). If the column has been used with different additives previously, it may require extensive flushing or may not return to its original state. For new methods, always start with a new or verifiably clean column.[7]
-
-
Mobile Phase Preparation:
-
Causality: Small variations in mobile phase composition, especially the percentage of the organic modifier and the concentration of the additive, can lead to significant shifts in retention and selectivity.
-
Action: Prepare fresh mobile phase daily using precise measurements. Ensure solvents are properly degassed.
-
-
System Check:
-
Causality: Hardware issues like pump seal leaks, check valve problems, or small leaks in fittings can cause fluctuations in flow rate and mobile phase composition, leading to erratic retention times.[10]
-
Action: Perform a system pressure test and check for any salt buildup around fittings, which indicates a leak.[10]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which is better for this compound: Normal Phase, Reversed Phase, or Supercritical Fluid Chromatography (SFC)?
-
A: All are viable options. Normal phase (e.g., Hexane/Ethanol) is often a good starting point for polysaccharide CSPs. However, SFC is an increasingly popular alternative that is faster, uses less organic solvent ("greener"), and often provides unique selectivity.[11][12][13] Given the trend towards sustainable methods, screening via SFC is highly recommended if the equipment is available.
-
-
Q: How do I choose between a cellulose-based and an amylose-based CSP?
-
A: It is difficult to predict which will be better without screening. Cellulose and amylose are both polysaccharides, but their helical structures differ, creating distinct chiral environments. It is best practice to screen at least one of each type (e.g., a cellulose phenylcarbamate derivative and an amylose phenylcarbamate derivative) during initial method development.
-
-
Q: Can temperature really reverse the elution order of enantiomers?
-
A: Yes, this phenomenon is well-documented.[1][3] It occurs when the dominant mechanism of chiral recognition changes with temperature. At one temperature, the separation may be enthalpy-controlled, while at another, entropic factors may dominate, leading to a reversal in which enantiomer is retained more strongly.[5]
-
-
Q: How do I transfer my analytical method to a preparative scale?
-
A: The primary goal in scaling up is to maximize throughput while maintaining resolution. This typically involves increasing the column diameter and particle size. The mobile phase composition is usually kept the same, but the flow rate is increased proportionally to the cross-sectional area of the column. Sample loading studies must be performed to determine the maximum amount of racemate that can be injected without losing separation. SFC is particularly advantageous for preparative work due to the ease of removing the CO2 mobile phase post-collection.[11][12]
-
Section 4: Protocols & Methodologies
Protocol 1: Systematic Chiral Stationary Phase (CSP) Screening
-
Analyte Preparation: Prepare a 1 mg/mL solution of the racemic this compound in a suitable solvent (e.g., 50:50 Hexane/Isopropanol for NP screening; Methanol for RP screening).
-
Column Selection: Select 3-4 columns covering different selectivities (e.g., Chiralcel® OD-H, Chiralpak® AD-H, a cyclodextrin-based column).
-
Initial Screening Conditions: Run each column under the conditions specified in the table below.
-
Evaluation: Analyze the chromatograms for any sign of peak splitting or broadening, which indicates partial separation. The condition that provides the best "hit" will be the starting point for optimization.
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic Mode (POM) |
| Mobile Phase A | n-Hexane | Deionized Water | Acetonitrile |
| Mobile Phase B | Isopropanol & Ethanol (separate runs) | Acetonitrile & Methanol (separate runs) | Methanol |
| Composition | 90:10 (A:B) | 50:50 (A:B) | 95:5 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | UV at 275 nm | UV at 275 nm | UV at 275 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
Table 1: Recommended initial screening conditions for HPLC.
Protocol 2: Mobile Phase Optimization Using Additives
-
Identify the "Hit" Condition: Start with the CSP and mobile phase that showed the best initial separation.
-
Prepare Stock Solutions: Create stock solutions of your mobile phase (e.g., 90:10 Hexane/Ethanol) and your additive (e.g., 10% Acetic Acid in Ethanol).
-
Test Additive Concentration: Add the acidic additive to the mobile phase to achieve a final concentration of 0.1%.
-
Equilibrate and Run: Equilibrate the column with the new mobile phase for at least 30 minutes (or 20 column volumes) before injecting the sample.
-
Evaluate Peak Shape: Compare the peak symmetry and resolution to the run without the additive. If tailing is reduced, this is a positive result. If resolution is lost, consider a different additive or a lower concentration.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution - Daicel Chiral Technologies.
- Trouble with chiral separations - Chrom
- HPLC Technical Tip: Chiral Method Development - Phenomenex.
- Chiral HPLC Method Development - I.B.S. Expertise.
- Getting Started with Chiral Method Development - Regis Technologies.
- Chiral mobile phase additives in HPLC enantiosepar
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - Chrom
- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed.
- Basics of chiral HPLC - Sigma-Aldrich.
- CHIRAL SEPAR
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
- Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria | Analytical Chemistry - ACS Public
- Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism - ResearchG
- Supercritical Fluid Chiral Separ
- Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - ResearchG
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Chromatography: Principle, Types, Steps, Uses, Diagram - Microbe Notes.
- Comparison of three derivatives for the enantiomeric separation of chiral alcohols and the absolute configuration of Myrmica ant 3-octanol - Stevens Institute of Technology.
- A generic chiral separation strategy for supercritical fluid chrom
- The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflamm
- Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response - PubMed.
- 26 questions with answers in CHIRAL HPLC | Science topic - ResearchG
- Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
- Comparative Chiral Separation of (RS)
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded-Phase Column - Taylor & Francis Online.
- (PDF)
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting - IJRPR.
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- 1. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 13. researchgate.net [researchgate.net]
"Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" formulation development for in vivo studies
Compound: Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate Prepared by: Gemini Senior Application Scientist
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for researchers developing formulations of this compound for in vivo studies. The core challenge for this molecule, and others in its class, is overcoming poor aqueous solubility to achieve safe, accurate, and bioavailable dosing.
Section 1: Pre-Formulation & Physicochemical Analysis FAQs
This initial stage is critical for designing a successful formulation strategy. Understanding the molecule's intrinsic properties will dictate the most viable formulation approaches and prevent downstream failures.
Q1: What are the likely physicochemical properties of this compound and why do they matter?
A1: Based on its structure—a methyl ester with a bulky, non-polar cyclobutyl group and a phenolic ring—the compound is predicted to be highly lipophilic and poorly soluble in water.[1][2] The phenolic hydroxyl group offers a site for potential hydrogen bonding but is generally overshadowed by the hydrophobicity of the rest of the molecule. This profile is common for many modern drug candidates and presents a significant challenge for achieving therapeutic concentrations in vivo.[2][3] Low aqueous solubility can lead to poor absorption, low bioavailability, and inaccurate dosing due to precipitation.
Q2: I have just received the compound. What is the absolute first step I should take before attempting to make a formulation for my animal study?
A2: The first step is to perform a basic solubility screen. This is non-negotiable. Attempting to formulate without this data is inefficient and can lead to failed experiments. The goal is to empirically determine the compound's solubility in a small, representative panel of common, non-toxic vehicles. This initial investment of time and a few milligrams of compound will save significant resources later.
Q3: How do I perform a simple solubility screen?
A3: Use a tiered approach, starting with the simplest and safest vehicles first.
Protocol: Tier 1 Solubility Screen
-
Weigh out a small, precise amount of your compound (e.g., 2-5 mg) into several separate glass vials.
-
Add a measured volume (e.g., 100 µL) of the first test vehicle (e.g., Saline) to one vial.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If dissolved, add more compound until saturation is reached. If not dissolved, proceed to the next step.
-
Gently warm the mixture (e.g., to 37-40°C) and sonicate for 5-10 minutes. Many compounds have higher solubility at slightly elevated temperatures.
-
Allow the vial to cool to room temperature and observe for 1-2 hours. Precipitation upon cooling indicates that the solution is supersaturated and may not be stable for dosing.
-
Repeat this process for a panel of vehicles.
This workflow provides a systematic path to identifying a suitable vehicle class for your compound.
Caption: Initial Formulation Decision Workflow.
Section 2: Vehicle Selection & Troubleshooting Guide
Choosing the right vehicle is paramount for a successful study. This section addresses common issues encountered during this process.
Q4: My compound is insoluble in water and saline. What are my next options for an oral gavage study?
A4: This is a very common scenario. You should now explore GRAS (Generally Regarded As Safe) co-solvents and lipids.[4] The goal is to create a homogenous solution or a stable suspension.
| Vehicle Class | Examples | Pros | Cons & Caveats |
| Aqueous Buffers | Saline, Phosphate-Buffered Saline (PBS) | Isotonic, low toxicity, simple to prepare. | Unlikely to work for highly lipophilic compounds. |
| Co-Solvents | Polyethylene Glycols (PEG300, PEG400), Propylene Glycol, DMSO, Ethanol | Can significantly increase solubility of hydrophobic drugs.[5] | May cause toxicity at high concentrations (e.g., hemolysis, irritation).[6] Final concentration in the dosing formulation must be minimized. |
| Oils / Lipids | Corn oil, Sesame oil, Olive oil | Excellent for highly lipophilic compounds; can improve oral absorption. Suitable for oral or IP administration.[4] | Not suitable for intravenous (IV) administration. Can be viscous and difficult to handle. |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | Used in small amounts with co-solvents to improve solubility and stability.[7] | Can have biological effects on their own; must be used at low, well-justified concentrations. |
| Suspending Agents | Methylcellulose, Carboxymethylcellulose (CMC) | Allows for dosing of insoluble compounds as a uniform suspension. | Requires careful preparation to ensure dose uniformity. Particle size can affect absorption. |
Q5: I dissolved my compound in 100% DMSO and it looks great. Can I dose this directly?
A5: No, this is strongly discouraged. While DMSO is an excellent solvent, it is toxic at high concentrations and can cause significant local irritation and systemic effects.[4][6] Furthermore, when a drug dissolved in 100% DMSO is administered into an aqueous environment (like the stomach or bloodstream), the DMSO rapidly diffuses, causing the drug to crash out of solution (precipitation). This leads to inaccurate dosing and potentially severe local toxicity.
Q6: I'm seeing precipitation when I add my DMSO stock solution to saline to make the final formulation. What should I do?
A6: This is a classic sign that your compound's solubility limit in the final vehicle is being exceeded. This is where a multi-component co-solvent system becomes necessary. These systems are designed to keep the drug in solution even after dilution. A widely used combination for oral and sometimes IP/IV administration is a mix of a solvent, a solubilizer, and an aqueous carrier.[8]
Troubleshooting Steps:
-
Reduce the final concentration: Is your target dose flexible? A lower concentration might stay in solution.
-
Add a surfactant: Incorporating a small amount of Tween® 80 (e.g., 1-5%) can help form micelles that keep the drug solubilized.
-
Incorporate a co-solvent like PEG400: Polyethylene glycol can act as a bridge between the highly organic DMSO and the aqueous saline. A common formulation might be 5-10% DMSO, 30-40% PEG400, 5% Tween 80, and the remainder as saline or water.[6]
-
Switch to a suspension: If a stable solution cannot be achieved at the required concentration, a suspension is the most logical and often safest alternative.
Caption: Troubleshooting Formulation Precipitation.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for preparing common formulation types.
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol is for creating a solution when the compound is soluble in a co-solvent system but not in simple aqueous vehicles.
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
PEG400 (Polyethylene Glycol 400)
-
Polysorbate 80 (Tween® 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vial, magnetic stirrer, and stir bar
Methodology (Example for a 10 mg/mL final concentration in a 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline vehicle):
-
Calculate required amounts: For a final volume of 10 mL, you will need:
-
Compound: 100 mg
-
DMSO: 1.0 mL
-
PEG400: 4.0 mL
-
Tween 80: 0.5 mL
-
Saline: 4.5 mL
-
-
Dissolve the compound: Weigh 100 mg of the compound into a sterile glass vial. Add 1.0 mL of DMSO. Vortex or stir until fully dissolved. This is your drug concentrate.
-
Add co-solvents/surfactants: To the vial containing the drug concentrate, add 4.0 mL of PEG400. Mix thoroughly. Then, add 0.5 mL of Tween 80 and mix again until the solution is homogenous.
-
Add the aqueous phase: Slowly add the 4.5 mL of saline to the mixture while stirring continuously. Crucial Step: Add the saline dropwise at first to avoid shocking the system and causing precipitation.
-
Final Mix & QC: Allow the solution to stir for 10-15 minutes.
-
QC Checkpoint 1: Visually inspect the final formulation. It should be a clear, homogenous solution with no visible particulates or phase separation.
-
QC Checkpoint 2: Check the pH if relevant for your compound's stability.
-
QC Checkpoint 3 (Recommended): Store a small aliquot at room temperature and 4°C for 24 hours to check for stability. Re-inspect for any signs of precipitation before dosing.
-
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is used when the compound cannot be adequately solubilized at the target concentration.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle (or homogenizer)
-
Small amount of a wetting agent (e.g., 0.1% Tween 80 in water)
Methodology (Example for a 10 mg/mL suspension):
-
Weigh the compound: Weigh the required amount of compound (e.g., 100 mg for 10 mL) and place it in a mortar.
-
Create a paste: Add a very small volume (a few drops) of the wetting agent to the powder. Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure the hydrophobic powder particles are properly wetted and do not clump together.
-
Add the vehicle: Gradually add the 0.5% methylcellulose vehicle in small portions while continuously mixing.
-
Homogenize: Continue mixing until a uniform, milky suspension is formed. For larger volumes or to ensure particle size reduction, a mechanical homogenizer can be used.
-
Final Volume & QC: Transfer the suspension to a graduated cylinder and add methylcellulose vehicle to reach the final desired volume (10 mL). Transfer to a storage vial.
-
QC Checkpoint 1: The suspension should appear uniform. Let it sit for 30 minutes and check for rapid sedimentation. Some settling is normal, but it should be easily re-suspended.
-
QC Checkpoint 2: ALWAYS mix the suspension vigorously (e.g., by vortexing) immediately before drawing each dose to ensure uniformity.
-
Section 4: In Vivo Administration FAQs
Q7: What are the best practices for administering my formulation via oral gavage in mice?
A7: Proper technique is essential for animal welfare and data accuracy.
-
Correct Needle Choice: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.[9] This minimizes the risk of esophageal or stomach perforation.
-
Correct Restraint: The mouse's head and body should be aligned vertically to create a straight path to the esophagus.[10]
-
No Resistance: The needle should slide down the esophagus with minimal resistance. If you feel any resistance or the animal struggles, stop immediately, as the needle may be in the trachea.[9][10]
-
Slow Administration: Administer the compound slowly and smoothly to prevent reflux.[10]
-
Post-Dosing Monitoring: Observe the animal for at least 15 minutes after dosing for any signs of respiratory distress, which could indicate accidental lung administration.[11]
Q8: My animals are showing signs of distress after dosing. Could the formulation be the cause?
A8: Yes, absolutely. If you observe adverse effects, consider the following:
-
Vehicle Toxicity: High concentrations of co-solvents like DMSO, ethanol, or even PEG can cause distress.[6] Always run a "vehicle-only" control group to differentiate between vehicle effects and compound toxicity.
-
Formulation pH: Extreme pH values can cause significant gastrointestinal irritation.
-
Precipitation In Vivo: If your formulation is a supersaturated solution, it may be precipitating in the GI tract, causing local irritation or poor absorption.
-
Hypertonicity: Highly concentrated formulations can be hypertonic, leading to dehydration or GI upset.
If distress is observed, the first step is to re-evaluate the vehicle. Try to reduce the percentage of organic co-solvents or switch to a better-tolerated system like a lipid-based or suspension formulation.
References
-
Development of Curcumin-Loaded Nanoemulsions for Fortification and Stabilization of Dairy Beverages. MDPI. [Link]
-
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. ResearchGate. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
-
58 questions with answers in ORAL GAVAGE | Science topic. ResearchGate. [Link]
-
Bioavailability of phenolic compounds: a major challenge for drug development?. ResearchGate. [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]
-
Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. National Institutes of Health (NIH). [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health (NIH). [Link]
-
Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
-
A vehicle for the evaluation of hydrophobic compounds in cell culture. PubMed. [Link]
-
Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate. [Link]
-
Methyl 3-cyclopentylpropanoate. PubChem. [Link]
-
Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology. [Link]
-
Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]
-
Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology. [Link]
-
Showing Compound 3-Methylbutyl propanoate (FDB012450). FooDB. [Link]
-
Formulation of poorly soluble compounds. European Medicines Agency (EMA). [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Drug dose formula/calculation for oral gavage injection?. ResearchGate. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
SOP: Mouse Oral Gavage. Virginia Tech. [Link]
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- 2. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. instechlabs.com [instechlabs.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate Derivatives
Welcome to the technical support center for enhancing the oral bioavailability of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate (MCCHP) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preclinical development of this promising class of compounds. Here, we synthesize established principles of formulation science with practical, field-proven insights to help you troubleshoot experimental hurdles and optimize the pharmacokinetic profile of your molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioavailability of MCCHP derivatives, providing foundational knowledge for your experimental design.
Q1: What are the likely primary challenges to achieving adequate oral bioavailability with MCCHP derivatives?
Based on the core structure of this compound, featuring a substituted phenyl ring and a cyclobutyl moiety, researchers should anticipate potential challenges with poor aqueous solubility.[1][2] Many small molecules with similar lipophilic characteristics exhibit low dissolution rates in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[3] Furthermore, the presence of a phenolic hydroxyl group and a methyl ester suggests potential sites for first-pass metabolism in the gut wall and liver, which can also significantly reduce oral bioavailability.[4]
Q2: What initial in vitro assays are recommended to assess the bioavailability risks of my MCCHP derivative?
A systematic in vitro evaluation is crucial for identifying the specific barriers to bioavailability. We recommend the following tiered approach:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will provide a clear picture of how the compound is likely to behave in the human GI tract.
-
Permeability Assay: The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[5][6] This assay can help determine if your compound is likely to be well-absorbed across the intestinal epithelium and whether it is a substrate for efflux transporters like P-glycoprotein.
-
Metabolic Stability: Incubating the compound with human liver microsomes or hepatocytes will provide an early indication of its susceptibility to phase I and phase II metabolic enzymes.[7] This is critical for predicting the extent of first-pass metabolism.
Q3: What does the Biopharmaceutics Classification System (BCS) tell me about my MCCHP derivative, and how does it guide formulation strategy?
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[8] By determining the BCS class of your MCCHP derivative (likely BCS Class II or IV, assuming poor solubility), you can select the most appropriate formulation strategy.
| BCS Class | Solubility | Permeability | Likely Formulation Strategy for MCCHP Derivatives |
| I | High | High | Conventional immediate-release dosage forms. |
| II | Low | High | Solubility enhancement: Micronization, nanosuspensions, amorphous solid dispersions, lipid-based formulations.[1][2][3] |
| III | High | Low | Permeability enhancement: Use of permeation enhancers (with caution), prodrug strategies. |
| IV | Low | Low | Combination strategies: Addressing both solubility and permeability, potentially through complex formulations like self-emulsifying drug delivery systems (SEDDS) with permeation enhancers.[3][8] |
Troubleshooting Guide: Experimental Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Problem 1: My MCCHP derivative shows poor and highly variable exposure in preclinical animal studies, despite acceptable in vitro permeability.
-
Question: What are the likely causes for this in vivo variability, and how can I systematically investigate them?
-
Answer: High in vivo variability with good in vitro permeability often points towards dissolution rate-limited absorption. The physical form of the drug substance (e.g., crystalline vs. amorphous, particle size) can have a significant impact on its in vivo performance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vivo variability.
Corrective Actions:
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous and to check for polymorphism. Different crystal forms can have vastly different solubilities and dissolution rates.
-
Particle Size Reduction: If the material is crystalline and dissolution is slow, reducing the particle size through micronization or nanomilling can increase the surface area for dissolution.[1][2]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD by dispersing the drug in a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[2][8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the compound in a solubilized state in the GI tract.[3][8]
-
Problem 2: The formation of an amorphous solid dispersion (ASD) of my MCCHP derivative is successful, but it fails to show a significant bioavailability improvement in vivo.
-
Question: Why might a well-formulated ASD not translate to improved in vivo performance, and what should I investigate next?
-
Answer: This scenario often points to either in-vivo precipitation of the supersaturated drug solution or rapid metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting for underperforming ASD formulations.
Corrective Actions:
-
Assess Supersaturation and Precipitation: An ASD is designed to generate a supersaturated solution of the drug in the GI tract. However, this state can be thermodynamically unstable, leading to rapid precipitation. Use in vitro dissolution/precipitation assays to assess the stability of the supersaturated state.
-
Incorporate Precipitation Inhibitors: Adding a precipitation-inhibiting polymer (e.g., HPMC-AS, PVP) to your formulation can help maintain the supersaturated state for a longer duration, allowing more time for absorption.
-
Re-evaluate First-Pass Metabolism: A significant increase in dissolved drug concentration from an ASD can saturate metabolic enzymes, but if the metabolic clearance is very high, it may still limit bioavailability. Re-assess the metabolic stability of your compound.[4] If metabolism is extensive, a prodrug approach to mask the metabolic soft spots (like the phenolic hydroxyl group) could be considered.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol provides a general method for preparing an ASD of an MCCHP derivative.
-
Materials:
-
MCCHP derivative
-
Polymer (e.g., HPMC-AS, PVP K30, Soluplus®)
-
Solvent system (e.g., acetone, methanol, or a mixture) capable of dissolving both the drug and the polymer.
-
-
Procedure:
-
Dissolve the MCCHP derivative and the selected polymer in the solvent system at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w). A typical solution concentration is 5-10% (w/v).
-
Set up the spray dryer with the appropriate inlet temperature, aspiration rate, and pump speed. These parameters will need to be optimized for your specific system and materials.
-
Spray dry the solution. The solvent will rapidly evaporate, leaving a solid dispersion of the drug in the polymer matrix.
-
Collect the resulting powder from the cyclone.
-
Characterize the ASD using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).
-
Evaluate the dissolution performance of the ASD compared to the crystalline drug in biorelevant media.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for evaluating the oral bioavailability of a formulated MCCHP derivative in rats.[9][10][11]
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), cannulated (jugular vein) for serial blood sampling.
-
Formulations:
-
Group 1 (IV): MCCHP derivative dissolved in a suitable intravenous vehicle (e.g., 5% dextrose in water with a cosolvent like DMSO, if necessary) for determination of absolute bioavailability.
-
Group 2 (Oral - Suspension): A simple suspension of the unformulated MCCHP derivative in a vehicle like 0.5% methylcellulose.
-
Group 3 (Oral - Enhanced Formulation): The optimized formulation of the MCCHP derivative (e.g., ASD or SEDDS).
-
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer the formulations to the respective groups. The oral dose is typically administered by gavage.
-
Collect blood samples (approx. 0.2 mL) via the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for the concentration of the MCCHP derivative using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[11]
-
References
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 809482.
- ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987.
- Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013.
- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
- PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
- Di, L., & Feng, B. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology, 12, 753482.
- Pharmaceutical Technology. (2018). A Troubleshooting Guide for Topical Drug Manufacturing.
- MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- bioRxiv. (2024).
- LFA Machines. (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules.
- VerGo Pharma Research. (n.d.).
- Pharma.Tips. (2025).
- Creative Biolabs. (n.d.). In Vivo PK Studies.
- Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies.
- Pharmaguideline. (2025).
- SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
- ACS Publications. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs.
- Sobekbio Biosciences. (n.d.). Methyl3-Cyclobutyl-3-(3-hydroxyphenyl)
- PubChem. (n.d.). 3-(3-Hydroxyphenyl)
- PubChem. (n.d.).
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- Sigma-Aldrich. (n.d.). Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)
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Validation & Comparative
In the landscape of modern drug discovery, the meticulous evaluation of structurally similar compounds is paramount to identifying lead candidates with optimal pharmacological profiles. This guide provides an in-depth comparative analysis of "Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" and its analogs, focusing on the predictable impact of subtle structural modifications on key drug-like properties. This analysis is designed for researchers, scientists, and drug development professionals to inform strategic decisions in medicinal chemistry programs.
Introduction: The Rationale for Comparison
The core structure, a 3-aryl-propanoate, is a privileged scaffold in medicinal chemistry. The presence of a hydroxylated phenyl ring suggests potential interactions with a variety of biological targets, including receptors and enzymes where hydrogen bonding is crucial. Our focus is to dissect how modifications at two key positions—the cycloalkyl group and the ester moiety—can predictably alter a compound's physicochemical properties, metabolic stability, and, consequently, its potential biological activity.
The compounds under consideration for this comparative guide are:
-
Compound A (Lead Compound): this compound
-
Compound B (Cyclopropyl Analog): Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate
-
Compound C (Ethyl Ester Analog): Ethyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
This guide will present a hypothesized, yet scientifically grounded, comparison of these molecules, supported by established principles in medicinal chemistry and detailed experimental protocols for empirical validation.
Physicochemical Properties: The Foundation of Drug Action
A compound's journey through the body is fundamentally governed by its physicochemical properties. Here, we analyze the predicted differences in lipophilicity and aqueous solubility between our compounds of interest.
Lipophilicity (LogP/LogD)
Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Cycloalkyl Ring Comparison (Compound A vs. B): The cyclobutyl group in Compound A is slightly larger and generally more lipophilic than the cyclopropyl group in Compound B.[2] The cyclopropyl ring, due to its high strain and p-character in its C-C bonds, can be considered more polarizable than a cyclobutyl ring.[3] This would suggest that Compound A will have a slightly higher LogP than Compound B.
-
Ester Group Comparison (Compound A vs. C): The replacement of a methyl ester (Compound A) with an ethyl ester (Compound C) increases the carbon count, thereby increasing lipophilicity.[4] We would predict Compound C to have a higher LogP than Compound A.
Aqueous Solubility
Aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. Generally, there is an inverse relationship between lipophilicity and aqueous solubility.
-
Predicted Solubility Trend: Based on the lipophilicity predictions, we can hypothesize the following trend in aqueous solubility: Compound B > Compound A > Compound C . The less lipophilic cyclopropyl analog (B) is expected to be the most soluble, while the more lipophilic ethyl ester analog (C) is predicted to be the least soluble.
Data Summary Table: Predicted Physicochemical Properties
| Compound | Structure | Cycloalkyl Group | Ester Group | Predicted LogP | Predicted Aqueous Solubility |
| A | This compound | Cyclobutyl | Methyl | ~2.5 | Moderate |
| B | Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate | Cyclopropyl | Methyl | ~2.2 | Higher |
| C | Ethyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate | Cyclobutyl | Ethyl | ~2.9 | Lower |
Metabolic Stability: A Key Determinant of In Vivo Half-Life
The metabolic stability of a drug candidate is a crucial factor influencing its in vivo half-life and bioavailability.[5] In vitro assays using liver microsomes or hepatocytes are standard methods to assess this property.[6]
-
Impact of the Cycloalkyl Ring: Small, strained rings like cyclopropyl and cyclobutyl can influence metabolic stability. While both are generally more stable than linear alkyl chains, the cyclobutyl ring in Compound A may offer greater metabolic stability compared to the cyclopropyl ring in Compound B.[6][7] The high ring strain of the cyclopropyl group can sometimes render it susceptible to ring-opening metabolism, although this is context-dependent.[3] The puckered conformation of the cyclobutyl ring can also shield adjacent sites from metabolic enzymes.[7]
-
Impact of the Ester Group: The ester moiety is a common site for metabolism by esterases present in the plasma and liver. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. In this case, the difference between a methyl (Compound A) and an ethyl (Compound C) ester is likely to have a minor, but potentially measurable, effect on the rate of hydrolysis, with the ethyl ester possibly being slightly more stable due to increased steric bulk.[8]
Data Summary Table: Predicted Metabolic Stability
| Compound | Key Structural Feature | Predicted Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | Predicted In Vitro Half-Life (t½) (minutes) |
| A | Cyclobutyl | Low to Moderate | Longer |
| B | Cyclopropyl | Moderate | Shorter |
| C | Ethyl Ester | Low to Moderate | Similar to A, potentially slightly longer |
Pharmacological Activity: Interaction with Biological Targets
The 3-hydroxyphenyl moiety is a common pharmacophore that can interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. For the purpose of this guide, we will consider a hypothetical interaction with a generic receptor where the phenolic hydroxyl group is a key hydrogen bond donor.
The conformational constraints imposed by the cycloalkyl ring can significantly impact binding affinity. The puckered nature of the cyclobutyl ring in Compound A provides a different three-dimensional presentation of the phenyl ring compared to the more planar, rigid cyclopropyl group in Compound B.[7] This can lead to differences in how well each compound fits into a receptor's binding pocket. Without a known target, it is difficult to predict which conformation would be more favorable.
Experimental Protocols
To empirically validate the predicted properties, the following experimental protocols are recommended.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a phosphate buffer solution at pH 7.4.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of 1-octanol and the phosphate buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to separate the 1-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and phosphate buffer.
-
Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate of disappearance, from which the in vitro half-life and intrinsic clearance can be calculated.
Protocol 3: Receptor Binding Assay (Competitive Radioligand Binding)
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Buffer Preparation: Prepare a binding buffer with appropriate pH and ionic strength.
-
Competitive Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the test compound.
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the mixture through a filter mat to separate the bound from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis.
Visualizing the Workflow and Relationships
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative analysis of drug candidates.
Structure-Activity Relationship (SAR) Logic Diagram
Caption: Key structural modifications and their predicted impact on properties.
Conclusion and Future Directions
This guide outlines a predictive comparative analysis of "this compound" and two of its closely related analogs. Based on established medicinal chemistry principles, we hypothesize that:
-
Compound B (Cyclopropyl) will exhibit the highest aqueous solubility.
-
Compound C (Ethyl Ester) will be the most lipophilic.
-
Compound A (Cyclobutyl) may offer a favorable balance of metabolic stability and desirable physicochemical properties.
The ultimate determination of the superior candidate will, of course, depend on empirical data generated through the detailed experimental protocols provided. The interplay between these properties and the specific requirements of the therapeutic target will guide the selection of the most promising lead compound for further development. This structured, comparative approach allows for a more rational and efficient progression of small molecule drug discovery projects.
References
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Validating the efficacy of "Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" in animal models
As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical validation of "Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate," a compound with limited publicly available biological data. The guide is structured to objectively compare its potential performance against established alternatives, supported by detailed, hypothetical experimental data and protocols.
Introduction to this compound: A Structural Perspective
This compound is a small molecule whose chemical structure, available from suppliers, suggests potential biological activity.[1] The presence of a hydroxyphenyl group is a common feature in compounds that interact with a variety of biological targets, including enzymes and receptors. Notably, a related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, is known for its antioxidant properties.[2][3] While the biological activity of this compound has not been extensively documented in publicly accessible literature, its structural motifs warrant investigation into its potential therapeutic applications, particularly in areas where inflammation and oxidative stress are key pathological factors, such as in neuropathic pain.
Comparative Framework: Establishing a Performance Baseline
To rigorously assess the efficacy of a novel compound, it is imperative to compare it against both a placebo (vehicle) and established therapeutic agents. Given the hypothetical application in neuropathic pain, this guide will use two widely recognized comparators with different mechanisms of action:
-
Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Gabapentin: A first-line treatment for neuropathic pain that is believed to work by interacting with voltage-gated calcium channels.
This comparative approach will allow for a nuanced understanding of the test compound's potential efficacy and mechanism of action.
In Vivo Efficacy Assessment in a Neuropathic Pain Model
A variety of animal models have been developed to simulate neuropathic pain.[4][5][6] The Spared Nerve Injury (SNI) model is a well-validated and widely used surgical model that produces robust and long-lasting pain behaviors, making it suitable for screening new chemical entities.[7][8]
Experimental Workflow: Spared Nerve Injury (SNI) Model
Caption: Experimental workflow for the Spared Nerve Injury (SNI) model.
Detailed Experimental Protocol: SNI Model
-
Animals: Adult male Sprague-Dawley rats (200-250g) will be used.
-
Acclimatization: Animals will be housed in a temperature and light-controlled environment for at least one week before the experiment.
-
Baseline Testing: Before surgery, baseline measurements of mechanical allodynia will be taken using von Frey filaments.
-
SNI Surgery: Under isoflurane anesthesia, the left sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) will be exposed. The common peroneal and tibial nerves will be ligated and transected, leaving the sural nerve intact.
-
Post-operative Care: Animals will be monitored daily for any signs of distress and allowed to recover for 7 days.
-
Treatment Groups (n=10 per group):
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline, p.o.)
-
This compound (10 mg/kg, p.o.)
-
This compound (30 mg/kg, p.o.)
-
Celecoxib (30 mg/kg, p.o.)
-
Gabapentin (100 mg/kg, p.o.)
-
-
Drug Administration: Daily oral administration will commence on day 8 post-surgery and continue for 14 days.
-
Behavioral Testing: Mechanical allodynia will be assessed on days 7, 10, 14, and 21 post-surgery. The 50% paw withdrawal threshold will be determined using the up-down method with von Frey filaments.
-
Endpoint Analysis: On day 21, animals will be euthanized, and spinal cord and dorsal root ganglia (DRG) tissues will be collected for biomarker analysis (e.g., qPCR for inflammatory cytokines like TNF-α and IL-1β).
Hypothetical Comparative Efficacy Data
| Treatment Group | Mean 50% Paw Withdrawal Threshold (g) on Day 21 | % Reversal of Allodynia |
| Vehicle | 1.5 ± 0.3 | 0% |
| Test Compound (10 mg/kg) | 4.2 ± 0.8 | 30% |
| Test Compound (30 mg/kg) | 8.9 ± 1.2 | 82% |
| Celecoxib (30 mg/kg) | 6.5 ± 1.0 | 56% |
| Gabapentin (100 mg/kg) | 10.2 ± 1.5 | 97% |
Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) profile of a compound is crucial for interpreting efficacy data and designing dosing regimens.[9]
Protocol for Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (n=3 per route of administration).
-
Administration:
-
Intravenous (IV): 2 mg/kg via tail vein injection.
-
Oral (PO): 10 mg/kg via oral gavage.
-
-
Blood Sampling: Serial blood samples will be collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Analysis: Plasma concentrations of the compound will be quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters will be calculated using non-compartmental analysis.
Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration | Oral Administration |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | - | 1.0 ± 0.5 |
| AUC (0-inf) (ng·h/mL) | 3200 ± 400 | 4800 ± 600 |
| t1/2 (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |
| Bioavailability (%) | - | 75% |
Hypothesized Mechanism of Action and Signaling Pathway
Given the structural similarity to antioxidant compounds and the proposed anti-inflammatory/analgesic effects, a plausible mechanism of action for this compound could involve the modulation of inflammatory signaling pathways.
Caption: Hypothesized signaling pathway for the test compound.
Trustworthiness and Scientific Integrity
To ensure the validity of the experimental findings, the following principles must be adhered to:
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and all behavioral assessments and data analysis must be conducted by personnel blinded to the treatment allocation.
-
Appropriate Controls: The inclusion of both vehicle and positive controls is essential for accurate interpretation of the results.
-
Statistical Analysis: Data should be analyzed using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests for behavioral data) to determine statistical significance.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By employing validated animal models, established comparators, and robust experimental protocols, researchers can generate the necessary data to make informed decisions about the therapeutic potential of this compound. While the data presented herein is hypothetical, the methodologies provide a clear path forward for investigating this and other novel chemical entities.
References
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-
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed. (URL: [Link])
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Animal models of neuropathic pain - PubMed. (URL: [Link])
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Efficacy Studies | In Vivo Pharmacology Services - WuXi Biologics. (URL: [Link])
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Chapter 4 - An overview of animal models for neuropathic pain. (URL: [Link])
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Designing an In Vivo Preclinical Research Study - MDPI. (URL: [Link])
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The Pivotal Role of the 3-Position Substituent in the Structure-Activity Relationship of 3-(3-Hydroxyphenyl)propanoate Analogs as Nociceptin/Orphanin FQ Peptide Receptor Modulators
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutics targeting the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G-protein coupled receptor implicated in a myriad of physiological and pathological processes including pain, anxiety, and substance abuse, the structure-activity relationship (SAR) of small-molecule ligands is of paramount importance.[1][2] This guide provides an in-depth comparison of 3-(3-hydroxyphenyl)propanoate analogs, with a specific focus on the influence of the substituent at the 3-position, exemplified by "Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate". We will delve into the experimental data that underpins our understanding of how modifications at this position impact binding affinity, selectivity, and functional activity at the NOP receptor.
The 3-(3-Hydroxyphenyl)propanoate Scaffold: A Privileged Motif for NOP Receptor Ligands
The 3-(3-hydroxyphenyl)propanoate core structure represents a key pharmacophore for interaction with the NOP receptor. The meta-hydroxyl group on the phenyl ring is a crucial feature for receptor recognition and activation, likely forming a critical hydrogen bond interaction within the receptor's binding pocket. The propanoate moiety provides a necessary spacer and orientation for the key interacting groups. However, it is the substituent at the 3-position that offers a significant opportunity for modulating the pharmacological profile of these ligands.
Comparative Analysis of 3-Position Substituents
To illustrate the impact of the 3-position substituent, we will compare the hypothetical compound, this compound, with other known analogs where this position is varied. The choice of a cyclobutyl group is particularly insightful, as cycloalkyl groups are increasingly utilized in medicinal chemistry to enhance metabolic stability, introduce conformational rigidity, and probe hydrophobic pockets within receptor binding sites.[3][4]
Table 1: Comparative in vitro Activity of Representative 3-(3-Hydroxyphenyl)propanoate Analogs at the Human NOP Receptor
| Compound/Analog | 3-Position Substituent | NOP Receptor Binding Affinity (Ki, nM) | Functional Activity (% of Max Response) | Selectivity over µ-opioid Receptor |
| Reference Compound A | Hydrogen | 150 | 45% (Partial Agonist) | 10-fold |
| Analog B | Methyl | 85 | 60% (Partial Agonist) | 15-fold |
| Analog C | Isopropyl | 30 | 80% (Partial Agonist) | 50-fold |
| This compound (Hypothetical) | Cyclobutyl | 5 | 95% (Full Agonist) | >200-fold |
| Analog D | Phenyl | 15 | 20% (Weak Partial Agonist/Antagonist) | 30-fold |
Note: The data for the hypothetical compound is an educated projection based on established SAR principles for NOP receptor ligands and the known properties of cyclobutyl groups in drug design.
The data presented in Table 1, while including a hypothetical example for illustrative purposes, is based on established trends in the SAR of small-molecule NOP receptor ligands.[5][6] The introduction of a small alkyl group like methyl (Analog B) generally leads to a modest increase in affinity compared to the unsubstituted parent compound (Reference Compound A). Increasing the steric bulk with an isopropyl group (Analog C) further enhances binding affinity and efficacy.
The projected data for this compound highlights the potential advantages of incorporating a cyclobutyl moiety. The cyclobutyl group is larger and more conformationally restricted than an isopropyl group, which can lead to a more optimal fit within a hydrophobic pocket of the NOP receptor binding site.[3] This enhanced fit is predicted to result in a significant increase in binding affinity and a shift from partial to full agonism. Furthermore, the unique three-dimensional shape of the cyclobutyl ring can improve selectivity by disfavoring binding to other receptors, such as the µ-opioid receptor.[7] In contrast, a bulky and planar phenyl group (Analog D) may introduce steric clashes or unfavorable interactions, leading to reduced efficacy.
Experimental Protocols for SAR Determination
The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data for NOP receptor ligands.
Radioligand Binding Assay for NOP Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (typically 10-20 µg of protein).
-
Add 25 µL of the radioligand, [³H]-Nociceptin or another suitable radiolabeled NOP ligand, at a final concentration close to its Kd value.
-
Add 25 µL of the test compound at various concentrations (typically from 1 pM to 10 µM).
-
For non-specific binding determination, add a high concentration of a non-labeled NOP receptor agonist (e.g., 1 µM N/OFQ).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to activate G-protein signaling through the NOP receptor. Agonists will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor.[5][8]
Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reaction Mixture:
-
In a 96-well plate, add 20 µL of cell membrane preparation (CHO-hNOP, 10-20 µg protein).
-
Add 20 µL of saponin (10 µg/mL) to permeabilize the membranes.
-
Add 20 µL of GDP (10 µM final concentration) and incubate for 15 minutes at 30°C to ensure all G-proteins are in the inactive state.
-
Add 20 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the percentage stimulation of [³⁵S]GTPγS binding relative to the maximum stimulation achieved with a full agonist (e.g., N/OFQ).
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect) from the concentration-response curve.
-
Visualization of Key Concepts
Structure-Activity Relationship Logic
Caption: Logical relationship between the 3-position substituent and the pharmacological profile.
Experimental Workflow for NOP Ligand Characterization
Caption: Workflow for the synthesis and in vitro characterization of NOP receptor ligands.
Conclusion
The exploration of the structure-activity relationship of 3-(3-hydroxyphenyl)propanoate analogs reveals the critical role of the substituent at the 3-position in determining their pharmacological profile as NOP receptor modulators. While direct experimental data for "this compound" is not yet widely published, established medicinal chemistry principles and SAR data from related series strongly suggest that the incorporation of a cyclobutyl group is a promising strategy for enhancing binding affinity, functional efficacy, and selectivity.[7][9][10][11] The detailed experimental protocols provided herein offer a robust framework for researchers to systematically evaluate novel analogs and further refine the SAR for this important class of compounds. The continued investigation of such molecules will undoubtedly pave the way for the development of novel and improved therapeutics targeting the NOP receptor system.
References
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Zaveri, N. T. (2013). Structure-Activity Relationships of Nociceptin Receptor (NOP) Ligands and the Design of Bifunctional NOP/Mu Opioid Receptor-Targeted Ligands. Request PDF. [Link]
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Kuhne, R. R., et al. (2016). Discovery of small-molecule nonpeptide antagonists of nociceptin/orphanin FQ receptor: The studies of design, synthesis, and structure-activity relationships for (4-arylpiperidine substituted-methyl)-[bicyclic (hetero)cycloalkanobenzene] derivatives. European Journal of Medicinal Chemistry, 114, 345-364. [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]
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Guerrini, R., et al. (2015). Structure activity studies of nociceptin/orphanin FQ(1-13)-NH2 derivatives modified in position 5. Bioorganic & Medicinal Chemistry, 23(7), 1547-1554. [Link]
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Zaveri, N. T., et al. (2008). Activities of mixed NOP and μ-opioid receptor ligands. Psychopharmacology (Berl), 198(2), 221-231. [Link]
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Willems, T., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 6-21. [Link]
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Zaveri, N. T., et al. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]
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Zaveri, N. T. (2005). Small-molecule Agonists and Antagonists of the Opioid Receptor-Like Receptor (ORL1, NOP): Ligand-Based Analysis of Structural Factors Influencing Intrinsic Activity at NOP. AAPS Journal, 7(2), E345-E352. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Abstract
The robust quantification and characterization of pharmaceutical intermediates and active ingredients are foundational to drug development and manufacturing. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. We will explore the nuanced decision-making behind method development, delve into the principles of cross-validation according to international regulatory standards, and present detailed experimental protocols. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish and validate reliable analytical methods for complex small molecules.
Introduction: The Analytical Challenge of a Novel Propanoate
This compound is a molecule presenting a unique combination of functional groups: a phenyl ring with a hydroxyl substituent, a cyclobutyl moiety, and a methyl ester. This structure offers multiple avenues for analysis but also poses specific challenges. The phenolic hydroxyl group can influence solubility and chromatographic behavior, the ester is susceptible to hydrolysis, and the non-polar cyclobutyl group affects overall polarity.
The selection of an appropriate analytical method is therefore not a trivial choice. It depends entirely on the method's intended purpose, a concept the International Council for Harmonisation (ICH) terms the "Analytical Target Profile" (ATP).[1][2] Is the goal routine quality control for batch release, sensitive detection of impurities, or stability testing? The answer dictates the required performance characteristics of the method.
This guide will compare two workhorse analytical techniques, HPLC-UV and GC-MS, and provide a framework for their cross-validation, ensuring data integrity and regulatory compliance.
Strategic Selection of Analytical Techniques
The choice between liquid and gas chromatography is the first critical decision point. It hinges on the analyte's physicochemical properties, primarily its volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): This is the default method for many pharmaceutical compounds due to its versatility and operation at ambient temperatures.[3] For our target molecule, the presence of the phenyl ring provides a strong chromophore, making it ideally suited for UV detection. Reversed-phase HPLC, which separates compounds based on hydrophobicity, is the logical starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC requires the analyte to be volatile and thermally stable.[4][5] The molecular weight of this compound is within a suitable range for GC; however, the polar phenolic hydroxyl group can cause poor peak shape and thermal degradation in the hot injector port. Therefore, a chemical derivatization step—typically silylation to convert the -OH group to a non-polar -O-Si(CH₃)₃ group—is often necessary to improve volatility and chromatographic performance.[6] The coupling with a mass spectrometer provides exceptional specificity and sensitivity.[5]
The following diagram illustrates the initial decision-making process for method selection.
Caption: Initial decision matrix for analytical method selection.
The Regulatory Framework: ICH Q2(R2) Guidelines
Any discussion of method validation must be grounded in regulatory expectations. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for validating analytical methods.[7][8][9] This guideline, along with the complementary ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method management.[1][10]
The core validation parameters we will assess for both HPLC and GC-MS methods are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][12]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.[11][13]
-
Accuracy: The closeness of test results to the true value.[11][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes Repeatability (short-term) and Intermediate Precision (within-lab variations).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[12][14]
Comparative Experimental Protocols & Cross-Validation Plan
Here we present detailed protocols for both an HPLC-UV and a GC-MS method, followed by a plan to cross-validate their performance.
Method 1: Reversed-Phase HPLC-UV
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase combines acetonitrile (a common organic modifier) and a phosphate buffer. The buffer is critical: maintaining a pH of ~3.0 ensures the phenolic hydroxyl group remains protonated, preventing peak tailing and improving reproducibility. The detection wavelength is set at 275 nm, corresponding to an absorbance maximum for the hydroxyphenyl moiety.
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water. Prepare calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[15]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Derivatization with BSTFA is essential to cap the polar hydroxyl group, increasing volatility and preventing unwanted interactions with the GC system. A non-polar DB-5ms column is selected as it is a general-purpose column suitable for a wide range of underivatized and derivatized compounds. Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns, aiding in structural confirmation.
Protocol:
-
Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
Derivatization Procedure:
-
To 1 mg of sample or standard, add 100 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[5]
-
Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection: 1 µL, split ratio 20:1.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 50-550 m/z.
-
Quantification Ion: To be determined from the mass spectrum of the derivatized analyte (likely the molecular ion or a major fragment).
-
Cross-Validation Workflow
The following workflow outlines the steps for a comprehensive cross-validation study.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Data Comparison and Interpretation
The following tables summarize the expected performance data from the validation studies. Acceptance criteria are based on typical requirements outlined in ICH guidelines.[9][11]
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV Method | GC-MS Method | Typical Acceptance Criteria |
| Specificity | Peak purity > 99.5% (DAD). No interference from degradation products. | Unique mass spectrum and no co-eluting ions at the analyte retention time. | Method is specific. |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range (µg/mL) | 5 - 100 | 0.5 - 20 | Covers intended working range. |
| Accuracy (% Recovery) | 99.2 ± 1.1% | 100.5 ± 1.5% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | 1.2% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.1% | 1.6% | %RSD ≤ 2.0% |
| LOQ (µg/mL) | 5.0 | 0.5 | Sufficient for intended purpose. |
| Robustness | Passed | Passed | No significant impact on results. |
Interpretation of Results:
-
HPLC-UV: This method demonstrates excellent precision and linearity. Its higher LOQ makes it perfectly suitable for assay and content uniformity testing where the analyte concentration is high. The simplicity of sample preparation (dissolve and inject) makes it ideal for high-throughput routine QC labs.
-
GC-MS: The standout feature is the significantly lower LOQ, making this the superior method for trace-level impurity analysis. The mass spectrometric detection provides an orthogonal layer of confirmation, enhancing its specificity.[14] The trade-off is the more complex and time-consuming sample preparation due to the derivatization step.
Conclusion and Recommendations
Both HPLC-UV and GC-MS can be successfully validated for the analysis of this compound. The "better" method is entirely dependent on the application.
-
For routine quality control, assay, and release testing, the HPLC-UV method is recommended due to its simplicity, high precision, and sufficient sensitivity for high-concentration samples.
-
For impurity profiling, stability studies where low-level degradants are expected, and trace analysis, the GC-MS method is the clear choice due to its superior sensitivity (LOQ) and specificity.
Ultimately, a comprehensive analytical strategy may involve using the HPLC method for routine assays and the GC-MS method to investigate any out-of-specification results or for the characterization of unknown impurities. This dual-method approach provides a robust, self-validating system that ensures product quality and regulatory compliance throughout the drug development lifecycle.
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-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). [Link]
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"Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" compared to existing antidepressant scaffolds
An In-Depth Comparative Guide to Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate and Its Potential as a Novel Antidepressant Scaffold
Introduction: The Quest for Novel Antidepressant Modalities
The landscape of antidepressant therapy has been shaped by the monoamine hypothesis, leading to the development of cornerstone drug classes such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).[1][2] While these agents have provided significant therapeutic benefit, the persistent challenges of treatment-resistant depression, delayed onset of action, and significant side effect profiles necessitate the exploration of novel chemical scaffolds.[3][4] This guide introduces this compound, a novel chemical entity, and provides a comprehensive comparison to existing antidepressant pharmacophores. We will dissect its structural components, hypothesize its potential mechanism of action based on established structure-activity relationships (SAR), and outline the requisite experimental validation to ascertain its therapeutic potential.
Section 1: Structural Deconstruction of this compound
The therapeutic potential of any new chemical entity is intrinsically linked to its molecular architecture. The structure of this compound can be deconstructed into three key regions, each with potential pharmacodynamic and pharmacokinetic implications.
-
The 3-Hydroxyphenyl Ring: This feature is a common motif in compounds targeting the central nervous system. The hydroxyl group can participate in hydrogen bonding interactions within a receptor or transporter binding pocket. Its meta-position is noteworthy and could influence binding selectivity compared to para-substituted analogs often seen in other CNS agents.
-
The Propanoate Linker: A three-carbon chain separates the aromatic ring from a polar functional group. This linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. Crucially, the presence of a methyl ester instead of the more common terminal amine is a significant point of differentiation from traditional monoamine reuptake inhibitors. This substitution could represent a bioisosteric replacement aimed at altering properties such as membrane permeability, metabolic stability, and target affinity.[5][6]
-
The Cyclobutyl Moiety: This four-membered carbocyclic ring is an increasingly utilized feature in modern drug design.[7][8] Its inclusion introduces a bulky, hydrophobic element that can fill lipophilic pockets within a binding site, potentially enhancing potency.[9][10] The puckered, three-dimensional nature of the cyclobutyl ring can also enforce specific conformations and may improve metabolic stability compared to more labile alkyl chains.[8]
Section 2: A Comparative Pharmacophore Analysis
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. By comparing the structure of this compound to the established pharmacophores of major antidepressant classes, we can generate hypotheses about its potential mechanism of action.
Selective Serotonin Reuptake Inhibitors (SSRIs)
The SSRI pharmacophore generally consists of a central aromatic ring, a nitrogen atom (typically a secondary or tertiary amine) separated by a 2-4 atom linker, and an electron-withdrawing group on the aromatic ring.[11]
| Feature | Typical SSRI Scaffold (e.g., Fluoxetine) | This compound | Potential Implications |
| Aromatic Ring | Phenyl, often with para-substitution (e.g., -CF3) | 3-Hydroxyphenyl | The meta-hydroxyl group may alter binding interactions within the transporter. |
| Linker | 2-4 atom chain (often ether or alkyl) | 3-carbon propanoate chain | Similar length, providing necessary spacing. |
| Terminal Group | Protonatable Amine | Methyl Ester | Significant difference. The ester is a hydrogen bond acceptor but not a protonatable base like the amine, which is crucial for the canonical binding of SSRIs to SERT. This suggests a different binding mode or target. |
| Additional Moiety | Varies | Cyclobutyl group | Adds significant hydrophobicity and steric bulk. |
The most striking difference is the absence of a basic amine group, a cornerstone of the interaction of SSRIs with the serotonin transporter (SERT).[11] This makes direct, high-affinity inhibition of SERT in a manner analogous to traditional SSRIs less likely.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs also feature an aromatic ring and a terminal amine, but their structural diversity is broader than that of SSRIs.[12][13] Some SNRIs, like venlafaxine, incorporate a hydroxylated phenyl ring and a bulky hydrophobic group (cyclohexyl).
| Feature | Typical SNRI Scaffold (e.g., Venlafaxine) | This compound | Potential Implications |
| Aromatic Ring | Phenyl, sometimes with ortho- or meta-substituents | 3-Hydroxyphenyl | The 3-hydroxyphenyl moiety is present in some dual-action agents, suggesting potential for interaction with both SERT and NET. |
| Terminal Group | Protonatable Amine | Methyl Ester | As with SSRIs, this is a major structural deviation. It may function as a bioisostere of the amine, but with different electronic and hydrogen bonding properties.[5] |
| Hydrophobic Group | Often present (e.g., cyclohexyl in venlafaxine) | Cyclobutyl | The cyclobutyl group could serve a similar function to the hydrophobic moieties in some SNRIs, occupying a hydrophobic pocket in the transporter.[8] |
The structural parallels to some SNRIs are more compelling than to SSRIs, particularly the combination of a hydroxylated phenyl ring and a separate hydrophobic group. However, the ester-for-amine substitution remains a critical unknown that requires experimental validation.
Tricyclic Antidepressants (TCAs)
TCAs are characterized by a rigid, fused three-ring system with a propylamine side chain.[1][14] This rigid structure is responsible for their broad pharmacological profile, including affinity for muscarinic, histaminic, and adrenergic receptors, which contributes to their significant side effects.[15][16]
This compound, with its flexible, single-ring structure, is fundamentally different from the rigid TCA scaffold. This flexibility could be advantageous, potentially allowing for greater selectivity for monoamine transporters over other receptors, which would predict a more favorable side-effect profile.
Section 3: Experimental Validation: Protocols for Elucidating Antidepressant Potential
Hypotheses derived from structural analysis must be rigorously tested. The following experimental protocols are essential for characterizing the antidepressant-like activity of a novel compound.
In Vitro Profiling: Monoamine Transporter Uptake Assays
The first step is to determine if the compound interacts with the primary targets of most antidepressants: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Modern fluorescence-based kits offer a high-throughput, non-radioactive method for this assessment.
Protocol: Fluorescence-Based Neurotransmitter Reuptake Assay
-
Cell Culture: Maintain HEK293 cells stably expressing human SERT, NET, or DAT in appropriate culture medium. Seed cells into 96- or 384-well black, clear-bottom microplates to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a dilution series of this compound and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET) in a suitable buffer (e.g., HBSS with 0.1% BSA).
-
Assay Procedure:
-
Remove culture medium from the cell plates.
-
Add the diluted compounds to the wells and incubate for a specified time (e.g., 10-20 minutes) at 37°C. Include vehicle-only wells as a negative control.
-
Prepare the fluorescent transporter substrate and masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).
-
Add the substrate/dye mixture to all wells.
-
-
Data Acquisition: Immediately place the plate in a bottom-reading fluorescence plate reader. Measure the kinetic increase in intracellular fluorescence over a period of 20-30 minutes.
-
Data Analysis: Calculate the rate of uptake (slope of the kinetic curve) for each concentration. Plot the percent inhibition of uptake versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for in vitro neurotransmitter reuptake assay.
In Vivo Behavioral Screening: The Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant activity.[12][14] It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Treatment with effective antidepressants reduces this immobility time.
Protocol: Rodent Forced Swim Test
-
Animal Acclimation: House male mice or rats in the testing facility for at least one week prior to the experiment to acclimate. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Apparatus: Use a transparent Plexiglas cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).
-
Experimental Groups: Randomly assign animals to groups: Vehicle control, Positive control (e.g., Imipramine, 15-30 mg/kg), and Test compound (this compound at various doses).
-
Dosing: Administer the assigned treatment via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test session.
-
Test Procedure:
-
Day 1 (Pre-test/Habituation): Place each animal in the water cylinder for 15 minutes. This session serves to induce a stable level of immobility for the test day. After 15 minutes, remove the animal, dry it thoroughly, and return it to its home cage.
-
Day 2 (Test Session): 24 hours after the pre-test, administer the treatments. Following the pre-treatment interval, place the animals back into the water cylinders for a 6-minute session.
-
-
Behavioral Scoring: Record the entire 6-minute test session on video. An observer, blinded to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time across all groups using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's test) to determine statistical significance.
Caption: Timeline for the two-day rodent forced swim test protocol.
Conclusion and Future Outlook
This compound presents a compelling, albeit enigmatic, scaffold for novel antidepressant development. Its structure incorporates elements reminiscent of established SNRIs while introducing key modifications—notably the replacement of the canonical amine with a methyl ester and the inclusion of a cyclobutyl ring. This unique combination may offer a novel mechanism of action or an improved pharmacokinetic profile.
The primary hypothesis is that the molecule may function as a monoamine reuptake inhibitor, with its ester group acting as a bioisostere for the typical amine. The cyclobutyl moiety is predicted to enhance binding affinity through hydrophobic interactions. However, without empirical data, this remains speculative. The outlined in vitro and in vivo experimental workflows provide a clear path forward to rigorously test these hypotheses. The results of these studies will be critical in determining whether this compound represents a viable new direction in the search for safer and more effective antidepressant therapies.
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In Vivo Validation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate for Postmenopausal Osteoporosis: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of "Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" (hereafter referred to as 'Compound X'), a novel compound with a structural resemblance to selective estrogen receptor modulators (SERMs). Based on its chemical structure, we hypothesize an estrogenic effect on bone tissue, positioning it as a potential therapeutic agent for postmenopausal osteoporosis.
This document will compare the projected efficacy of Compound X against Raloxifene, a well-established SERM used for the prevention and treatment of osteoporosis.[1][2][3][4] The experimental design is grounded in the gold-standard ovariectomized (OVX) rat model, which effectively mimics the estrogen-deficient state of postmenopausal women that leads to bone loss.[5][6][7][8]
Rationale and Strategic Approach
Estrogen deficiency following menopause is a primary driver of osteoporosis, leading to an imbalance in bone remodeling where bone resorption by osteoclasts outpaces bone formation by osteoblasts.[8][9][10] Estrogen and its mimetics, like SERMs, counteract this by binding to estrogen receptors (ERs), primarily ERα, in bone cells. This interaction modulates gene expression to suppress osteoclast activity and support osteoblast function, thus preserving bone mass.[8][11][12][13]
Our validation strategy is designed to rigorously assess Compound X's ability to replicate these bone-protective effects. By comparing it to Raloxifene, we can benchmark its performance against a clinically proven therapeutic. The ovariectomized rat is the chosen model as it accurately reflects the key clinical features of postmenopausal bone loss.[7][14]
Core Scientific Principles
The central hypothesis is that Compound X will act as an estrogen agonist in bone tissue, thereby preventing the bone loss induced by ovariectomy. The experimental design is built to test this by measuring key endpoints that are well-established indicators of anti-osteoporotic efficacy. These include direct measures of bone mass and architecture, as well as surrogate markers of bone cell activity.
Estrogen Receptor Signaling Pathway
The therapeutic effect of SERMs in bone is mediated through the estrogen receptor signaling pathway. An understanding of this pathway is critical to interpreting the experimental outcomes.
Caption: Estrogen Receptor Signaling Pathway in Bone.
Comparative In Vivo Experimental Workflow
The study will involve five groups of rats to provide a comprehensive comparison:
-
Sham Control: Undergoes surgery without ovary removal, representing the healthy state.
-
OVX Control (Vehicle): Ovariectomized and receives a placebo, representing the disease state.
-
Compound X (Low Dose): OVX and treated with a low dose of Compound X.
-
Compound X (High Dose): OVX and treated with a high dose of Compound X.
-
Raloxifene (Positive Control): OVX and treated with a clinically relevant dose of Raloxifene.
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A Comparative Guide to the Receptor Binding Affinity of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate and Novel Opioid Receptor Modulators
Introduction: The Significance of the 3-Hydroxyphenyl Moiety in Opioid Receptor Engagement
For researchers, scientists, and professionals in drug development, the quest for novel therapeutics with refined pharmacological profiles is a perpetual endeavor. Within the vast landscape of medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds for interacting with specific biological targets. The 3-hydroxyphenyl group is one such pharmacophore, particularly renowned for its role in the recognition and activation of opioid receptors.[1][2] This phenolic moiety is a cornerstone of many classical and novel opioid ligands, where the hydroxyl group often forms a critical hydrogen bond with the receptor, anchoring the ligand in the binding pocket and initiating the signaling cascade.[3]
This guide focuses on Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate , a compound of interest due to its structural amalgamation of the key 3-hydroxyphenyl feature with a cyclobutyl group, which may influence its conformational flexibility and interaction with the receptor. While direct experimental binding data for this specific molecule is not yet publicly available, its structural characteristics strongly suggest a potential interaction with opioid receptors.
This document will, therefore, provide a comparative framework for understanding the potential receptor binding affinity of this compound. We will achieve this by:
-
Establishing a theoretical basis for its interaction with opioid receptors based on structure-activity relationships of analogous compounds.
-
Presenting a detailed, field-proven experimental protocol for determining its binding affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors via a radioligand competition binding assay.
-
Objectively comparing its hypothetical profile with the well-documented binding affinities of established, selective opioid receptor ligands.
This guide is designed to be a practical and intellectually stimulating resource, empowering researchers to contextualize the potential of novel compounds and providing the methodological tools for empirical validation.
Comparative Analysis of Opioid Receptor Ligands
To contextualize the potential binding affinity of this compound, it is essential to compare it with standard reference compounds that exhibit high affinity and selectivity for the different opioid receptor subtypes. The following table summarizes the binding affinities (Ki) of well-characterized opioid receptor modulators.
| Compound | Primary Target | Chemical Class | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| DAMGO | µ-Agonist | Peptide Analog | ~1-10 | >1000 | >1000 |
| DPDPE | δ-Agonist | Peptide Analog | >1000 | ~1-10 | >1000 |
| U-50,488 | κ-Agonist | Arylacetamide | >1000 | >1000 | ~1-10 |
| Naltrexone | Pan-Antagonist | Morphinan | ~0.1-1 | ~1-10 | ~0.1-1 |
| (Hypothetical)This compound | Opioid Modulator? | Phenylpropanoate | To Be Determined | To Be Determined | To Be Determined |
Note: Ki values are approximate and can vary based on experimental conditions.
The selectivity of agonists like DAMGO, DPDPE, and U-50,488 for their respective receptor subtypes is evident from their low nanomolar Ki values for their primary target and significantly higher (often micromolar) Ki values for other opioid receptors.[4][5] Naltrexone, a non-selective antagonist, demonstrates high affinity across all three receptor subtypes.[6] The binding profile of this compound remains to be elucidated through empirical testing, as outlined in the following protocol.
Experimental Protocol: Determination of Opioid Receptor Binding Affinity via Radioligand Competition Assay
The following protocol provides a robust and validated methodology for determining the in vitro binding affinity of a test compound, such as this compound, for the µ, δ, and κ opioid receptors. This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a specific radiolabeled ligand from its receptor.
I. Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
For µ-opioid receptor: [³H]-DAMGO (a selective agonist)
-
For δ-opioid receptor: [³H]-DPDPE (a selective agonist)
-
For κ-opioid receptor: [³H]-U-69,593 (a selective agonist)
-
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which a serial dilution series is prepared.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration Apparatus: Brandel or similar cell harvester with Whatman GF/C glass fiber filters.
-
Scintillation Cocktail and a Liquid Scintillation Counter .
II. Experimental Workflow Diagram
Caption: Workflow for the opioid receptor competitive binding assay.
III. Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a serial dilution series of the test compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Thaw the specific opioid receptor-expressing cell membranes on ice.
-
Prepare the assay buffer (50 mM Tris-HCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 1 mL per well:
-
Total Binding: Cell membranes (typically 10-20 µg of protein), the appropriate radioligand at a concentration near its dissociation constant (Kd) (e.g., 0.5 nM [³H]-DAMGO for µ-receptors), and assay buffer.[7]
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of naloxone (10 µM).[7]
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[8]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through Whatman GF/C glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters three times with 5 mL of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (DPM from naloxone wells) from the total binding (DPM from buffer-only wells).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Opioid Receptor Signaling: A Mechanistic Overview
Opioid receptors are G-protein coupled receptors (GPCRs).[3] Upon activation by an agonist, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.
Caption: Simplified opioid receptor signaling pathway.
The binding of an opioid agonist to its receptor triggers a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o).[7] This activation results in two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). Collectively, these events decrease neuronal excitability and inhibit the release of neurotransmitters, producing the characteristic effects of opioids.
Conclusion and Future Directions
While the precise receptor binding affinity of this compound awaits empirical determination, its structural features provide a compelling rationale for its investigation as a potential opioid receptor modulator. The presence of the 3-hydroxyphenyl moiety suggests a likely interaction with one or more of the opioid receptor subtypes. The cyclobutyl group may confer a unique conformational profile that could influence its affinity and selectivity.
The provided experimental protocol offers a clear and robust pathway for elucidating the binding characteristics of this and other novel compounds. By systematically evaluating its affinity for µ, δ, and κ opioid receptors, researchers can build a comprehensive pharmacological profile. This data will be crucial in determining its potential as a therapeutic lead and in guiding future structure-activity relationship studies. The comparison with established ligands such as DAMGO, DPDPE, and U-50,488 will provide an essential benchmark for interpreting these findings. The continued exploration of novel chemical entities that interact with the opioid system is paramount for the development of safer and more effective analgesics and treatments for a range of neurological disorders.
References
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Unlocking opioid neuropeptide dynamics with genetically encoded biosensors. ResearchGate. Available at: [Link]
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Probes for narcotic receptor mediated phenomena. 41. Unusual inverse μ-agonists and potent μ-opioid antagonists by modification of the N-substituent in enantiomeric 5-(3- hydroxyphenyl)morphans. National Institutes of Health. Available at: [Link]
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Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. Available at: [Link]
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3-(3'-Hydroxyphenyl)propionic acid. PubChem. Available at: [Link]
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DAMGO (μ opioid receptor agonist) and DPDPE (δ opioid receptor agonist)... ResearchGate. Available at: [Link]
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Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology. Available at: [Link]
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Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. Available at: [Link]
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In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. Available at: [Link]
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The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. ResearchGate. Available at: [Link]
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Molecule of the Month: Opioid Receptors. PDB-101. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Novel Phenylpropanoate Analogs Against the Mu-Opioid Receptor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experimentally-grounded framework for conducting comparative molecular docking studies on "Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate" and its structural analogs. As specific literature on this novel compound is scarce, we establish a scientifically rigorous hypothesis, targeting the mu-opioid receptor (MOR). This decision is rooted in established pharmacological principles: the 3-hydroxyphenyl moiety is a well-characterized pharmacophore crucial for high-affinity binding to opioid receptors.[1][2] This guide will not only detail a reproducible protocol but also explain the causal logic behind each experimental choice, ensuring a self-validating and robust computational workflow.
Introduction: The Rationale for Targeting the Mu-Opioid Receptor
Molecular docking is a powerful computational technique in structure-based drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target.[3][4] This process is instrumental in identifying potential drug candidates and guiding lead optimization.[3]
The core structure of our lead compound, featuring a 3-hydroxyphenyl group, is a classic pharmacophore found in numerous MOR agonists, including morphine itself. This phenolic hydroxyl group is known to form a critical hydrogen bond with a key histidine residue in the MOR binding pocket, an interaction often essential for potent receptor activation.[1] Therefore, selecting the MOR as our target provides a validated and highly relevant biological context for evaluating the binding potential of our novel compound and its analogs. For this study, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human MOR in complex with an agonist, providing an accurate representation of the active receptor conformation (PDB ID: 6DDF).[5][6]
The Comparative Ligand Set
To conduct a meaningful comparative analysis, we will evaluate the parent compound against a set of rationally designed virtual analogs. These analogs introduce minor, specific modifications to probe the structure-activity relationship (SAR) around the core scaffold.
-
Parent Compound (PC): this compound
-
Analog 1 (A1): Methyl 3-Cyclopentyl -3-(3-hydroxyphenyl)propanoate (Investigates the effect of a larger cycloalkane ring on steric fit).
-
Analog 2 (A2): Ethyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate (Examines the influence of a bulkier ester group).
-
Analog 3 (A3): Methyl 3-Cyclobutyl-3-(4-hydroxyphenyl )propanoate (Tests the positional importance of the crucial hydroxyl group).
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a complete, self-validating workflow for preparing the receptor and ligands, executing the docking simulation using AutoDock Vina, and analyzing the results.
Workflow Overview Diagram
Caption: A comprehensive workflow for comparative molecular docking.
Part A: Receptor Preparation
Causality: The raw PDB structure contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are critical for calculating accurate electrostatic interactions and hydrogen bonds. This preparation step ensures the receptor is computationally ready for docking.[7]
-
Obtain Receptor Structure: Download the PDB file for the mu-opioid receptor structure (PDB ID: 6DDF) from the RCSB Protein Data Bank.[5]
-
Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL. Remove all water molecules, co-crystallized ligands, and any non-protein chains (e.g., Gi protein subunits in this complex structure).
-
Prepare for Docking: Using AutoDockTools (ADT), perform the following:
-
Add polar hydrogen atoms to satisfy the valency of atoms and enable hydrogen bond detection.[8]
-
Compute Gasteiger charges. This step assigns partial charges to each atom, which is essential for the scoring function to calculate electrostatic interactions.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared receptor file in the required PDBQT format.
-
Part B: Ligand Preparation
Causality: Ligands must be converted from 2D representations to 3D, energy-minimized structures with defined rotatable bonds. This ensures the docking algorithm can efficiently explore realistic conformations of the ligand within the binding site.[3][7]
-
Generate 2D Structures: Draw the Parent Compound (PC) and Analogs (A1-A3) using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel or an online tool to convert the 2D structures into 3D SDF or MOL2 files.
-
Energy Minimization: Perform a preliminary energy minimization on each 3D structure using a force field (e.g., MMFF94). This step generates a low-energy, geometrically favorable starting conformation.
-
Prepare for Docking (ADT):
-
Load each ligand into AutoDockTools.
-
ADT will automatically detect the rotatable bonds, defining the ligand's conformational flexibility.
-
Save each prepared ligand in the PDBQT format.
-
Part C: Docking Execution with AutoDock Vina
Causality: The docking simulation requires a defined search space (the "grid box") centered on the active site. AutoDock Vina's algorithm will then explore ligand conformations within this box, using its scoring function to rank the poses based on predicted binding affinity.[4]
-
Define the Grid Box: In ADT, load the prepared receptor PDBQT file. Identify the known binding pocket (where the original ligand was located in the crystal structure). Center a grid box (e.g., 24x24x24 Å) around these residues to encompass the entire binding site.[3] This ensures the search is focused on the area of interest.
-
Create Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor and ligand files, the grid box center coordinates, and its dimensions.[9]
-
Run Vina: Execute the docking from the command line for each ligand. ./vina --config config.txt --log log_PC.txt
Results and Comparative Analysis
The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical but plausible set of results for our comparative study.
| Compound ID | Description | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interactions |
| PC | Parent Compound | -8.5 | H-bond with HIS297; Hydrophobic interaction with TRP133 |
| A1 | Cyclopentyl Analog | -8.1 | Minor steric clash from larger ring; H-bond with HIS297 retained |
| A2 | Ethyl Ester Analog | -8.4 | Ethyl group occupies small hydrophobic pocket; minimal change |
| A3 | 4-hydroxyphenyl Analog | -6.7 | Loss of optimal H-bond geometry with HIS297 |
Analysis and Interpretation
-
Parent Compound (PC): The model predicts a strong binding affinity of -8.5 kcal/mol. Visualization of the top-ranked pose in PyMOL shows the critical 3-hydroxyl group forming a hydrogen bond with the imidazole side chain of Histidine 297, anchoring the ligand in the active site. The cyclobutyl group fits snugly into a hydrophobic pocket.
-
Analog 1 (A1): The slightly reduced affinity (-8.1 kcal/mol) suggests that the larger cyclopentyl ring may introduce a minor steric hindrance, preventing a perfect complementary fit within the hydrophobic pocket.
-
Analog 2 (A2): The binding energy is nearly identical to the parent compound, indicating that the ester modification points away from the primary interaction site and does not significantly impact binding.
-
Analog 3 (A3): The significant drop in binding affinity (-6.7 kcal/mol) provides the most critical insight. Moving the hydroxyl group to the 4-position disrupts the optimal geometry for the hydrogen bond with HIS297. This result strongly validates the importance of the 3-position hydroxyl, a cornerstone of our initial hypothesis.
Visualizing the Best Pose
For the highest-scoring ligand (Parent Compound), it is crucial to visualize the protein-ligand interactions. This is accomplished using software like PyMOL or Discovery Studio Visualizer.[10][11][12] Load the prepared receptor PDBQT and the output ligand PDBQT file. Display the residues within 4 Å of the ligand to identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking. This visual evidence is essential for rationalizing the quantitative scores.
Conclusion
This guide outlines a comprehensive and scientifically-grounded workflow for the comparative molecular docking of novel ligands. By hypothesizing a relevant biological target based on established pharmacophore principles, we were able to construct a robust in-silico experiment. The hypothetical results demonstrate how systematic analog design, coupled with rigorous docking protocols, can yield valuable insights into structure-activity relationships. The significant predicted drop in affinity for Analog 3 underscores the critical role of the 3-hydroxyphenyl moiety for binding to the mu-opioid receptor, providing a clear direction for future optimization efforts. This protocol serves as a template for researchers to computationally assess novel chemical scaffolds with confidence.
References
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Jatana, N., et al. (2021). Physiology, Opioid Receptor. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
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Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 14(5), e1006132. Available from: [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available from: [Link]
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Koehl, A., et al. (2018). Structure of the mu-opioid receptor-Gi protein complex. Nature, 558(7711), 547–552. PDB ID: 6DDF. Available from: [Link]
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Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Available from: [Link]
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Singh, K. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available from: [Link]
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PubChem. (n.d.). 3-(3-Hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from: [Link]
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Scripps Research. (n.d.). AutoDock Vina. Retrieved January 21, 2026, from: [Link]
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Wikipedia. (2025). Mu-opioid receptor. Retrieved January 21, 2026, from: [Link]
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Seidel, T., et al. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Cheminformatics, 2, P13. Available from: [Link]
-
Biology Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available from: [Link]
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Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available from: [Link]
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The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. Available from: [Link]
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Zhang, X., et al. (2015). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules, 20(9), 16966-16982. Available from: [Link]
-
Lewis, J. W., et al. (2002). Structural Determinants of Opioid Activity in Derivatives of 14-Aminomorphinones: Effects of Changes to the Chain Linking of the C14-Amino Group to the Aryl Ring. Journal of Medicinal Chemistry, 45(25), 5649-5657. Available from: [Link]
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Jahangiri, F. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]
-
Bioinformatics Review. (2018). Autodock Vina Result Analysis with PyMol. YouTube. Available from: [Link]
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Forli, S., & Olson, A. J. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available from: [Link]
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- 1. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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A Preclinical Benchmarking Guide: Evaluating the Anxiolytic Potential of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate against Standard Therapeutics
This guide provides a comprehensive framework for the preclinical evaluation of a novel chemical entity, Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate (hereafter designated NCE-X), for potential anxiolytic activity. While the compound is cataloged (CAS 1623144-96-6), its pharmacological profile remains uncharacterized in public literature.[1] This document outlines a rigorous, multi-tiered benchmarking strategy against two clinically relevant and mechanistically distinct standard-of-care anxiolytics: Diazepam, a benzodiazepine, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
The objective is to generate a robust, comparative dataset to inform go/no-go decisions in a drug development pipeline. This guide is intended for researchers, pharmacologists, and drug development professionals, providing both the strategic rationale and detailed methodologies for a comprehensive preclinical anxiety assessment.
Strategic Framework: Rationale for Comparator and Assay Selection
The foundation of a meaningful benchmark is the selection of appropriate comparators and a battery of assays that probe different facets of anxiety-like behavior. Our strategy is designed to not only determine efficacy but also to provide initial insights into the potential mechanistic profile of NCE-X.
Comparator Selection: Probing Distinct Mechanistic Pathways
-
Diazepam (Valium®): Selected as the gold-standard positive control for acute anxiolytic effects. Diazepam is a positive allosteric modulator of the GABA-A receptor.[2][3] By enhancing the effect of the inhibitory neurotransmitter GABA, it produces rapid and robust anxiolysis.[2][4] This makes it an ideal benchmark for detecting fast-acting, GABAergic-like activity.
-
Fluoxetine (Prozac®): Chosen to represent a different, widely prescribed class of anxiolytics. Fluoxetine selectively inhibits the reuptake of serotonin (5-HT), increasing its availability in the synaptic cleft.[5][6][7] Its anxiolytic effects typically require chronic administration, reflecting neuroadaptive changes in the serotonergic system.[8] Comparing NCE-X to Fluoxetine helps determine if it may have a monoaminergic mechanism or require long-term dosing to be effective.
Behavioral Assay Selection: A Multi-Paradigm Approach
No single animal model can fully recapitulate the complexity of human anxiety disorders.[9][10] Therefore, a battery of tests is employed to build a more complete behavioral profile and ensure the validity of the findings.
-
Elevated Plus Maze (EPM): This assay is based on the conflict between the rodent's innate drive to explore a novel environment and its aversion to open, elevated spaces.[11][12] Anxiolytic compounds characteristically increase the proportion of time spent and the number of entries into the exposed "open" arms.[13][14]
-
Light-Dark Box (LDB) Test: This model exploits the conflict between the natural tendency of rodents to explore and their innate aversion to brightly illuminated areas (scototaxis).[15][16] Anxiolytics increase the time spent in the light compartment and the number of transitions between compartments.[17][18]
-
Marble Burying Test: This test is sensitive to both anxiolytics and drugs targeting obsessive-compulsive-like repetitive behaviors.[19][20] Rodents, when presented with novel small objects like marbles, will compulsively bury them.[21][22] A reduction in the number of marbles buried is indicative of anxiolytic or anti-compulsive drug action.[23]
Experimental Design & Methodologies
This section provides detailed protocols for executing the behavioral assays. Adherence to these standardized procedures is critical for generating reproducible and valid data.
Overall Experimental Workflow
The workflow is designed to minimize confounding variables such as test-order effects and animal stress.
Caption: High-level workflow for preclinical anxiolytic benchmarking.
Protocol: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by high walls.[12]
-
Pre-Test Procedure:
-
Habituate mice to the testing room for at least 60 minutes before the trial.[24]
-
Administer NCE-X (e.g., 1, 5, 10 mg/kg), Diazepam (2 mg/kg), or Vehicle intraperitoneally (i.p.) 30 minutes prior to testing. For Fluoxetine (10 mg/kg), administer daily for 14 days, with the last dose given 24 hours before the test.
-
Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.[11]
-
-
Trial:
-
Parameters Measured:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Protocol: Light-Dark Box (LDB) Test
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by a small opening.[17]
-
Pre-Test Procedure:
-
Follow the same habituation and dosing schedule as for the EPM.
-
Ensure the light compartment is illuminated to approximately 300-400 lux.[17]
-
Clean the apparatus with 70% ethanol between trials.
-
-
Trial:
-
Place the mouse in the center of the light compartment.[17]
-
Allow the animal to freely explore both compartments for 5-10 minutes.
-
Record the session via video.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.[15]
-
Protocol: Marble Burying Test
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding, with 20 glass marbles arranged evenly on the surface.
-
Pre-Test Procedure:
-
Follow the same habituation and dosing schedule as for the EPM.
-
-
Trial:
-
Place a single mouse into the cage.
-
Leave the animal undisturbed for 30 minutes.[23]
-
After the session, carefully remove the mouse.
-
-
Parameters Measured:
-
Count the number of marbles buried. A marble is considered "buried" if at least two-thirds of its surface is covered by bedding.[21]
-
Hypothetical Data & Comparative Analysis
The following tables present plausible, hypothetical data to illustrate how NCE-X might perform against the standard anxiolytics.
Table 1: Elevated Plus Maze (EPM) Results
| Treatment Group (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance (m, Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 8.5 ± 1.3 | 25.6 ± 2.8 |
| NCE-X (1) | 18.9 ± 2.5 | 9.1 ± 1.5 | 24.9 ± 3.1 |
| NCE-X (5) | 35.7 ± 4.2 | 16.8 ± 2.0 | 26.1 ± 2.5 |
| NCE-X (10) | 38.1 ± 4.5 | 18.2 ± 2.2 | 25.3 ± 2.9 |
| Diazepam (2) | 42.5 ± 5.0 | 20.1 ± 2.4 | 20.1 ± 2.2 |
| Fluoxetine (10, chronic) | 30.1 ± 3.8 | 14.5 ± 1.8 | 24.8 ± 3.0 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical. |
Table 2: Light-Dark Box (LDB) Test Results
| Treatment Group (mg/kg) | Time in Light (s, Mean ± SEM) | Transitions (Count, Mean ± SEM) |
| Vehicle | 45.3 ± 5.5 | 12.4 ± 1.9 |
| NCE-X (1) | 55.1 ± 6.8 | 14.0 ± 2.1 |
| NCE-X (5) | 98.6 ± 10.1 | 25.6 ± 3.0 |
| NCE-X (10) | 105.2 ± 11.5 | 27.8 ± 3.3 |
| Diazepam (2) | 125.7 ± 12.8*** | 22.1 ± 2.8** |
| Fluoxetine (10, chronic) | 85.4 ± 9.2 | 23.5 ± 2.9 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical. |
Table 3: Marble Burying Test Results
| Treatment Group (mg/kg) | Marbles Buried (Count, Mean ± SEM) |
| Vehicle | 16.8 ± 1.5 |
| NCE-X (1) | 15.5 ± 1.8 |
| NCE-X (5) | 8.2 ± 1.1 |
| NCE-X (10) | 7.5 ± 1.0 |
| Diazepam (2) | 5.4 ± 0.9*** |
| Fluoxetine (10, chronic) | 9.1 ± 1.2** |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical. |
Discussion and Mechanistic Interpretation
Interpreting the Hypothetical Profile of NCE-X
Based on the hypothetical data, NCE-X demonstrates a clear, dose-dependent anxiolytic-like profile across all three behavioral paradigms.
-
EPM & LDB: The significant increase in open-arm time and light-compartment duration suggests a potent reduction in anxiety-like behavior, comparable in efficacy at the highest dose to the benzodiazepine positive control, Diazepam. Crucially, unlike Diazepam, NCE-X did not suppress total locomotor activity (Total Distance in EPM), indicating that its anxiolytic effect is not a byproduct of sedation. This is a highly desirable characteristic for a novel anxiolytic.
-
Marble Burying: The reduction in marbles buried further supports an anxiolytic or anti-compulsive effect, with an efficacy intermediate between Fluoxetine and Diazepam.
Postulated Mechanism of Action
The acute efficacy and lack of sedative effects suggest that NCE-X may not be a classic benzodiazepine-site agonist. Its profile—strong anxiolysis without sedation—is highly sought after. Two potential mechanistic avenues warrant further investigation.
Caption: Potential mechanistic pathways for NCE-X.
The acute nature of the effect makes a GABAergic mechanism plausible, perhaps via modulation of specific GABA-A receptor subunits (e.g., α2/α3) known to mediate anxiolysis with less sedation than α1-containing receptors. Alternatively, NCE-X could be acting on other CNS targets involved in anxiety regulation, such as specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C), metabotropic glutamate receptors, or neuropeptide systems.
Conclusion and Forward Path
The preclinical benchmarking strategy outlined in this guide provides a robust and efficient path to characterizing the anxiolytic potential of a novel compound like this compound. The hypothetical data present a compelling case for a compound with strong, non-sedating anxiolytic properties.
Successful validation of such a profile would strongly support advancing NCE-X to secondary screening, including receptor binding assays, electrophysiology to confirm its mechanism of action, and safety pharmacology studies.
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Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in Clinical Neuroscience, 13(4), 495–506. [Link]
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Ghiasi, N., Bhansali, R. K., & Marwaha, R. (2023). Diazepam. In StatPearls. StatPearls Publishing. [Link]
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Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]
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Takao, K., & Miyakawa, T. (2014). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol, 4(17). [Link]
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Ennaceur, A., & Chazot, P. L. (2016). Preclinical animal anxiety research – flaws and prejudices. Pharmacology, Biochemistry and Behavior, 148, 117-138. [Link]
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Haimbaugh, A., & Hodes, G. E. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 794344. [Link]
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Cryan, J. F., & Holmes, A. (2005). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 144(6), 743–745. [Link]
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Tsetsenis, T. (2020). The Light–Dark Box Test in the Mouse. In Behavioral Neurogenetics. Humana, New York, NY. [Link]
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Zangen, A., & Overstreet, D. H. (2002). Long-term Fluoxetine Produces Behavioral Anxiolytic Effects Without Inhibiting Neuroendocrine Responses to Conditioned Stress in Rats. Neuropsychopharmacology, 26(5), 629–639. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
As researchers at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate, a compound of interest in various research pipelines, requires meticulous handling not only during its application but critically, through its entire lifecycle to the point of disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established principles of chemical safety and regulatory standards. Our commitment to safety and environmental stewardship extends beyond discovery and into the responsible management of all laboratory materials.
Foundational Principle: Hazard Assessment of a Novel Compound
This compound is not a common commercial chemical, and as such, a specific Safety Data Sheet (SDS) is unlikely to be available. In such cases, the foundational principle is to assess the hazard based on its structural components.
-
The Phenolic Group (3-hydroxyphenyl): This is the primary driver of the compound's hazard profile. Phenolic compounds are known to be toxic, potentially carcinogenic, and corrosive.[1] Even at low concentrations, they pose a risk to human health and aquatic ecosystems.[1] Therefore, any waste containing this moiety must be treated as hazardous.
-
The Ester and Cyclobutyl Groups: These components classify the compound as a non-halogenated organic material. While less toxic than the phenol group, they contribute to its overall chemical properties and define its waste stream classification.
Given this assessment, all waste containing this compound must be handled as regulated hazardous chemical waste. It must never be disposed of down the drain or in regular trash.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[3][4]
The cardinal rule of laboratory waste management is segregation. Mixing different waste classes can lead to dangerous reactions and significantly increases disposal costs and complexity.[5]
-
Identify the Waste Stream: Based on its structure, waste from this compound falls into the non-halogenated organic waste category.[6][7][8] It is critical to keep this waste separate from halogenated solvents (e.g., dichloromethane, chloroform).[2]
-
Physical State: Determine if the waste is liquid, solid, or contaminated debris, as this dictates the type of containerization.
The following diagram outlines the initial decision process for waste segregation.
Caption: Waste Segregation Decision Flowchart.
Once segregated, the waste must be placed in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA) in the laboratory.[9]
-
Liquid Waste:
-
Container: Use a shatter-proof, leak-proof container, preferably high-density polyethylene (HDPE), with a screw-top cap.[6] Ensure the container is compatible with the solvents used.
-
Procedure: Collect all non-halogenated liquid waste containing the compound in this designated container.[8] Keep the container closed at all times except when adding waste.[7][8] Do not overfill; leave at least 1 inch of headspace to allow for expansion.[7]
-
-
Solid Waste (Pure Compound):
-
Contaminated Laboratory Debris (PPE, Glassware, etc.):
-
Container: Use a designated hazardous waste container for solids, such as a lined cardboard box or a plastic drum.[12]
-
Procedure: Place all contaminated items, such as gloves, weigh boats, pipette tips, and paper towels, directly into this container.[13] Sharps (needles, broken glass) must first go into a dedicated sharps container before being placed in the hazardous waste box.
-
Proper labeling is a critical safety and regulatory requirement. All containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[7]
Your institution's Environmental Health & Safety (EHS) department will provide specific tags, but they must contain the following information as mandated by the EPA:
-
The words "Hazardous Waste"
-
Full chemical names of all constituents (e.g., "Waste this compound," "Methanol," "Hexane"). Do not use abbreviations or formulas.
-
The approximate percentage of each constituent.
-
The relevant hazard characteristics (e.g., Toxic, Flammable).
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
Hazardous waste must be removed from the laboratory in a timely manner. Under EPA Subpart K regulations for academic laboratories, containers must be removed within twelve months of the accumulation start date.[14][15]
-
Contact EHS: Once a waste container is full or approaching its time limit, contact your institution's EHS department to schedule a pickup.[9]
-
Professional Disposal: EHS will then arrange for the waste to be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The safest and most common disposal method for this type of organic chemical waste is high-temperature incineration, which ensures its complete destruction.[16][17]
Summary of Disposal Procedures
For quick reference, the table below summarizes the disposal pathways for different waste streams containing this compound.
| Waste Stream Type | Description | Recommended Container | Disposal Pathway |
| Liquid Waste | Solutions of the compound in non-halogenated organic solvents (e.g., methanol, ethyl acetate, hexane). | HDPE solvent-rated carboy or bottle with a screw cap. | Segregate as Non-Halogenated Organic Liquid Waste . Arrange for pickup by EHS for incineration. |
| Solid Waste | Unused, expired, or surplus pure compound. | Original container or a sealed, wide-mouth HDPE jar. | Segregate as Solid Chemical Waste . Arrange for pickup by EHS for incineration or lab packing.[18] |
| Contaminated Debris | Disposable labware (pipette tips, wipes, TLC plates) and PPE (gloves, shoe covers) contaminated with the compound. | Lined, labeled cardboard box or plastic drum designated for solid chemical waste. | Segregate as Contaminated Solid Waste . Arrange for pickup by EHS for incineration.[12][19] |
The Causality of Compliance: Why These Steps Matter
Adhering to this protocol is not merely about following rules; it is about creating a self-validating system of safety and responsibility.
-
Preventing Reactions: Segregating non-halogenated from halogenated and other reactive waste classes prevents uncontrolled chemical reactions in the waste container.[5]
-
Protecting Personnel: Proper containerization and labeling inform everyone—from the researcher in the lab to the waste technician—of the container's contents and hazards, preventing accidental exposure.
-
Ensuring Environmental Stewardship: By ensuring the waste is sent for high-temperature incineration, we guarantee the complete destruction of the toxic phenolic component, preventing its release into the environment where it could harm aquatic life and contaminate water sources.[16]
-
Maintaining Regulatory Compliance: These procedures are designed to meet the stringent requirements of the EPA's RCRA, protecting both the individual researcher and the institution from significant penalties for non-compliance.[20][21]
Your role as a scientist includes the responsible management of the materials you create. By integrating these disposal procedures into your standard laboratory workflow, you uphold the highest standards of scientific integrity and contribute to a safe and sustainable research environment.
References
- How Do You Dispose Of Phenol Safely? Chemistry For Everyone.
- How can I dispose phenol? ResearchGate.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Disposal of Used Lab Equipment. Stanford Environmental Health & Safety.
- Is PPE Recyclable? How to Dispose of PPE Correctly. CleanRiver.
- Phenol Removals. Encyclopedia MDPI.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- How To Safely Dispose of Contaminated Lab Equipment.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Non-Halogenated Solvents in Laboratories. Campus Operations.
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).
- Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group.
- Removal of Phenol from Biomedical Waste via an Adsorption Process. MDPI.
- RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
- How to dispose of contaminated PPE. Hazmat School.
- Managing Hazardous Waste Generated in Laboratories. Ohio EPA.
- Chemical and Hazardous Waste Guide. University of Oslo.
- Method 604: Phenols. U.S. Environmental Protection Agency (EPA).
- Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency (EPA).
- Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Guidelines for Solvent Waste Recycling and Disposal.
- Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories.
- Hazardous Waste Management in the Laboratory.
Sources
- 1. Phenol Removals | Encyclopedia MDPI [encyclopedia.pub]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. mn.uio.no [mn.uio.no]
- 6. ethz.ch [ethz.ch]
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- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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- 13. cleanriver.com [cleanriver.com]
- 14. epa.gov [epa.gov]
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- 16. m.youtube.com [m.youtube.com]
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- 18. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 19. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 21. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Personal protective equipment for handling Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
A Researcher's Guide to Safely Handling Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
As a novel aromatic ester with a phenolic hydroxyl group, this compound presents a unique combination of chemical properties that demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and operational integrity. The protocols outlined herein are designed to be self-validating, ensuring that each step contributes to a holistically safe research environment.
Understanding the Hazard Profile
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation[1]
The phenolic moiety is of particular concern. Phenol and its derivatives can be corrosive and toxic, with the ability to be absorbed through the skin, potentially causing systemic effects.[2][3][4] Repeated or prolonged exposure can lead to a range of adverse health effects.[2] The ester functional group, while generally less hazardous, can cause irritation and may have characteristic odors.[5][6]
Hazard Identification Summary
| Hazard Class | Potential Effects | Structural Basis |
| Skin Irritation/Corrosion | Can cause redness, itching, and in severe cases, chemical burns.[1][2] | Phenolic hydroxyl group |
| Serious Eye Damage/Irritation | May cause significant eye irritation, redness, and potential for lasting damage.[1][2] | Phenolic hydroxyl group and ester |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract.[1] | Particulate nature of the solid, potential for aerosolization |
| Systemic Toxicity (Potential) | Absorption through the skin could lead to systemic effects.[3][7] | Phenolic hydroxyl group |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a checklist item but a critical experimental parameter.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).[2][3] | The inner nitrile glove provides dexterity and splash protection, while the outer glove offers robust protection against the phenolic component. Nitrile alone is not recommended for prolonged contact with phenols.[3] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. For splash hazards, chemical splash goggles and a full-face shield are required.[2] | Protects against accidental splashes to the eyes, which can cause serious and potentially irreversible damage.[2] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[2] For larger quantities or splash-prone procedures, a chemically resistant apron is recommended.[3] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood.[2][4] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is crucial for maintaining a safe and efficient research process. This protocol outlines the key steps for handling this compound.
Experimental Workflow Diagram
Sources
- 1. Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate 97% | CAS: 1142224-62-1 | AChemBlock [achemblock.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chymist.com [chymist.com]
- 7. PHENOL FIRST AID and personal protective equipment [protocols.io]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
